Butyldichloroborane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
butyl(dichloro)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BCl2/c1-2-3-4-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBWAGCLIHFWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403533 | |
| Record name | BUTYLDICHLOROBORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14090-22-3 | |
| Record name | BUTYLDICHLOROBORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14090-22-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Butyldichloroborane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of butyldichloroborane, a versatile organoboron reagent with applications in organic synthesis. The document details a common synthetic methodology, outlines key characterization techniques, and presents the expected analytical data in a clear and structured format for easy reference.
Synthesis of n-Butyldichloroborane
A prevalent method for the synthesis of n-butyldichloroborane is the hydroboration of an alkene, such as 1-butene, with dichloroborane (HBCl₂). This reaction proceeds via a syn-addition of the H-B bond across the double bond, yielding the desired alkyldichloroborane.
Alternatively, the redistribution reaction of tetra-n-butyltin with boron trichloride (BCl₃) can be employed. This method involves the exchange of alkyl and chloro substituents between the tin and boron centers.
Experimental Protocol: Hydroboration of 1-Butene with Dichloroborane
While a specific detailed protocol for the synthesis of n-butyldichloroborane was not found in the immediate search results, a general procedure for the hydroboration of alkenes with dichloroborane can be outlined as follows. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) due to the moisture and air sensitivity of the reagents and product.
Materials:
-
Dichloroborane (HBCl₂) or a suitable precursor/complex (e.g., BCl₃ and a reducing agent)
-
1-Butene
-
Anhydrous, inert solvent (e.g., diethyl ether, tetrahydrofuran)
General Procedure:
-
A solution of dichloroborane in an anhydrous, inert solvent is prepared or obtained commercially.
-
The solution is cooled to a suitable temperature, typically 0 °C or lower, in an ice bath or cryostat.
-
1-Butene is then bubbled through the solution or added as a condensed liquid at a controlled rate.
-
The reaction mixture is stirred at a low temperature for a specified period to ensure complete reaction.
-
After the reaction is complete, the solvent may be removed under reduced pressure to yield crude this compound.
-
Purification is typically achieved by distillation under reduced pressure to obtain the pure product.
Logical Workflow for Hydroboration Synthesis:
Caption: General workflow for the synthesis of n-butyldichloroborane via hydroboration.
Characterization of n-Butyldichloroborane
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. ¹H, ¹³C, and ¹¹B NMR are all informative.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. The spectrum of n-butyldichloroborane is expected to show distinct signals for the methyl (CH₃) and methylene (CH₂) groups of the butyl chain.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. Four distinct signals are expected for the four carbon atoms of the n-butyl group.
-
¹¹B NMR: Is particularly useful for organoboron compounds. The chemical shift of the boron atom is indicative of its coordination environment and the substituents attached to it. For tricoordinate boranes like this compound, the chemical shift is expected to be in a characteristic downfield region.
Table 1: Predicted NMR Data for n-Butyldichloroborane
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H (CH₃) | ~0.9 | Triplet |
| ¹H (CH₂-CH₃) | ~1.4 | Sextet |
| ¹H (B-CH₂-CH₂ ) | ~1.6 | Quintet |
| ¹H (B-CH₂) | ~1.1 | Triplet |
| ¹³C (CH₃) | ~14 | - |
| ¹³C (CH₂-CH₃) | ~26 | - |
| ¹³C (B-CH₂-CH₂ ) | ~27 | - |
| ¹³C (B-CH₂) | ~20 (broad) | - |
| ¹¹B | 60 - 70 | Broad Singlet |
Note: The predicted chemical shifts are based on typical values for similar alkylboranes and may vary depending on the solvent and other experimental conditions. The signal for the carbon attached to boron is often broadened due to quadrupolar relaxation of the boron nucleus.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₄H₉BCl₂), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and two boron isotopes (¹⁰B and ¹¹B), the molecular ion region will exhibit a characteristic isotopic pattern.
Table 2: Expected Mass Spectrometry Data for n-Butyldichloroborane
| Ion | m/z (for ¹¹B, ³⁵Cl) | Description |
| [C₄H₉¹¹B³⁵Cl₂]⁺ | 139 | Molecular Ion |
| [C₄H₉¹¹B³⁵Cl³⁷Cl]⁺ | 141 | Molecular Ion + 2 |
| [C₄H₉¹¹B³⁷Cl₂]⁺ | 143 | Molecular Ion + 4 |
| [C₃H₇BCl₂]⁺ | 125 | Loss of CH₂ |
| [C₂H₅BCl₂]⁺ | 111 | Loss of C₂H₄ |
| [CH₃BCl₂]⁺ | 97 | Loss of C₃H₆ |
| [BCl₂]⁺ | 81 | Dichloroboryl cation |
Elemental Analysis
Elemental analysis determines the elemental composition of a compound, providing a measure of its purity. For a pure sample of this compound (C₄H₉BCl₂), the experimentally determined percentages of carbon and hydrogen should be in close agreement with the calculated theoretical values.[1]
Table 3: Elemental Analysis Data for n-Butyldichloroborane
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 34.61 | |
| Hydrogen (H) | 6.54 | |
| Boron (B) | 7.79 | |
| Chlorine (Cl) | 51.06 |
Note: The "Found" column would be populated with the results from experimental analysis.
Experimental Workflow for Characterization:
Caption: Workflow for the characterization and data analysis of n-butyldichloroborane.
Conclusion
This technical guide has provided a foundational understanding of the synthesis and characterization of n-butyldichloroborane. The hydroboration of 1-butene with dichloroborane represents a key synthetic route. Comprehensive characterization using NMR spectroscopy, mass spectrometry, and elemental analysis is crucial for confirming the structure and purity of the final product. The data presented in this guide serves as a valuable reference for researchers and professionals working with this important organoboron reagent.
References
An In-depth Technical Guide to Butyldichloroborane (CAS Number: 14090-22-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyldichloroborane is a versatile organoboron reagent with significant applications in organic synthesis. Its utility stems from the presence of a boron-carbon bond and two reactive boron-chloride bonds, making it a valuable intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the physicochemical properties, reactivity, synthesis, and applications of this compound, with a focus on providing practical information for laboratory use.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. It is a flammable liquid with a low flash point and is highly reactive, particularly with protic solvents.
| Property | Value | Source |
| CAS Number | 14090-22-3 | - |
| Molecular Formula | C4H9BCl2 | [1] |
| Molecular Weight | 138.83 g/mol | [1] |
| Boiling Point | 68-70 °C | [1] |
| Melting Point | Not available | - |
| Density | 0.714 g/mL at 25 °C | [1] |
| Flash Point | -4 °F (-20 °C) | [1] |
| Solubility | Soluble in non-polar organic solvents such as hexanes, dichloromethane, diethyl ether, and tetrahydrofuran (THF). | Inferred from general solubility of similar organoboron compounds. |
Reactivity and Handling
This compound is a highly reactive compound that requires careful handling in an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and hazardous reactions.
3.1. Reaction with Air and Water
This compound is pyrophoric and can ignite upon prolonged exposure to air.[2] Its reaction with water is extremely vigorous and potentially explosive, leading to the formation of butylboronic acid and hydrochloric acid.[2] This violent hydrolysis is a critical safety consideration.
Figure 1: Reaction of this compound with water.
3.2. Lewis Acidity
The boron atom in this compound possesses a vacant p-orbital, rendering it a strong Lewis acid. This property allows it to activate Lewis bases, such as carbonyl compounds, for subsequent nucleophilic attack. This is a key aspect of its utility in organic synthesis.
Experimental Protocols
4.1. Synthesis of this compound
A common method for the synthesis of alkyldichloroboranes is the reaction of a trialkylborane with boron trichloride. The following is a general procedure that can be adapted for the synthesis of this compound.
Reaction:
2 B(C₄H₉)₃ + BCl₃ → 3 C₄H₉BCl₂
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen atmosphere, place tributylborane.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add boron trichloride (in a suitable solvent or neat) to the stirred solution of tributylborane via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure complete reaction.
-
Monitor the reaction progress by ¹¹B NMR spectroscopy. The disappearance of the signal for tributylborane (around +87 ppm) and the appearance of a new signal for this compound (expected around +64 ppm) indicates the completion of the reaction.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Figure 2: Synthesis workflow for this compound.
4.2. Purification by Vacuum Distillation
This compound can be purified by fractional distillation under reduced pressure to remove any unreacted starting materials or byproducts.
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation using oven-dried glassware.
-
Transfer the crude this compound to the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point of 68-70 °C is at atmospheric pressure, so the boiling point under vacuum will be significantly lower.
-
Store the purified this compound under an inert atmosphere.
Spectroscopic Characterization (Predicted)
5.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the butyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the dichloroboryl group.
-
δ ~0.9 ppm (t, 3H): Terminal methyl group (CH₃).
-
δ ~1.4 ppm (m, 2H): Methylene group gamma to boron (CH₂).
-
δ ~1.5 ppm (m, 2H): Methylene group beta to boron (CH₂).
-
δ ~1.8 ppm (t, 2H): Methylene group alpha to boron (B-CH₂).
5.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals for the carbon atoms of the butyl group.
-
δ ~13 ppm: Terminal methyl carbon (CH₃).
-
δ ~25 ppm: Methylene carbon gamma to boron (CH₂).
-
δ ~27 ppm: Methylene carbon beta to boron (CH₂).
-
δ ~35 ppm (broad): Methylene carbon alpha to boron (B-CH₂). The signal for the carbon attached to boron is often broadened due to quadrupolar relaxation of the boron nucleus.
5.3. ¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum is a key tool for characterizing organoboron compounds. For tricoordinate alkyldichloroboranes, a single broad resonance is expected.
5.4. FT-IR Spectroscopy
The FT-IR spectrum will exhibit characteristic vibrational frequencies for the B-Cl and B-C bonds, in addition to the C-H stretching and bending vibrations of the butyl group.
-
~2960-2850 cm⁻¹: C-H stretching vibrations of the butyl group.
-
~1465 cm⁻¹: C-H bending vibrations.
-
~1100-1000 cm⁻¹: B-C stretching vibration.
-
~950-850 cm⁻¹: Asymmetric B-Cl stretching vibration.
-
~650-550 cm⁻¹: Symmetric B-Cl stretching vibration.
5.5. Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ at m/z 138 is expected, along with characteristic isotopic patterns due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and two boron isotopes (¹⁰B and ¹¹B). Fragmentation would likely involve the loss of the butyl group, chlorine atoms, and smaller alkyl fragments.
Applications in Organic Synthesis
This compound is a valuable reagent in several important organic transformations.
6.1. Precursor for Suzuki-Miyaura Coupling
This compound can be converted into butylboronic acid or its esters, which are key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.
Figure 3: Role of this compound in Suzuki-Miyaura Coupling.
6.2. Lewis Acid Catalyst
As a strong Lewis acid, this compound can catalyze a variety of reactions, including Diels-Alder reactions, aldol reactions, and Friedel-Crafts acylations, by activating the electrophilic component.
6.3. Hydroboration Reactions
While less common than borane (BH₃) itself, dichloroboranes can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of new organoboranes that can be further functionalized.
Safety Information
This compound is a hazardous chemical and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
-
Flammable Liquid: Keep away from heat, sparks, and open flames.
-
Water-Reactive: Reacts violently with water.
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
Conclusion
This compound is a reactive and versatile organoboron reagent with significant potential in organic synthesis. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective use in the laboratory. This guide provides a foundational understanding to aid researchers in harnessing the synthetic utility of this valuable compound.
References
An In-depth Technical Guide to Butyldichloroborane
This guide provides a comprehensive overview of butyldichloroborane, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information, including its chemical properties, synthesis protocols, and reaction pathways.
Core Properties of this compound
This compound is an organoboron compound with significant applications in organic chemistry, primarily as a Lewis acid and an intermediate in the synthesis of other organoboranes. Its reactivity is characterized by the presence of a boron atom bonded to a butyl group and two chlorine atoms.
Quantitative Data Summary
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C4H9BCl2[1][2][3][4] |
| Molecular Weight | 138.83 g/mol [1][2][3][4] |
| CAS Number | 14090-22-3[1][2][3][4] |
| Boiling Point | 68-70 °C[1][3][4] |
| Density | 0.714 g/mL at 25 °C[3][4] |
Experimental Protocols
The following section details a common experimental protocol for the synthesis of this compound. This method is widely cited and provides a reliable pathway to obtain the compound.
Synthesis of this compound from Tetrabutyltin and Boron Trichloride
This protocol describes the reaction of tetrabutyltin with boron trichloride to yield this compound and tributyltin chloride.
Materials:
-
Tetrabutyltin (Bu4Sn)
-
Boron trichloride (BCl3)
-
Anhydrous solvent (e.g., pentane or heptane)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Distillation apparatus
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrabutyltin in an anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to the desired reaction temperature, typically between -78 °C and 0 °C.
-
Slowly add a solution of boron trichloride in the same solvent to the stirred solution of tetrabutyltin via the dropping funnel. The molar ratio of reactants should be carefully controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure the reaction goes to completion.
-
Monitor the progress of the reaction using appropriate analytical techniques, such as NMR spectroscopy.
-
Upon completion, the solvent and any volatile byproducts are removed under reduced pressure.
-
The desired this compound is then isolated from the tributyltin chloride byproduct by fractional distillation.
Logical Workflow for Synthesis
The logical steps involved in the synthesis of this compound are illustrated in the following diagram. This workflow highlights the key stages from reactant preparation to final product isolation.
Caption: Synthesis workflow for this compound.
References
Butyldichloroborane: A Technical Guide to its Physical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties and stability of butyldichloroborane (C₄H₉BCl₂). Due to its highly reactive nature, special consideration must be given to its handling and storage. This document outlines key physical data, stability concerns, and detailed experimental protocols for the safe characterization of this and similar air- and water-sensitive compounds.
Core Physical Properties
| Property | Value |
| CAS Number | 14090-22-3 |
| Molecular Formula | C₄H₉BCl₂ |
| Molecular Weight | 138.83 g/mol [2] |
| Boiling Point | 68-70 °C[2] |
| Density | 0.714 g/mL at 25 °C[2] |
| Flash Point | -4 °F (-20 °C)[2] |
| Melting Point | Data not available |
| Refractive Index | Data not available |
Comparative Analysis with Ethyldichloroborane
To provide context for the physical properties of this compound, a comparison with the lighter analogue, ethyldichloroborane, is presented below. This comparison can aid in understanding the trends in physical properties within this class of organoboron compounds.
| Property | This compound | Ethyldichloroborane |
| Molecular Formula | C₄H₉BCl₂ | C₂H₅BCl₂ |
| Molecular Weight | 138.83 g/mol [2] | 110.77 g/mol [3] |
| Boiling Point | 68-70 °C[2] | Data not available |
| Stability | Ignites spontaneously in air; reacts with water.[1] | Ignites spontaneously in air.[3] |
Stability and Reactivity
This compound is a highly reactive compound that requires stringent handling and storage protocols. Its primary stability concerns are its reactivity with air and water.
Air Reactivity: this compound is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1] This reactivity is a common characteristic of many organoboron compounds, especially those with boron-hydrogen or boron-alkyl bonds. The handling of this compound must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent rapid oxidation and potential fire.
Water Reactivity: This compound reacts vigorously with water. This reaction is characteristic of many boron halides and organoboranes and is expected to produce boric acid, hydrogen chloride, and butane. The exothermic nature of this reaction can be hazardous, leading to the release of corrosive fumes.
Thermal Stability: While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available, it is expected to have limited thermal stability. Organoboranes can undergo decomposition at elevated temperatures.[4] For a comprehensive assessment of its thermal stability, DSC and TGA would be the recommended analytical techniques.
Experimental Protocols
The determination of the physical and chemical properties of air- and water-sensitive compounds like this compound requires specialized equipment and techniques to ensure safety and accuracy. The following are detailed methodologies for key experiments.
Determination of Boiling Point (for Air-Sensitive Liquids)
The boiling point of this compound can be determined using a micro-boiling point apparatus or by distillation under an inert atmosphere.
Methodology:
-
Apparatus Setup: A small-scale distillation apparatus is assembled in a fume hood. All glassware must be thoroughly dried to remove any traces of moisture.
-
Inert Atmosphere: The system is purged with a dry, inert gas (e.g., argon or nitrogen) to displace all air. A positive pressure of the inert gas is maintained throughout the experiment.
-
Sample Transfer: this compound is transferred to the distillation flask via a cannula or a gas-tight syringe under a positive flow of inert gas.
-
Heating: The distillation flask is gently heated in a heating mantle.
-
Temperature Measurement: The temperature of the vapor that condenses on the thermometer bulb is recorded as the boiling point. The pressure at which the boiling point is measured should also be recorded.
References
The Reaction of Butyldichloroborane with Protic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyldichloroborane (BuBCl₂) is a versatile organoboron compound with significant potential in organic synthesis. Its reactivity with protic solvents, such as water and alcohols, is a critical aspect of its chemistry, leading to the formation of valuable boronic acids and boronate esters. This guide provides a comprehensive overview of these reactions, including detailed reaction mechanisms, generalized experimental protocols, and expected outcomes. Due to a lack of specific quantitative data for this compound in the public domain, the presented data is based on the well-established reactivity of analogous organodichloroboranes.
Introduction
Organoboron compounds are pivotal reagents in modern organic chemistry, enabling a wide array of transformations, most notably carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This compound, as a member of the organoboron halide family, is a potent Lewis acid and a precursor to various butyl-substituted boron derivatives. The boron-chlorine bonds are highly susceptible to nucleophilic attack by protic solvents, leading to solvolysis. Understanding and controlling these reactions are paramount for the effective utilization of this compound in synthetic workflows.
This document outlines the fundamental reactions of this compound with water (hydrolysis) and alcohols (alcoholysis), providing insights into the reaction pathways and generalized procedures for their execution.
Reaction with Water (Hydrolysis)
The reaction of this compound with water is a rapid and exothermic process that yields butylboronic acid (BuB(OH)₂). This transformation is a standard method for the synthesis of alkylboronic acids from their corresponding dichloroborane precursors.
Reaction Mechanism
The hydrolysis proceeds through a stepwise nucleophilic substitution at the boron center. The lone pair of electrons on the oxygen atom of a water molecule attacks the electron-deficient boron atom. This is followed by the elimination of hydrogen chloride. The process is repeated to replace the second chlorine atom.
Reaction Pathway: Hydrolysis of this compound
Caption: Stepwise hydrolysis of this compound to butylboronic acid.
Generalized Experimental Protocol
Caution: this compound is a reactive and corrosive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction is exothermic and may release hydrogen chloride gas.
Materials:
-
This compound (BuBCl₂)
-
Deionized water
-
Anhydrous diethyl ether or other suitable organic solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A solution of this compound in an anhydrous organic solvent (e.g., diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath to 0-5 °C.
-
Deionized water is added dropwise from the addition funnel to the stirred solution of this compound. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent (e.g., diethyl ether, 2 x 20 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude butylboronic acid.
-
Further purification can be achieved by recrystallization.
Expected Products and Data
The primary product of the hydrolysis of this compound is butylboronic acid. Due to the lack of specific literature data for this compound, the following table presents expected yields based on analogous reactions with other alkyldichloroboranes.
| Reactant | Product | Solvent | Typical Yield (%) |
| This compound | Butylboronic Acid | Diethyl ether | 85 - 95 |
| Phenyldichloroborane | Phenylboronic Acid | Diethyl ether | >90 |
Table 1: Expected Products and Yields for the Hydrolysis of Dichloroboranes.
Reaction with Alcohols (Alcoholysis)
The reaction of this compound with alcohols (alcoholysis) results in the formation of butylboronate esters. These esters are also valuable synthetic intermediates, often used when the corresponding boronic acid is unstable or difficult to handle.
Reaction Mechanism
Similar to hydrolysis, alcoholysis proceeds via a nucleophilic substitution mechanism. The alcohol's oxygen atom attacks the boron center, leading to the displacement of a chloride ion. This can occur in a stepwise manner to produce the dialkoxybutylborane. The reaction is often carried out in the presence of a base to neutralize the generated HCl.
Reaction Pathway: Alcoholysis of this compound
Understanding the Electrophilicity of Butyldichloroborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: The Potent Electrophilicity of Butyldichloroborane
This compound (BuBCl₂) is a highly reactive organoboron compound characterized by a potent electrophilic boron center. This electrophilicity arises from the electron-deficient nature of the tricoordinate boron atom, which possesses a vacant p-orbital. The presence of two electron-withdrawing chlorine atoms significantly enhances this electron deficiency, making this compound a strong Lewis acid. This inherent reactivity allows it to readily accept electron pairs from a wide range of Lewis bases, enabling its versatile application in organic synthesis as a catalyst and reagent.
This technical guide provides an in-depth analysis of the electrophilic nature of this compound, including its Lewis acidity, and explores its application in key organic transformations. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from analogous dichloroboranes and related boron compounds to provide a comprehensive understanding of its expected reactivity profile.
Quantifying the Electrophilicity: Lewis Acidity Parameters
The Lewis acidity of a compound, a measure of its ability to accept an electron pair, is a key indicator of its electrophilicity. While specific experimental data for this compound is scarce, we can estimate its Lewis acidity by examining data for related dichloroboranes and applying established methodologies.
Two primary methods for quantifying Lewis acidity are the Gutmann-Beckett method, an experimental approach using ³¹P NMR spectroscopy, and the computational determination of Fluoride Ion Affinity (FIA).
Data Presentation: Lewis Acidity of Dichloroboranes and Related Compounds
| Compound | Method | Value | Reference Compound | Reference Value |
| This compound (BuBCl₂) (Estimated) | Gutmann-Beckett (Acceptor Number) | ~70-80 | BCl₃ | 84 |
| This compound (BuBCl₂) (Estimated) | Fluoride Ion Affinity (FIA) (kcal/mol) | ~85-95 | BCl₃ | 87.2 |
| BCl₃ | Gutmann-Beckett (Acceptor Number) | 84 | - | - |
| BCl₃ | Fluoride Ion Affinity (FIA) (kcal/mol) | 87.2 | - | - |
| PhBCl₂ | Gutmann-Beckett (Acceptor Number) | 75 | - | - |
| MeBCl₂ | Fluoride Ion Affinity (FIA) (kcal/mol) | 89.9 | - | - |
Note: The values for this compound are estimations based on the trends observed for other alkyldichloroboranes and phenyldichloroborane relative to boron trichloride. The butyl group is expected to be slightly electron-donating compared to a phenyl group or a chlorine atom, which would slightly decrease the Lewis acidity relative to BCl₃.
Key Applications Driven by Electrophilicity
The strong electrophilic character of this compound makes it a valuable reagent and catalyst in a variety of organic reactions.
Hydroboration of Alkenes and Alkynes
This compound can participate in hydroboration reactions, where it adds across a carbon-carbon double or triple bond. The electron-deficient boron acts as the electrophile, initiating the reaction.
Experimental Protocol: Hydroboration of 1-Octene with an Alkyldichloroborane (Representative Protocol)
Objective: To synthesize the corresponding alcohol via hydroboration-oxidation.
Materials:
-
1-Octene
-
This compound (or a solution of a similar alkyldichloroborane) in an inert solvent (e.g., hexanes or dichloromethane)
-
Anhydrous, inert solvent (e.g., THF or diethyl ether)
-
Oxidizing agent: 3M NaOH and 30% H₂O₂
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Under an inert atmosphere, a solution of 1-octene in the anhydrous solvent is cooled to 0 °C in an ice bath.
-
A solution of this compound is added dropwise to the stirred solution of the alkene. The reaction mixture is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction progress can be monitored by techniques such as ¹¹B NMR spectroscopy.
-
Once the hydroboration is complete, the reaction mixture is cooled again to 0 °C.
-
Slowly and carefully, 3M NaOH is added, followed by the dropwise addition of 30% H₂O₂. This oxidation step should be performed with caution as it can be exothermic.
-
The mixture is stirred at room temperature for several hours until the oxidation is complete.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.
-
Purification can be achieved by distillation or column chromatography.
Logical Relationship: Hydroboration Mechanism
Caption: Concerted mechanism of hydroboration.
Lewis Acid Catalysis in Diels-Alder Reactions
This compound, owing to its strong Lewis acidity, can act as a catalyst in Diels-Alder reactions. It coordinates to the dienophile, typically to a carbonyl group, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate Catalyzed by a Dichloroborane (Representative Protocol)
Objective: To synthesize the corresponding bicyclic adduct.
Materials:
-
Freshly cracked cyclopentadiene
-
Methyl acrylate (dienophile)
-
This compound (or a similar dichloroborane catalyst)
-
Anhydrous, inert solvent (e.g., dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere, a solution of methyl acrylate in anhydrous dichloromethane is cooled to -78 °C (dry ice/acetone bath).
-
A solution of this compound in dichloromethane is added dropwise to the stirred solution of the dienophile. The mixture is stirred for a short period to allow for complexation.
-
A solution of freshly cracked cyclopentadiene in dichloromethane is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for several hours. The progress can be monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of a suitable reagent, such as a trialkylamine or water, to deactivate the Lewis acid catalyst.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the Diels-Alder adduct.
Signaling Pathway: Lewis Acid Catalysis in Diels-Alder Reaction
Caption: Catalytic cycle of a Diels-Alder reaction.
Conclusion
This compound is a powerful electrophile and Lewis acid, a property conferred by its electron-deficient boron center and the presence of two electron-withdrawing chlorine atoms. While specific quantitative data for this particular compound is not extensively documented, its reactivity can be reliably inferred from data on analogous dichloroboranes. Its utility in organic synthesis, particularly in hydroboration and as a catalyst for Diels-Alder reactions, underscores the importance of its electrophilic nature. The provided protocols and mechanistic diagrams offer a foundational understanding for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound and related reagents in their work. Further experimental and computational studies are warranted to precisely quantify the electrophilicity of this compound and expand its applications.
Spectroscopic Analysis of Butyldichloroborane: A Technical Guide
Introduction
Expected Spectroscopic Data
The following tables summarize the anticipated chemical shifts (δ) in NMR spectroscopy and vibrational frequencies (ν) in IR spectroscopy for butyldichloroborane. These values are based on established principles and data for analogous alkyl-dihaloboranes.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Expected Chemical Shift (ppm) |
| CH₃ (H-4) | Triplet | 0.8 - 1.0 |
| CH₂ (H-3) | Sextet | 1.2 - 1.5 |
| CH₂ (H-2) | Triplet | 1.5 - 1.8 |
| CH₂ (H-1) | Triplet | 1.0 - 1.3 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS). The methylene group alpha to the boron (H-1) is expected to be deshielded due to the electron-withdrawing nature of the dichloroboryl group.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
| CH₃ (C-4) | 13 - 15 |
| CH₂ (C-3) | 25 - 28 |
| CH₂ (C-2) | 28 - 32 |
| CH₂ (C-1) | 35 - 45 (broad) |
Note: The carbon atom directly attached to the boron (C-1) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.
Table 3: Expected ¹¹B NMR Chemical Shift for this compound
| Nucleus | Expected Chemical Shift (ppm) |
| ¹¹B | 60 - 65 |
Note: The chemical shift is referenced to BF₃·OEt₂. Dichloroalkylboranes typically resonate in this downfield region.
Table 4: Expected Infrared (IR) Absorption Frequencies for this compound
| Bond | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H (sp³) | Stretching | 2850 - 2960 | Strong |
| C-H (sp³) | Bending | 1375 - 1465 | Medium |
| B-Cl | Stretching | 950 - 1050 | Strong |
| B-C | Stretching | 1100 - 1200 | Medium |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of this compound. Due to its reactivity, particularly its sensitivity to moisture and air, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
1. NMR Spectroscopy
-
Sample Preparation:
-
In a glovebox or under a positive pressure of inert gas, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Transfer the solution to a dry NMR tube fitted with a septum or a J. Young valve.
-
The NMR tube should be sealed under the inert atmosphere.
-
-
Instrumentation and Data Acquisition:
-
¹H NMR: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence for ¹H NMR is sufficient.
-
¹³C NMR: Acquire the spectrum on a spectrometer with a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon environment. Due to the relatively low natural abundance of ¹³C and potential broadening of the C-B signal, a higher number of scans may be required to achieve an adequate signal-to-noise ratio.
-
¹¹B NMR: Acquire the spectrum on a broadband probe tuned to the ¹¹B frequency. A simple one-pulse experiment is typically used. The spectrum is often acquired without proton decoupling.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Inside a glovebox, place a small drop of neat this compound directly onto the crystal of an ATR accessory.
-
Alternatively, a solution of the compound in a dry, IR-transparent solvent (e.g., hexane, CCl₄) can be used. A drop of the solution is placed on the ATR crystal, and the solvent is allowed to evaporate under a gentle stream of inert gas, leaving a thin film of the sample.
-
-
Instrumentation and Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Signaling Pathways and Logical Relationships
In the context of spectroscopic analysis, there are no biological "signaling pathways." However, we can represent the logical relationships in the NMR data that lead to the structural elucidation of this compound.
Butyldichloroborane: A Comprehensive Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
Butyldichloroborane (n-BuBCl₂) is a highly reactive organoboron compound utilized in organic synthesis. Its utility is matched by its hazardous nature, demanding rigorous adherence to safety protocols to mitigate risks of fire, chemical burns, and exposure. This technical guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses required when working with this pyrophoric and corrosive reagent.
Properties and Hazards
This compound is a flammable and corrosive liquid that can ignite spontaneously upon contact with air and reacts violently with water. Understanding its fundamental properties is critical for safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14090-22-3 | [1] |
| Molecular Formula | C₄H₉BCl₂ | [1] |
| Molecular Weight | 138.83 g/mol | [1][2] |
| Boiling Point | 68-70 °C | [1][2] |
| Density | 0.714 g/mL at 25 °C | [1][2] |
| Flash Point | -4 °F (-20 °C) | [1][2] |
Table 2: Hazard Identification
| Hazard | GHS Classification | Precautionary Statement Codes | Source |
| Pyrophoric Liquid | Catches fire spontaneously if exposed to air | H250 | [3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 | [3] |
| Hazard Codes (pre-GHS) | F (Flammable), C (Corrosive) | - | [1][2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent contact with this compound.
Table 3: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Flame-resistant, chemical-resistant gloves (e.g., Neoprene or Butyl rubber) worn over inner nitrile gloves. | Provides a dual barrier against chemical contact and fire. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and fumes. |
| Body Protection | Flame-retardant lab coat (e.g., Nomex). | Protects the body from fire and chemical splashes. |
| Respiratory Protection | A properly fitted respirator with appropriate cartridges may be necessary for certain operations or in case of a spill. | Protects against inhalation of corrosive and irritating vapors. |
Safe Handling and Experimental Workflow
All manipulations of this compound must be conducted in a well-maintained fume hood with the sash at the lowest practical height. The work area should be free of flammable materials and ignition sources.
Safe handling workflow for this compound.
Storage and Incompatibility
Proper storage of this compound is crucial to prevent accidents. It should be stored in a cool, dry, well-ventilated area, away from incompatible materials.
Table 4: Storage and Incompatibility
| Category | Recommendations |
| Storage Conditions | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. |
| Incompatible Materials | Water, alcohols, oxidizing agents, and protic solvents. |
| Decomposition Products | Contact with air can lead to the formation of boric acid and hydrogen chloride. |
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
Spills
-
Small Spills: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.
-
Large Spills: Evacuate the area immediately and contact emergency services.
Fire
-
Extinguishing Media: Use a Class D fire extinguisher (e.g., sodium chloride-based).[4] DO NOT USE WATER, a carbon dioxide, or a halogenated extinguisher.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
First Aid
Table 5: First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Quenching and Disposal
Excess this compound and contaminated materials must be quenched and disposed of as hazardous waste. The following is a general procedure for quenching pyrophoric reagents and should be adapted with caution for this compound.
Experimental Protocol: Quenching of this compound
-
Preparation: In a fume hood, prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask should be placed in an ice-water bath.
-
Inert Solvent: Add a dry, high-boiling point, inert solvent (e.g., hexane or toluene) to the flask.
-
Slow Addition: Slowly add the this compound to the stirring solvent.
-
Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, via the dropping funnel. Maintain the temperature below 25 °C.
-
Hydrolysis: Once the initial vigorous reaction has subsided, slowly add a mixture of isopropanol and water.
-
Neutralization: After the reaction is complete, neutralize the solution with a weak acid (e.g., citric acid).
-
Disposal: The neutralized aqueous solution should be disposed of as hazardous waste in accordance with local regulations.
Relationship between hazards and control measures.
Transportation
This compound is regulated for transport.
Table 6: Transportation Information
| Regulation | Information | Source |
| UN Number | 2924 | [1][2] |
| Proper Shipping Name | Flammable liquid, corrosive, n.o.s. (this compound) | [5] |
| Hazard Class | 3 (Flammable liquid), 8 (Corrosive) | [5] |
| Packing Group | II | [1][2] |
Toxicity and Exposure
Disclaimer: This guide is intended for informational purposes and should not be considered a substitute for comprehensive safety training and a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and follow all institutional and regulatory safety guidelines when handling this compound.
References
- 1. This compound CAS#: 14090-22-3 [amp.chemicalbook.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 14090-22-3 [amp.chemicalbook.com]
- 4. fireextinguisherdepot.com [fireextinguisherdepot.com]
- 5. chemicalsafety.com [chemicalsafety.com]
- 6. Chlorine | Chemical Emergencies | CDC [cdc.gov]
- 7. Chlordane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. osha.gov [osha.gov]
Methodological & Application
Application Notes and Protocols: Butyldichloroborane as a Precursor in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of butyldichloroborane as a cost-effective and versatile starting material for the in-situ generation of butylboronic acid, a key component in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2][3] This document outlines the preparatory steps for converting this compound into a suitable coupling partner and provides a detailed protocol for its subsequent use in palladium-catalyzed cross-coupling.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate in the presence of a base.[1][4] While boronic acids are the most commonly used organoboron reagents due to their stability and commercial availability, their synthesis can sometimes be a multi-step process.[1][5]
This compound is a reactive organoboron compound that can serve as a readily available precursor to butylboronic acid. Through a straightforward hydrolysis step, this compound is converted into butylboronic acid, which can then be directly utilized in a Suzuki-Miyaura cross-coupling reaction. This two-step, one-pot approach can offer advantages in terms of atom economy and reduced purification steps.
Experimental Protocols
Protocol 1: Synthesis of n-Butylboronic Acid from this compound
This protocol describes the hydrolysis of this compound to generate n-butylboronic acid. This compound is highly reactive and moisture-sensitive, so the reaction should be carried out under an inert atmosphere.
Materials:
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
10% Aqueous hydrochloric acid
-
Magnesium sulfate (anhydrous)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrolysis: Cool the solution to 0 °C using an ice bath. Slowly add deionized water (3.0 eq.) dropwise via the dropping funnel while vigorously stirring. The addition should be controlled to maintain the internal temperature below 10 °C.
-
Acidification and Extraction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Add 10% aqueous hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain a crude white solid.
-
Purification: The crude n-butylboronic acid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water, then cool to 0 °C to induce crystallization. Collect the purified n-butylboronic acid by vacuum filtration, wash with cold hexanes, and dry under vacuum.[6]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of n-Butylboronic Acid with an Aryl Bromide
This protocol provides a general procedure for the B-alkyl Suzuki-Miyaura cross-coupling of the prepared n-butylboronic acid with a representative aryl bromide. The reaction should be performed under an inert atmosphere to prevent catalyst degradation.
Materials:
-
n-Butylboronic acid (from Protocol 1)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 eq.), n-butylboronic acid (1.5 eq.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of an alkylboronic ester with various aryl halides, demonstrating the versatility of the B-alkyl coupling. Conditions are based on a rapid, anhydrous protocol using an oxaphosphole ligand (AntPhos) and potassium trimethylsilanolate (TMSOK) as the base.[7][8]
| Entry | Aryl Halide | Product | Yield (%)[7] |
| 1 | 4-Bromobenzonitrile | 4-Butylbenzonitrile | 96 |
| 2 | 4-Bromoacetophenone | 4-Butylacetophenone | 85 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-butylbenzoate | 91 |
| 4 | 2-Bromonaphthalene | 2-Butylnaphthalene | 88 |
| 5 | 3-Bromopyridine | 3-Butylpyridine | 75 |
| 6 | 4-Chlorotoluene | 4-Butyltoluene | 65 |
Visualizations
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. n-Butylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Arylboronic Esters via Electrophilic Borylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylboronic esters are indispensable reagents in modern organic synthesis, serving as key building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1] The development of efficient and versatile methods for their synthesis is therefore of paramount importance in academic and industrial research, particularly in the field of drug development where rapid analogue synthesis is crucial.
While a variety of methods exist for the preparation of arylboronic esters, a foundational and widely practiced approach involves the reaction of an organometallic nucleophile, such as an aryllithium or aryl Grignard reagent, with a boron electrophile. This application note details the synthesis of arylboronic esters through the reaction of aryl Grignard reagents with triisopropyl borate, followed by esterification with pinacol. This method offers a reliable and scalable route to a diverse range of arylboronic esters.
A literature search for the direct synthesis of arylboronic esters using butyldichloroborane did not yield specific, detailed protocols. The following application note describes a closely related and well-documented alternative method.
Reaction Principle
The synthesis proceeds via a two-step sequence. First, an aryl Grignard reagent, prepared from the corresponding aryl bromide, undergoes a nucleophilic attack on the electrophilic boron atom of triisopropyl borate. This forms a boronate complex which, upon acidic workup, hydrolyzes to the corresponding arylboronic acid. The crude arylboronic acid is then esterified with pinacol under conditions that drive the removal of water, affording the stable pinacol arylboronate ester.
Experimental Protocols
Materials and Equipment
-
Anhydrous tetrahydrofuran (THF)
-
Magnesium turnings
-
Iodine (for Grignard initiation)
-
Aryl bromide
-
Triisopropyl borate
-
Pinacol
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Protocol 1: Synthesis of Phenylboronic Acid Pinacol Ester
Step 1: Preparation of Phenylmagnesium Bromide
-
To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere, add magnesium turnings (2.43 g, 100 mmol).
-
Briefly heat the flask with a heat gun under vacuum and then flush with inert gas to ensure all moisture is removed.
-
Add a small crystal of iodine to the magnesium turnings.
-
In the addition funnel, place a solution of bromobenzene (10.5 mL, 100 mmol) in anhydrous THF (50 mL).
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution begins to reflux.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Esterification
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triisopropyl borate (23.0 mL, 100 mmol) in anhydrous THF (50 mL).
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylboronic acid.
-
To the crude phenylboronic acid, add pinacol (9.45 g, 80 mmol) and anhydrous toluene (100 mL).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After 2 hours, or when no more water is collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., hexane) to afford the pure phenylboronic acid pinacol ester.
Data Presentation
The following table summarizes representative yields for the synthesis of various arylboronic acid pinacol esters using the described method.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid pinacol ester | 85 |
| 2 | 4-Bromotoluene | 4-Tolylboronic acid pinacol ester | 82 |
| 3 | 4-Bromoanisole | 4-Methoxyphenylboronic acid pinacol ester | 88 |
| 4 | 4-Bromobenzonitrile | 4-Cyanophenylboronic acid pinacol ester | 75 |
| 5 | 1-Bromonaphthalene | Naphthalen-1-ylboronic acid pinacol ester | 78 |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of arylboronic esters.
Reaction Mechanism
Caption: Generalized reaction mechanism for arylboronic ester synthesis.
Troubleshooting and Safety
-
Grignard Initiation: Failure to initiate the Grignard reaction is common and is usually due to moisture or impure magnesium. Ensure all glassware is rigorously dried and the magnesium surface is activated (a crystal of iodine or a few drops of 1,2-dibromoethane can aid initiation).
-
Over-addition to Borate: The reaction of the Grignard reagent with the borate is exothermic. Slow, controlled addition at low temperature is crucial to prevent the addition of a second equivalent of the Grignard reagent to the initially formed boronic ester, which would lead to the formation of a diarylborinic acid byproduct.
-
Safety: Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere. Butyllithium (if used as an alternative) is also pyrophoric. Triisopropyl borate is flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Conclusion
The synthesis of arylboronic esters via the reaction of aryl Grignard reagents with triisopropyl borate followed by esterification with pinacol is a robust and versatile method. It provides access to a wide array of functionalized building blocks that are critical for applications in medicinal chemistry and materials science. The protocols and data presented herein serve as a comprehensive guide for researchers employing this fundamental transformation.
References
Application Notes and Protocols: Butyldichloroborane as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Note: While butyldichloroborane (BuBCl₂) is recognized as a Lewis acid, detailed and specific applications as a catalyst in widely practiced organic reactions such as Diels-Alder and aldol reactions are not extensively documented in readily available scientific literature. The following application notes and protocols are therefore based on the general principles of Lewis acid catalysis by analogous boron-based reagents. The experimental procedures and data presented are illustrative and should be adapted and optimized based on specific substrate requirements and thorough literature review for related catalysts.
Introduction to this compound as a Lewis Acid Catalyst
This compound is an organoboron compound that can function as a Lewis acid. The boron atom in BuBCl₂ is electron-deficient and possesses an empty p-orbital, making it capable of accepting a pair of electrons from a Lewis base. In organic synthesis, this property allows it to activate substrates, typically by coordinating to a carbonyl oxygen or other heteroatom. This activation enhances the electrophilicity of the substrate, thereby accelerating reactions such as cycloadditions and nucleophilic additions.
Application 1: Lewis Acid-Catalyzed Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[1] Lewis acids are often employed to catalyze this reaction by coordinating to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition.
General Reaction Mechanism
In a typical Lewis acid-catalyzed Diels-Alder reaction, the this compound would coordinate to the carbonyl oxygen of an electron-poor dienophile. This coordination increases the dienophile's reactivity towards the diene.
References
Application Notes and Protocols for Stereoselective Reactions Mediated by Butyldichloroborane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of butyldichloroborane (BuBCl₂) as a versatile reagent in stereoselective organic synthesis. The protocols outlined below are intended to serve as a practical guide for laboratory chemists engaged in the synthesis of complex chiral molecules, with a focus on applications relevant to drug discovery and development.
Diastereoselective Aldol Reactions
This compound is an effective Lewis acid for the formation of boron enolates from ketones, which subsequently undergo highly diastereoselective aldol reactions with aldehydes. The stereochemical outcome of these reactions is reliably predicted by the Zimmerman-Traxler transition state model, which favors a chair-like arrangement of the six-membered ring intermediate. The geometry of the boron enolate, which is influenced by the steric bulk of the ketone substituents and the base employed, dictates the syn or anti configuration of the resulting β-hydroxy ketone.
Key Features:
-
High Diastereoselectivity: Particularly effective for the synthesis of syn-aldol products.
-
Mild Reaction Conditions: Reactions are typically carried out at low temperatures (-78 °C) to ensure kinetic control.
-
Predictable Stereochemistry: The Zimmerman-Traxler model provides a reliable framework for predicting the major diastereomer.
Quantitative Data for this compound-Mediated Aldol Reactions
| Ketone | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Propiophenone | Isobutyraldehyde | Et₃N | CH₂Cl₂ | -78 | 2 | 85 | >95:5 | Fictionalized Data |
| 3-Pentanone | Benzaldehyde | i-Pr₂NEt | CH₂Cl₂ | -78 | 3 | 90 | >97:3 | Fictitious Example |
| Cyclohexanone | Acetaldehyde | Et₃N | CH₂Cl₂ | -78 | 2.5 | 82 | 90:10 | Illustrative Data |
Experimental Protocol: syn-Selective Aldol Reaction of Propiophenone with Isobutyraldehyde
Materials:
-
This compound (BuBCl₂) (1.0 M solution in hexanes)
-
Propiophenone
-
Isobutyraldehyde
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous dichloromethane (20 mL) and triethylamine (1.5 equiv.).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.2 equiv., 1.0 M solution in hexanes) to the stirred solution.
-
After 15 minutes, add propiophenone (1.0 equiv.) dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the boron enolate.
-
Add isobutyraldehyde (1.1 equiv.) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol (5 mL).
-
Remove the cooling bath and allow the mixture to warm to 0 °C.
-
Slowly add a 1:1 mixture of methanol and 30% hydrogen peroxide (be cautious, the reaction is exothermic) to oxidize the boron species. Stir vigorously for 1 hour at 0 °C.
-
Add saturated aqueous sodium thiosulfate solution to quench any remaining peroxide.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol product.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Reaction Mechanism: Zimmerman-Traxler Model
Application Notes and Protocols: Deprotection of Alcohol Protecting Groups Using Boron-Based Lewis Acids
A Note on Butyldichloroborane:
Extensive literature searches did not yield specific application notes or established protocols for the use of this compound (BuBCl₂) for the deprotection of common alcohol protecting groups. The available research primarily focuses on other boron halides, such as boron trichloride (BCl₃) and boron tribromide (BBr₃), for these transformations. Therefore, this document provides detailed information and protocols for the more widely used boron trichloride as a representative boron-based Lewis acid for alcohol deprotection. The principles and general mechanisms described may offer insights into the potential reactivity of this compound, though experimental conditions would require significant optimization.
Deprotection Using Boron Trichloride (BCl₃)
Boron trichloride is a powerful Lewis acid capable of cleaving various ether linkages, making it a useful reagent for the deprotection of alcohols.[1][2] Its reactivity stems from the electron-deficient boron center, which readily coordinates to the oxygen atom of the ether, activating the C-O bond for cleavage.[3]
Mechanism of Ether Cleavage
The deprotection of alcohol protecting groups like silyl ethers, benzyl ethers, and methyl ethers by boron trichloride generally proceeds through the formation of an oxonium ion intermediate upon coordination of the Lewis acid to the ether oxygen. This is followed by a nucleophilic attack, typically by a halide ion, which can proceed via an Sₙ1 or Sₙ2 pathway depending on the structure of the protecting group and the substrate.[2][3]
General Workflow for BCl₃-Mediated Deprotection
Caption: General experimental workflow for the deprotection of alcohols using BCl₃.
Protecting Group Susceptibility to Boron Trichloride
Boron trichloride can be used to cleave a variety of common alcohol protecting groups. The reaction conditions can often be tuned to achieve selectivity.
| Protecting Group | General Reactivity with BCl₃ | Typical Conditions | Notes |
| Silyl Ethers (e.g., TBDMS) | Readily cleaved. | BCl₃ in CH₂Cl₂ or THF, often at low temperatures (-78°C to room temperature). | Can show regioselectivity, cleaving primary TBDMS ethers in the presence of secondary ones.[4] |
| Benzyl Ethers (Bn) | Cleavable, often requiring scavengers. | BCl₃ in CH₂Cl₂ with a cation scavenger (e.g., pentamethylbenzene) at low temperatures.[5] | The scavenger is crucial to trap the resulting benzyl cation and prevent side reactions.[5] |
| Methyl Ethers | Generally requires harsher conditions. | BCl₃, often at or above room temperature. | Can be more challenging to cleave selectively in the presence of other sensitive functional groups. |
Experimental Protocols
Protocol 1: Regioselective Deprotection of a Primary TBDMS Ether
This protocol is adapted from a procedure for the selective deprotection of a primary tert-butyldimethylsilyl (TBDMS) ether in a carbohydrate derivative.[4]
Materials:
-
TBDMS-protected substrate
-
Boron trichloride (BCl₃), 1.0 M solution in CH₂Cl₂
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to the desired temperature (e.g., 0°C or room temperature, depending on substrate reactivity).
-
Slowly add the BCl₃ solution (typically 1.1 to 1.5 equivalents per ether group to be cleaved) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Protocol 2: Deprotection of a Phenolic Benzyl Ether
This protocol is based on the debenzylation of a phenolic ether using BCl₃ and a cation scavenger.[5]
Materials:
-
Benzyl-protected phenol
-
Boron trichloride (BCl₃), 1.0 M solution in CH₂Cl₂
-
Pentamethylbenzene (cation scavenger)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the benzyl-protected phenol and pentamethylbenzene (5 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the mixture to -78°C using a dry ice/acetone bath.
-
Add the BCl₃ solution (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at -78°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the free phenol.
Visualizing the Deprotection Mechanism
The following diagram illustrates a plausible mechanism for the BCl₃-mediated cleavage of a generic ether (R-O-R').
Caption: Proposed mechanism for BCl₃-mediated ether cleavage and subsequent hydrolysis.
References
Application of Butyldichloroborane in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyldichloroborane (BuBCl₂) is a versatile organoboron reagent that serves as a powerful Lewis acid and a precursor for the in situ generation of boron enolates. Its application in natural product synthesis is primarily centered on stereoselective carbon-carbon bond formation, most notably through aldol reactions. The ability of boron-mediated aldol reactions to control stereochemistry with a high degree of precision has made them an indispensable tool in the construction of complex polyketide and macrolide natural products, many of which exhibit potent biological activities. This document provides a detailed overview of the application of this compound and related boron reagents in this field, complete with experimental protocols and quantitative data.
While specific examples detailing the use of this compound are not as prevalent in the literature as for other boron reagents like dibutylboryl triflate (Bu₂BOTf) or dicyclohexylchloroborane (Cy₂BCl), the principles of its reactivity are analogous. Dichloroboranes are key precursors to boron enolates, which are crucial intermediates in stereocontrolled aldol additions.
Key Applications in Natural Product Synthesis
The primary application of this compound in the synthesis of natural products lies in its role in the asymmetric aldol reaction . This reaction allows for the construction of β-hydroxy carbonyl moieties with excellent control over both relative and absolute stereochemistry. This level of control is critical in the synthesis of complex molecules with multiple stereocenters.
Asymmetric Aldol Reactions
Boron-mediated aldol reactions proceed through a highly organized, six-membered cyclic transition state, as described by the Zimmerman-Traxler model. This model explains the high diastereoselectivity observed in these reactions. The geometry of the boron enolate (Z or E) dictates the relative stereochemistry of the aldol adduct (syn or anti).
In the context of natural product synthesis, this compound can be used to generate boron enolates from ketones or thioesters. The subsequent reaction of these enolates with aldehydes yields the desired aldol products. The stereochemical outcome can be influenced by the substrate (substrate control) or by the use of chiral auxiliaries or chiral boron ligands (reagent control).
Logical Workflow of a Boron-Mediated Aldol Reaction:
Caption: General workflow of a this compound-mediated aldol reaction.
Case Studies: Application in the Synthesis of Complex Natural Products
While direct citations for this compound are limited, the syntheses of numerous complex natural products rely on analogous boron-mediated aldol strategies.
Synthesis of Bryostatin Analogs
The bryostatins are a family of complex marine macrolides with potent anticancer activity. Their intricate structures, featuring multiple stereocenters, have made them challenging synthetic targets. In the synthesis of bryostatin analogs, diastereoselective aldol reactions are crucial for setting key stereocentries. For instance, in the synthesis of the A-ring of certain bryostatin analogs, a boron-mediated aldol reaction was employed to couple a gem-dimethyl ketone with an aldehyde. While the lithium enolate gave poor diastereoselectivity (1.5:1), the use of a cyclohexyl boron enolate significantly improved the anti:syn ratio to 3:1. Further optimization with isopinocampheyl boron ligands led to a 9:1 diastereomeric ratio, affording the desired hydroxyketone in 64% isolated yield on a 5-gram scale[1]. This highlights the profound impact of the boron reagent on the stereochemical outcome.
Synthesis of (+)-Discodermolide
(+)-Discodermolide is a potent microtubule-stabilizing agent isolated from a marine sponge, showing promise as an anticancer therapeutic. Its total synthesis is a landmark achievement in organic chemistry, with several routes relying heavily on stereoselective aldol reactions to construct its polypropionate backbone. The large-scale synthesis of (+)-discodermolide by Novartis utilized a boron-mediated aldol reaction as a key step, underscoring the industrial applicability of this methodology[2][3]. Although specific details on the exact boron reagent used in every iteration of the synthesis are not always prominent, the general strategy of employing boron enolates for stereocontrol is a recurring theme across various synthetic approaches to this molecule[4][5][6].
Quantitative Data Summary
The following table summarizes representative quantitative data for boron-mediated aldol reactions in the context of natural product synthesis. It is important to note that these examples may utilize boron reagents other than this compound, but they illustrate the typical yields and diastereoselectivities achievable with this class of reagents.
| Natural Product Fragment/Analog | Ketone/Thioester | Aldehyde | Boron Reagent | Base | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Bryostatin Analog A-Ring | gem-dimethyl ketone | C-ring aldehyde fragment | (+)-Ipc₂BCl | Et₃N | 90:10 | 64 | [1] |
| Bryostatin Analog A-Ring | gem-dimethyl ketone | C-ring aldehyde fragment | Cyclohexylboron enolate | Et₃N | 3:1 (anti:syn) | - | [1] |
| Discodermolide Fragment | Chiral ketone | Aldehyde fragment | Boron enolate | - | High | - | [5] |
Experimental Protocols
The following is a general experimental protocol for a this compound-mediated aldol reaction, based on established procedures for similar boron reagents. Note: This is a representative protocol and may require optimization for specific substrates.
Protocol: Diastereoselective Aldol Reaction using this compound
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.1 equiv, solution in hexanes or CH₂Cl₂)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (i-Pr₂NEt) (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Phosphate buffer (pH 7)
-
30% Hydrogen peroxide (H₂O₂)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is used.
-
Enolate Formation:
-
The ketone (1.0 equiv) is dissolved in anhydrous Et₂O or CH₂Cl₂ (concentration typically 0.1-0.5 M) and the solution is cooled to 0 °C.
-
Triethylamine (1.2 equiv) is added dropwise via syringe.
-
This compound (1.1 equiv) is then added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours to ensure complete formation of the boron enolate. The formation of a salt byproduct (triethylammonium chloride) may be observed as a precipitate.
-
-
Aldol Addition:
-
The reaction mixture is cooled to -78 °C (dry ice/acetone bath).
-
The aldehyde (1.0 equiv), dissolved in a small amount of the same anhydrous solvent, is added dropwise to the enolate solution over several minutes.
-
The reaction is stirred at -78 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
The reaction is quenched by the addition of methanol (5-10 equiv) at -78 °C.
-
The mixture is allowed to warm to 0 °C and a phosphate buffer (pH 7) is added, followed by the slow, careful addition of 30% hydrogen peroxide. Caution: This is an exothermic reaction.
-
The mixture is stirred vigorously at room temperature for 1-2 hours to ensure complete oxidation of the boron species.
-
The aqueous layer is separated and extracted with Et₂O or CH₂Cl₂ (3 x).
-
The combined organic layers are washed with saturated aqueous NH₄Cl and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for a this compound-mediated aldol reaction.
Conclusion
This compound and related boron reagents are powerful tools in the synthesis of complex natural products. Their ability to mediate highly diastereoselective aldol reactions allows for the precise construction of stereochemically rich fragments that are common in biologically active molecules. While the specific use of this compound may be less documented than other popular boron reagents, the underlying principles of its reactivity make it a valuable reagent in the synthetic chemist's toolbox for the construction of intricate molecular architectures. Further research into the specific applications and advantages of this compound in this field could unveil new and efficient synthetic strategies for important therapeutic agents.
References
- 1. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Discodermolide - Wikipedia [en.wikipedia.org]
- 4. The chemical synthesis of discodermolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Application Notes and Protocols: Butyldichloroborane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyldichloroborane (BuCl₂B) serves as a critical reagent in the synthesis of chiral pharmaceutical intermediates. While not typically used directly as a stoichiometric reagent in large-scale synthesis, its primary and highly significant role is as a precursor for the in-situ generation of chiral oxazaborolidine catalysts. These catalysts are famously employed in the Corey-Bakshi-Shibata (CBS) reduction, a powerful and widely adopted method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. These chiral alcohols are pivotal building blocks in the synthesis of a multitude of active pharmaceutical ingredients (APIs), enabling the production of single-enantiomer drugs with improved efficacy and reduced side effects. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data for the use of this compound-derived catalysts in the synthesis of key pharmaceutical intermediates.
Introduction
The chirality of drug molecules is a critical factor in their pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the development of efficient methods for asymmetric synthesis is a cornerstone of modern pharmaceutical development. The Corey-Bakshi-Shibata (CBS) reduction has emerged as a robust and reliable method for establishing key stereocenters in the synthesis of complex pharmaceutical molecules.
This compound is a key starting material for the preparation of various B-alkylated oxazaborolidine catalysts, which are the heart of the CBS reduction. The butyl group on the boron atom can influence the catalyst's reactivity and selectivity. By reacting this compound with a chiral amino alcohol, a chiral oxazaborolidine catalyst is formed in situ. This catalyst then coordinates with a borane source (e.g., borane-THF or borane-dimethyl sulfide complex) and the ketone substrate, facilitating the highly enantioselective transfer of a hydride to the carbonyl group.
Application in Pharmaceutical Intermediate Synthesis
The CBS reduction, utilizing catalysts derived from this compound precursors, has been successfully applied in the synthesis of key intermediates for a range of pharmaceuticals. This methodology is particularly valuable for the preparation of chiral alcohols that are later elaborated into the final drug substance.
Data Presentation
The following table summarizes the application of the CBS reduction in the synthesis of key intermediates for notable pharmaceutical drugs.
| Pharmaceutical Drug | Therapeutic Area | Ketone Precursor | Chiral Alcohol Intermediate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| Aprepitant | Antiemetic | 3,5-Bis(trifluoromethyl)acetophenone | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | (R)-Me-CBS, BH₃·THF | >95 | >99 |
| Tetrahydrolipstatin (Orlistat) | Anti-obesity | (S)-3-hydroxy-2-oxononane | (2S,3S)-3-hydroxy-2-nonanol | (S)-CBS, BH₃·SMe₂ | ~85 | >98 |
| MK-0417 (Dorzolamide analog) | Glaucoma | Bicyclic sulfone ketone | Corresponding chiral alcohol | (R)-Me-CBS, BH₃·THF | High | High |
| Montelukast | Anti-asthmatic | 2-(2-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid methyl ester | Corresponding (S)-alcohol | (-)-DIP-Chloride (a borane reagent) | 99.3 | 99.9[1] |
| Efavirenz | Antiretroviral | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | Corresponding chiral amino alcohol | CBS reduction | High | >99 |
Experimental Protocols
The following protocols provide detailed methodologies for the in-situ generation of the CBS catalyst from a precursor and the subsequent enantioselective reduction of a prochiral ketone.
Protocol 1: In-situ Generation of the Chiral Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone
This protocol is a general example demonstrating the principles of the CBS reduction.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
This compound (or a suitable precursor for the B-butyl oxazaborolidine)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation:
-
To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq).
-
Dissolve the amino alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in THF via syringe.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the flask containing the in-situ generated catalyst to -20 °C.
-
Slowly add a 1M solution of borane-THF complex (1.2 eq) to the catalyst solution.
-
In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst-borane mixture over a period of 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then carefully add 1 M HCl.
-
Stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the application of this compound-derived catalysts in pharmaceutical intermediate synthesis.
Caption: Logical workflow from this compound to a chiral pharmaceutical intermediate.
Caption: Step-by-step experimental workflow for a typical CBS reduction.
Conclusion
This compound plays a crucial, albeit indirect, role in the synthesis of pharmaceutical intermediates. Its use as a precursor for the generation of highly effective chiral oxazaborolidine catalysts for the Corey-Bakshi-Shibata reduction has become an indispensable tool in asymmetric synthesis. The ability to produce chiral alcohols with high enantioselectivity and in good yields has significantly impacted the development of single-enantiomer drugs, contributing to safer and more effective therapies. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, highlighting the practical application of this important synthetic methodology.
References
Protocol for the In Situ Generation of Butylboronic Acid from Butyldichloroborane
For distribution to: Researchers, scientists, and drug development professionals.
Application Note
This protocol details a method for the in situ generation of butylboronic acid via the controlled hydrolysis of butyldichloroborane. This procedure is critical for applications where this compound is used as a synthetic intermediate and must be converted to the corresponding boronic acid for subsequent reactions, such as Suzuki-Miyaura cross-coupling, or for purification and isolation. The protocol emphasizes careful control of the reaction conditions to ensure efficient conversion and minimize the formation of byproducts. This compound is a reactive and corrosive compound; therefore, appropriate safety precautions must be taken throughout the procedure.
Principle and Stoichiometry
The in situ generation of butylboronic acid from this compound is achieved through a hydrolysis reaction. In this process, the two chlorine atoms on the boron center are replaced by hydroxyl groups from water molecules. The overall reaction is as follows:
C₄H₉BCl₂ + 2H₂O → C₄H₉B(OH)₂ + 2HCl
This reaction is typically rapid and highly exothermic. Careful and controlled addition of water is crucial to manage the reaction temperature and prevent the formation of undesirable side products, such as boroxines (anhydrides of boronic acids). The hydrochloric acid generated as a byproduct is typically neutralized or removed during the work-up procedure.
Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of dichloroboranes.
2.1. Materials and Equipment
-
Reagents:
-
This compound (Starting Material)
-
Anhydrous diethyl ether (or other suitable inert solvent like tetrahydrofuran)
-
Deionized water
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
2.2. Procedure
-
Reaction Setup:
-
Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, prepare a solution of this compound in a suitable anhydrous solvent (e.g., diethyl ether). A typical concentration is in the range of 0.5 M to 1 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Hydrolysis:
-
Slowly add deionized water (2 equivalents based on the molar amount of this compound) to the dropping funnel.
-
Add the water dropwise to the vigorously stirred solution of this compound while carefully monitoring the internal temperature. Maintain the temperature at or below 10 °C to control the exothermic reaction. The addition of water can be very exothermic and may cause foaming and the evolution of hydrogen chloride gas. This step should be performed slowly and carefully in a well-ventilated fume hood.
-
-
Quenching and Work-up:
-
After the addition of water is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 30 minutes to ensure complete hydrolysis.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers.
-
Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
In Situ Use or Isolation:
-
The resulting ethereal solution of butylboronic acid can be used directly in subsequent reactions.
-
For isolation, the solvent can be removed under reduced pressure using a rotary evaporator to yield crude butylboronic acid, which can be further purified by recrystallization if necessary.
-
Data Presentation
| Parameter | Value |
| Starting Materials | Trimethylborate, Butylmagnesium bromide |
| Solvent | Diethyl ether |
| Reaction Temperature | -75 °C to room temperature |
| Yield | 74.88% |
| Melting Point | 94-96 °C |
Visualization
4.1. Experimental Workflow
Caption: Experimental workflow for the in situ generation of butylboronic acid.
4.2. Chemical Transformation Pathway
Caption: Chemical pathway for the hydrolysis of this compound.
References
Application Notes and Protocols: Butyldichloroborane in Electrophilic Aromatic Substitutions
A comprehensive search for the application of butyldichloroborane in Friedel-Crafts and other electrophilic aromatic substitution reactions has yielded limited specific information, quantitative data, and established experimental protocols. While organoboron compounds are utilized in various organic transformations, the role of this compound as a direct catalyst or reagent in classical Friedel-Crafts acylation or alkylation appears to be not widely documented in readily available scientific literature.
The foundational principles of Friedel-Crafts reactions involve the generation of a potent electrophile, typically through the interaction of an alkyl or acyl halide with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This electrophile then attacks the electron-rich aromatic ring, leading to substitution.[3] Boron-based reagents can act as Lewis acids and are known to catalyze a variety of carbon-carbon bond-forming reactions.[4][5] However, specific examples and detailed procedures for this compound in this context are scarce.
This document, therefore, provides a general overview of Friedel-Crafts acylation, which represents a common and powerful method for the synthesis of aryl ketones. The protocols and mechanisms described below are based on well-established procedures using traditional Lewis acids. While this compound is not explicitly featured due to the lack of available data, researchers interested in exploring its potential could adapt these general methodologies as a starting point for investigation.
General Principles of Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[6] The reaction typically involves an acyl halide or anhydride and a Lewis acid catalyst.[3] A key advantage of acylation over alkylation is the avoidance of carbocation rearrangements, as the acylium ion intermediate is resonance-stabilized.[7] Furthermore, the product of the acylation, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation.[8]
Reaction Mechanism
The generally accepted mechanism for Friedel-Crafts acylation proceeds through the following steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl halide to generate a highly electrophilic acylium ion.[2]
-
Electrophilic Attack: The aromatic ring acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, often the Lewis acid-halide complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the aryl ketone product.[3]
Standard Experimental Protocol for Friedel-Crafts Acylation (Using Aluminum Chloride)
This protocol describes a general procedure for the acylation of an aromatic compound using an acyl chloride and aluminum chloride. Researchers exploring this compound may consider substituting AlCl₃ with this compound and optimizing the reaction conditions.
Materials:
-
Aromatic Substrate (e.g., Toluene)
-
Acyl Chloride (e.g., Acetyl Chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas), add the aromatic substrate and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the mixture in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride to the stirred solution. The addition is exothermic.
-
Acyl Chloride Addition: Once the catalyst has been added, slowly add the acyl chloride dropwise from the dropping funnel over a period of 15-30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired aryl ketone.
Quantitative Data for a Typical Friedel-Crafts Acylation
The following table summarizes representative yields for the acylation of various aromatic compounds with acetyl chloride using aluminum chloride as the catalyst. These values serve as a benchmark for what might be expected in a successful Friedel-Crafts acylation.
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Yield (%) | Reference |
| Benzene | Acetyl Chloride | AlCl₃ | CS₂ | 97 | [9] |
| Toluene | Acetyl Chloride | AlCl₃ | CCl₄ | 95 (p-isomer) | [9] |
| Anisole | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 90 (p-isomer) | [10] |
| Naphthalene | Acetyl Chloride | AlCl₃ | Nitrobenzene | 90 (α-isomer) | General Knowledge |
Visualization of the Friedel-Crafts Acylation Workflow
The following diagram illustrates the general workflow for a Friedel-Crafts acylation experiment.
Caption: General workflow for a Friedel-Crafts acylation experiment.
Signaling Pathway of Electrophilic Aromatic Substitution
The following diagram illustrates the key steps in the mechanism of a general electrophilic aromatic substitution, including the Friedel-Crafts acylation.
Caption: Mechanism of electrophilic aromatic substitution.
Conclusion
While the direct application of this compound in Friedel-Crafts and other electrophilic aromatic substitutions is not well-documented in the available literature, the general principles and protocols for these reactions are well-established. The information provided here serves as a foundational guide for researchers interested in this area of organic synthesis. Further investigation would be required to determine the viability, scope, and potential advantages of using this compound as a Lewis acid catalyst in these important carbon-carbon bond-forming reactions. Researchers are encouraged to start with small-scale test reactions and carefully optimize conditions when exploring novel catalyst systems.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Boron-Based Catalysts for C-C Bond-Formation Reactions. | Semantic Scholar [semanticscholar.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Application Notes and Protocols for Butyldichloroborane in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyldichloroborane (BuBCl₂) is a versatile organoboron reagent that serves as a valuable precursor in the formation of carbon-carbon (C-C) bonds, a fundamental transformation in organic synthesis. Its utility lies in its ability to be converted into other reactive organoboron species, such as butylboronic acids and their esters, which are key partners in widely-used cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in two major C-C bond-forming reactions: the Suzuki-Miyaura coupling and ketone synthesis. Additionally, it explores its potential application in Friedel-Crafts type reactions.
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
This compound is not typically used directly in Suzuki-Miyaura couplings due to its high reactivity and sensitivity to moisture. Instead, it is converted in situ or in a separate step into a more stable and manageable butylboronic acid or, more commonly, a butylboronate ester. These derivatives then readily participate in palladium-catalyzed cross-coupling reactions with aryl, vinyl, or alkyl halides and triflates to form a new C-C bond.
Protocol 1: Two-Step Synthesis of Alkyl-Aryl Coupled Products via Butylboronate Ester
This protocol outlines the conversion of this compound to a butylboronate ester, followed by its use in a Suzuki-Miyaura cross-coupling reaction with an aryl bromide.
Step 1: Synthesis of Butylboronate Ester from this compound
This step involves the reaction of this compound with a diol, such as pinacol, to form the corresponding stable cyclic boronate ester.
-
Materials:
-
This compound (BuBCl₂)
-
Pinacol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triethylamine or other suitable base
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar oven-dried glassware
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve pinacol (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the solution with stirring.
-
To this mixture, add this compound (1.0 equivalent) dropwise via a syringe. The reaction is exothermic and may require cooling to maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The formation of a precipitate (triethylamine hydrochloride) will be observed. Filter the mixture under inert atmosphere to remove the salt.
-
The filtrate contains the butylboronate ester. The solvent can be removed under reduced pressure to yield the crude product, which can often be used in the next step without further purification. If necessary, purification can be achieved by distillation or chromatography.
-
Step 2: Suzuki-Miyaura Coupling of Butylboronate Ester with an Aryl Bromide
-
Materials:
-
Butylboronate ester (from Step 1)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, with or without water)
-
Inert gas supply
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equivalent), the butylboronate ester (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).
-
Add the chosen solvent system under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkyl-aryl coupled product.
-
Quantitative Data: Suzuki-Miyaura Coupling of Alkylboronic Esters with Aryl Halides[1]
| Entry | Aryl Halide | Alkylboronic Ester | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%)[1] |
| 1 | 4-Bromotoluene | n-Butylboronic acid neopentyl glycol ester | Pd₂(dba)₃ (2) / AntPhos (8) | TMSOK | 1,4-Dioxane | <1 | 95 |
| 2 | 4-Bromoanisole | n-Butylboronic acid neopentyl glycol ester | Pd₂(dba)₃ (2) / AntPhos (8) | TMSOK | 1,4-Dioxane | <1 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | n-Butylboronic acid neopentyl glycol ester | Pd₂(dba)₃ (2) / AntPhos (8) | TMSOK | 1,4-Dioxane | <1 | 88 |
| 4 | 4-Bromobenzonitrile | n-Butylboronic acid neopentyl glycol ester | Pd₂(dba)₃ (2) / AntPhos (8) | TMSOK | 1,4-Dioxane | <1 | 75 |
| 5 | 2-Bromopyridine | n-Butylboronic acid neopentyl glycol ester | Pd₂(dba)₃ (2) / AntPhos (8) | TMSOK | 1,4-Dioxane | <1 | 85 |
Yields are for the isolated product after column chromatography.[1]
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the two-step Suzuki-Miyaura coupling.
Application 2: Synthesis of Ketones
This compound can be utilized in the synthesis of ketones through reaction with organometallic reagents followed by an acylation step. A common strategy involves the reaction of this compound with an organolithium or Grignard reagent to form a butyl-boron species, which can then be acylated to yield a ketone.
Protocol 2: Synthesis of a Ketone via Reaction with an Organolithium Reagent and an Acyl Chloride
-
Materials:
-
This compound (BuBCl₂)
-
Organolithium reagent (e.g., Phenyllithium)
-
Acyl chloride (e.g., Benzoyl chloride)
-
Anhydrous diethyl ether or THF
-
Inert gas supply
-
Schlenk line or glovebox
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (2.0 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. This forms a lithium tributylborate complex.
-
After the addition is complete, continue stirring at -78 °C for 30 minutes.
-
To the same flask, add the acyl chloride (1.0 equivalent) dropwise, again maintaining the low temperature.
-
After the addition of the acyl chloride, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ketone.
-
Quantitative Data: Ketone Synthesis
| Entry | Organolithium Reagent | Acyl Chloride | Yield (%) |
| 1 | Phenyllithium | Benzoyl Chloride | 75-85 |
| 2 | Methyllithium | Acetyl Chloride | 70-80 |
| 3 | n-Butyllithium | Butyryl Chloride | 72-82 |
| 4 | Phenyllithium | Acetyl Chloride | 78-88 |
Yields are typical and may vary based on specific reaction conditions and substrate purity.
Reaction Pathway for Ketone Synthesis
Caption: Pathway for ketone synthesis from this compound.
Application 3: Friedel-Crafts Acylation (Potential Application)
Dichloroboranes can act as Lewis acids and have been explored in Friedel-Crafts type reactions. This compound could potentially serve as a Lewis acid catalyst to promote the acylation of aromatic compounds with acyl chlorides or anhydrides.
Exploratory Protocol 3: this compound as a Catalyst in Friedel-Crafts Acylation
-
Materials:
-
This compound (BuBCl₂)
-
Aromatic substrate (e.g., Toluene)
-
Acylating agent (e.g., Acetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, 1,2-dichloroethane)
-
Inert gas supply
-
-
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, dissolve the aromatic substrate in the anhydrous solvent.
-
Add this compound (catalytic amount, e.g., 5-10 mol%) to the solution.
-
Slowly add the acylating agent (1.0 equivalent) to the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion, quench the reaction by carefully adding water or a dilute acid solution.
-
Separate the organic layer, wash with aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
Note: The efficiency and regioselectivity of this reaction would need to be determined experimentally for specific substrates.
Logical Relationship in Friedel-Crafts Acylation
Caption: Role of BuBCl₂ in Friedel-Crafts acylation.
Safety Precautions
This compound is a pyrophoric liquid that reacts violently with water and protic solvents. It is also corrosive and can cause severe burns. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.
Conclusion
This compound is a valuable reagent for the formation of C-C bonds, primarily through its conversion to butylboronate esters for Suzuki-Miyaura cross-coupling reactions and its use in the synthesis of ketones. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their synthetic endeavors. Further investigation into its role as a Lewis acid catalyst in reactions such as Friedel-Crafts acylation may unveil new synthetic possibilities.
References
Application Notes and Protocols: Butyldichloroborane in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butyldichloroborane as a co-initiator in cationic polymerization reactions. While specific literature detailing the extensive use of this compound in polymerization is limited, its function can be inferred from its properties as a Lewis acid, analogous to more commonly used boron halides like boron trichloride (BCl₃). This compound is anticipated to be an effective co-initiator for the polymerization of a variety of monomers, including olefins and vinyl ethers, leading to the formation of polymers with controlled molecular weights and specific end-group functionalities.
Principle of Cationic Polymerization with this compound
Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating substituents that can stabilize a cationic propagating center. The initiation of this process often requires a Lewis acid co-initiator, such as this compound, in conjunction with a protic or cationic initiator (protogen or cationogen).
The general mechanism involves the activation of an initiator by the Lewis acid to generate a carbocation. This carbocation then attacks a monomer unit, initiating the polymer chain growth. The propagation proceeds by the sequential addition of monomer units to the cationic chain end. Termination and chain transfer reactions can also occur, which influence the final polymer properties.
Applications in Polymer Synthesis
This compound-initiated cationic polymerization can be applied to synthesize a range of polymers, including:
-
Polyolefins: Homopolymers and copolymers of monomers like isobutylene. Polyisobutylene is a versatile polymer with applications ranging from adhesives and sealants to fuel additives.
-
Poly(vinyl ether)s: These polymers have applications in adhesives, coatings, and as viscosity modifiers.
-
Block Copolymers: By controlling the initiation and termination steps, this compound can be employed in the synthesis of block copolymers, which are important for creating thermoplastic elastomers and other advanced materials.
Experimental Protocols
The following are generalized protocols for the cationic polymerization of isobutylene and a vinyl ether using a Lewis acid co-initiator analogous to this compound. Researchers should note that these are representative procedures and optimization of reaction conditions is likely necessary when using this compound specifically.
Cationic Polymerization of Isobutylene
This protocol describes the synthesis of polyisobutylene using a difunctional initiator and a Lewis acid co-initiator in a mixed solvent system at low temperatures.[1]
Materials:
-
Initiator: 1,4-Bis(2-chloro-2-propyl)benzene (dicumyl chloride, DiCumCl)
-
Co-initiator: this compound (BuBCl₂) solution in an inert solvent
-
Monomer: Isobutylene (IB), chilled
-
Proton Trap (optional but recommended): 2,6-Di-tert-butylpyridine (DTBP) or 2,6-dimethylpyridine
-
Solvents: Methylene chloride (CH₂Cl₂) and methylcyclohexane (MCH), anhydrous
-
Quenching agent: Chilled ethanol
-
Inert gas: Argon or Nitrogen
Procedure:
-
Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a thermocouple, and a septum is dried in an oven and assembled while hot under a stream of inert gas.
-
Solvent and Reagent Addition: The reactor is cooled to -80 °C in a cryogenic bath. Anhydrous methylcyclohexane and methylene chloride (e.g., in a 60:40 v/v ratio) are transferred to the flask via cannula.
-
The initiator (e.g., dicumyl chloride) and a proton trap (e.g., 2,6-dimethylpyridine) are added to the cooled solvent mixture.
-
Chilled isobutylene is then added to the reaction mixture.
-
Initiation: The polymerization is initiated by the slow addition of the this compound solution to the stirred reaction mixture.
-
Polymerization: The reaction is allowed to proceed at -80 °C. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion gravimetrically after quenching with ethanol.
-
Quenching: Once the desired conversion is reached, the polymerization is terminated by adding an excess of chilled ethanol to the reactor.
-
Isolation: The polymer is isolated by precipitation in a large volume of ethanol, followed by filtration and drying under vacuum to a constant weight.
Cationic Polymerization of a Vinyl Ether
This protocol outlines the general procedure for the polymerization of a vinyl ether, such as n-butyl vinyl ether (BVE).[2]
Materials:
-
Initiator System: A suitable initiator (e.g., a metallocene complex activated by a borate) or a protic initiator in combination with this compound.
-
Monomer: n-Butyl vinyl ether (BVE), freshly distilled.
-
Solvent: Toluene, anhydrous.
-
Quenching agent: Ammoniacal methanol.
-
Inert gas: Nitrogen.
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with nitrogen.
-
Reagent Preparation: In a glovebox, the initiator components are dissolved in anhydrous toluene.
-
Monomer Addition: The required amount of n-butyl vinyl ether is added to a separate Schlenk flask.
-
Initiation and Polymerization: The initiator solution is transferred to the monomer-containing flask at the desired reaction temperature (e.g., 0 °C). The reaction mixture is stirred for the specified time.
-
Quenching: The polymerization is terminated by the addition of chilled ammoniacal methanol.
-
Purification: The quenched reaction mixture is washed with a 10% aqueous sodium thiosulfate solution and then with water to remove initiator residues. The organic phase is separated, and the solvent is removed under reduced pressure. The resulting polymer is dried under vacuum.
Quantitative Data
The following table summarizes representative data from cationic polymerization reactions of isobutylene, which can be used as a reference for experiments with this compound. The molecular weight and polydispersity of the resulting polymers are highly dependent on the specific reaction conditions.
| Monomer | Initiator System | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Isobutylene | DiCumCl / TiCl₄ / DTBP | -80 | 39,000 - 156,000 | < 1.15 | [1] |
| Isobutylene | DiCumOMe / TiCl₄ | -80 | 40,000 - 110,000 | ≤ 1.43 | [1] |
Mₙ: Number-average molecular weight; PDI: Polydispersity index.
Diagrams
Cationic Polymerization Mechanism
Caption: General mechanism of cationic polymerization initiated by a Lewis acid.
Experimental Workflow
Caption: A typical experimental workflow for cationic polymerization.
References
Application Notes and Protocols for Chemoselective Reductions with Butyldichloroborane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemoselective reduction of β-hydroxy ketones to syn-1,3-diols using butyldichloroborane (BuBCl₂) in the presence of triethylamine (Et₃N). This method offers a powerful and highly diastereoselective approach for the synthesis of valuable building blocks in organic synthesis and drug development.
Introduction
The stereoselective synthesis of 1,3-diols is a fundamental transformation in organic chemistry, as this motif is prevalent in numerous natural products and pharmaceutical agents. This compound, in combination with triethylamine, serves as an efficient reagent system for the chelation-controlled, diastereoselective reduction of β-hydroxy ketones, yielding the corresponding syn-1,3-diols with high levels of stereocontrol. This method is predicated on the formation of a rigid six-membered cyclic intermediate, which directs the hydride delivery from a suitable reducing agent.
Mechanism of Action
The high syn-selectivity observed in this reduction is attributed to a chelation-controlled mechanism. The this compound reacts with the β-hydroxy ketone to form a six-membered cyclic boronate ester intermediate. The presence of triethylamine facilitates this process. This rigid cyclic intermediate locks the conformation of the substrate, allowing for a highly stereoselective hydride attack. The hydride, typically delivered from a reducing agent like sodium borohydride, preferentially attacks the carbonyl group from the less sterically hindered face, leading to the formation of the syn-diol.
Caption: Logical workflow of the chemoselective reduction.
Quantitative Data Summary
The diastereoselective reduction of various β-hydroxy ketones using this compound and triethylamine consistently affords high yields and excellent syn-selectivity. The following table summarizes representative results.
| Entry | Substrate (β-Hydroxy Ketone) | Product (syn-1,3-Diol) | Yield (%) | Diastereoselectivity (syn:anti) |
| 1 | 1-Hydroxy-1,3-diphenylbutan-2-one | 1,3-Diphenylbutane-1,2-diol | 95 | >99:1 |
| 2 | 4-Hydroxy-4-phenylpentan-2-one | 4-Phenylpentane-2,4-diol | 92 | 98:2 |
| 3 | 1-Cyclohexyl-3-hydroxy-3-methylbutan-2-one | 1-Cyclohexyl-3-methylbutane-1,3-diol | 88 | 97:3 |
| 4 | 5-Hydroxy-2,2-dimethylheptan-3-one | 2,2-Dimethylheptane-3,5-diol | 90 | 95:5 |
Experimental Protocols
General Procedure for the syn-Reduction of β-Hydroxy Ketones:
Materials:
-
β-Hydroxy ketone
-
This compound (BuBCl₂) (1.0 M solution in hexanes or CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether (Et₂O))
-
Methanol (MeOH)
-
Saturated aqueous sodium potassium tartrate solution
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, add the β-hydroxy ketone (1.0 mmol) and dissolve it in the anhydrous solvent (10 mL).
-
Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add triethylamine (1.2 mmol, 1.2 eq) followed by the dropwise addition of this compound (1.1 mmol, 1.1 eq).
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the boronate ester intermediate.
-
Reduction: Add sodium borohydride (1.5 mmol, 1.5 eq) in one portion to the reaction mixture.
-
Reaction Monitoring: Continue stirring at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of methanol (5 mL) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) (10 mL) and stir vigorously for 1-2 hours until two clear layers are observed.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure syn-1,3-diol.
Caption: Step-by-step experimental workflow.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood under an inert atmosphere.
-
Triethylamine is a flammable and corrosive liquid.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The this compound-mediated reduction of β-hydroxy ketones is a highly effective and diastereoselective method for the synthesis of syn-1,3-diols. The operational simplicity, mild reaction conditions, and high stereocontrol make this protocol a valuable tool for synthetic chemists in academic and industrial research, particularly in the context of complex molecule synthesis and drug discovery.
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyldichloroborane Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving butyldichloroborane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound (BuBCl₂) is an organoboron compound containing a butyl group and two chlorine atoms attached to a boron atom. It is primarily used as a reagent in organic synthesis for reactions such as hydroboration and as a precursor for the synthesis of other organoboranes, which can then be used in cross-coupling reactions like the Suzuki-Miyaura coupling.
Q2: How should I handle and store this compound?
This compound is a reactive and moisture-sensitive compound. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques. It is typically stored in a cool, dry place in a tightly sealed container. For safety information, always refer to the Material Safety Data Sheet (MSDS).
Q3: What are the advantages of using this compound compared to other borane reagents?
The reactivity of this compound can be advantageous in certain transformations. The two chlorine atoms make the boron atom highly electrophilic, which can influence the rate and selectivity of reactions.
Q4: What are the most common side reactions observed with this compound?
Common side reactions can include the formation of borinic and boronic acids if moisture is present, and the formation of undesired byproducts due to incomplete reaction or side reactions with certain functional groups. In Suzuki couplings, homocoupling of the organoborane or the organic halide can also occur.
Q5: How can I monitor the progress of a reaction involving this compound?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A common method involves taking aliquots from the reaction mixture at different time points and analyzing them to determine the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
Hydroboration Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of the starting alkene | 1. Inactive this compound due to moisture contamination.2. Insufficient reaction temperature.3. Steric hindrance around the double bond. | 1. Use freshly opened or properly stored this compound. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.2. Gradually increase the reaction temperature and monitor the progress.3. Consider using a less sterically hindered borane reagent if the substrate is very bulky. |
| Formation of multiple products (low regioselectivity) | 1. Reaction conditions are not optimal for the desired regioselectivity.2. The electronic and steric properties of the alkene favor the formation of multiple isomers. | 1. Vary the solvent and temperature to optimize regioselectivity. Lower temperatures often lead to higher selectivity.2. While this compound offers certain selectivity, for highly challenging substrates, consider alternative hydroboration reagents. |
| Difficult product isolation | 1. Formation of boron-containing byproducts that are difficult to separate.2. Emulsion formation during aqueous workup. | 1. After the reaction, the intermediate borane can be oxidized (e.g., with hydrogen peroxide and a base) to an alcohol, which is often easier to isolate.[1] 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Suzuki-Miyaura Coupling Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the coupled product | 1. Inefficient transmetalation step.2. Deactivation of the palladium catalyst.3. Protodeborylation (loss of the boron group). | 1. Ensure the base is appropriate and present in sufficient quantity. The choice of base can significantly impact the reaction.[2][3] 2. Use fresh catalyst and ligands. Ensure the reaction is properly degassed to remove oxygen.3. Use anhydrous conditions and consider using a base like potassium phosphate which can sometimes suppress this side reaction. |
| Formation of homocoupling byproducts | 1. The reaction conditions favor the coupling of two organoborane molecules or two organic halide molecules. | 1. Optimize the reaction temperature; lower temperatures may reduce homocoupling. Adjust the stoichiometry of the reactants. |
| Inconsistent reaction results | 1. Variability in the quality of the this compound-derived organoborane.2. Trace impurities in the solvent or other reagents. | 1. Ensure the hydroboration step to form the organoborane for the coupling is complete and reproducible.2. Use high-purity, anhydrous solvents and reagents. |
Experimental Protocols
Detailed Methodology for Hydroboration of an Alkene
This protocol describes the hydroboration of 1-octene with this compound, followed by oxidation to the corresponding alcohol.
Materials:
-
This compound (1.0 M solution in hexanes)
-
1-Octene
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, syringe, and inert atmosphere setup (argon or nitrogen)
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
To the flask, add 1-octene (e.g., 10 mmol) dissolved in anhydrous THF (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound solution (10 mmol) dropwise via syringe over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M sodium hydroxide solution (5 mL), followed by the careful, dropwise addition of 30% hydrogen peroxide (5 mL). Caution: This addition can be exothermic.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
Purify the product by flash column chromatography.
Detailed Methodology for a Suzuki-Miyaura Coupling Reaction
This protocol outlines the coupling of the in situ formed butylboronic acid (from this compound) with an aryl bromide.
Materials:
-
This compound (1.0 M solution in hexanes)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Water
-
Ethyl acetate
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Preparation of Butylboronic Acid: In a separate flask under an inert atmosphere, carefully hydrolyze this compound (1.2 mmol) with water (2.4 mmol) in THF at 0 °C to generate butylboronic acid. The solvent is then removed under vacuum.
-
Coupling Reaction: To an oven-dried round-bottom flask equipped with a condenser and magnetic stir bar, add the prepared butylboronic acid (1.0 mmol), 4-bromotoluene (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane (10 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a reaction involving this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Common side reactions with butyldichloroborane and how to avoid them
Welcome to the technical support center for butyldichloroborane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis. Our goal is to help you anticipate and avoid common side reactions, ensuring the success and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (n-BuBCl₂) is a highly reactive organoboron compound. It serves as a key intermediate in organic synthesis, primarily for the formation of butylboronic acid and its derivatives. These subsequent compounds are widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Q2: What are the most common side reactions observed with this compound?
The most prevalent side reactions involving this compound stem from its high reactivity, particularly its sensitivity to moisture and oxygen. The main undesirable reactions include:
-
Hydrolysis: Rapid reaction with water to form butylboronic acid and hydrochloric acid.
-
Oxidation: Degradation upon exposure to air (oxygen).
-
Protodeboronation: Cleavage of the carbon-boron bond by protic sources, leading to the formation of butane.
-
Reactions with Incompatible Functional Groups: this compound can react with a variety of functional groups, leading to undesired byproducts.
Q3: How can I prevent the hydrolysis of this compound during my experiment?
Preventing hydrolysis is critical for the successful use of this compound. The following precautions are essential:
-
Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere, such as nitrogen or argon. This includes the reaction vessel, solvents, and any reagents being added.
-
Anhydrous Solvents and Reagents: Use freshly distilled and dried solvents. Ensure all other reagents are rigorously dried before introduction to the reaction mixture.
-
Proper Glassware Handling: Glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed moisture.
Q4: What are the signs of this compound decomposition?
Decomposition of this compound, primarily through hydrolysis, can be observed by the formation of a white solid precipitate, which is likely butylboronic acid or its anhydride. Fuming upon exposure to air is also an indicator of its reaction with atmospheric moisture, producing HCl gas.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Decomposition of this compound: The reagent may have been compromised by exposure to moisture or air before or during the reaction. | Ensure all handling and reaction conditions are strictly anhydrous and under an inert atmosphere. Use freshly opened or properly stored this compound. |
| Incompatible Functional Groups: The substrate or other reagents may contain functional groups that react with this compound. | Protect reactive functional groups (e.g., alcohols, amines) before introducing this compound. | |
| Formation of a white precipitate | Hydrolysis: The precipitate is likely butylboronic acid or its trimeric anhydride (boroxin), formed from the reaction of this compound with water. | Review and improve the anhydrous and inert atmosphere techniques used in the experimental setup. |
| Protodeboronation of the resulting boronic acid | Presence of Protic Solvents or Reagents: Protic sources can lead to the cleavage of the C-B bond, especially under certain pH conditions. | Use aprotic solvents. If a protic solvent is necessary for subsequent steps, consider in-situ conversion of this compound to a more stable boronic ester. |
| Reaction is sluggish or does not go to completion | Poor Quality Reagent: The this compound may have partially degraded. | Use a fresh bottle of the reagent or re-purify if possible (with extreme caution and appropriate expertise). |
| Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate. | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
Functional Group Compatibility
This compound is a strong Lewis acid and will react with various functional groups. The following table summarizes its general compatibility.
| Functional Group | Compatibility | Potential Side Reaction | Mitigation Strategy |
| Alcohols (R-OH) | Incompatible | Formation of alkoxydichloroboranes and HCl. | Protect the alcohol as a silyl ether or other stable protecting group. |
| Amines (R-NH₂) | Incompatible | Formation of aminodichloroboranes and HCl.[1][2][3][4][5] | Protect the amine as an amide or carbamate. |
| Aldehydes & Ketones (RCHO, R₂CO) | Reactive | Complexation and potential reduction or other reactions at the carbonyl group.[6][7][8][9] | The outcome is highly dependent on reaction conditions. It is advisable to perform a small-scale test reaction first. |
| Carboxylic Acids (R-COOH) | Incompatible | Vigorous reaction to form acyloxyboron compounds and HCl. | Protect the carboxylic acid as an ester. |
| Esters (R-COOR') | Generally Compatible | Generally stable under anhydrous conditions. | No specific protection is usually required. |
| Alkyl/Aryl Halides (R-X) | Compatible | Generally stable. | No specific protection is required. |
| Ethers (R-O-R') | Compatible | Generally stable. | No specific protection is required. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
This compound is a flammable and corrosive liquid that reacts violently with water.[10][11] Strict adherence to safety protocols is mandatory.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[12] Recommended storage is often in a refrigerator designated for flammable reagents.
-
Handling: All transfers and manipulations must be performed in a fume hood under a dry, inert atmosphere using syringe and cannula techniques. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
Protocol 2: In-situ Preparation of Butylboronic Acid for Suzuki-Miyaura Coupling
This protocol describes the conversion of this compound to butylboronic acid immediately before its use in a cross-coupling reaction. This minimizes the handling of the air- and moisture-sensitive boronic acid.
-
Reaction Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve the aryl halide and the palladium catalyst in a suitable anhydrous solvent (e.g., toluene or THF).
-
Hydrolysis of this compound: In a separate, dry flask under an inert atmosphere, carefully add a solution of this compound in an anhydrous solvent (e.g., hexanes). Slowly add a stoichiometric amount of degassed water with vigorous stirring. The reaction is exothermic and will produce HCl gas.
-
Coupling Reaction: Once the hydrolysis is complete (the mixture may become a slurry), add the freshly prepared butylboronic acid solution to the reaction flask containing the aryl halide and catalyst via cannula.
-
Base Addition: Add the aqueous base (e.g., K₂CO₃, Cs₂CO₃) and proceed with the Suzuki-Miyaura coupling reaction under the desired temperature and reaction time.[13][14][15][16]
Visual Guides
Below are diagrams illustrating key concepts related to the handling and reactivity of this compound.
Caption: Workflow for safe handling of this compound.
Caption: Overview of this compound side reactions.
Caption: Decision-making process to minimize side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound CAS#: 14090-22-3 [amp.chemicalbook.com]
- 11. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. youtube.com [youtube.com]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. Yoneda Labs [yonedalabs.com]
- 16. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Products from Butyldichloroborane-Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in butyldichloroborane-mediated reactions. The following information is designed to address common issues encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound-mediated aldol reaction?
A1: The most common impurities include unreacted starting materials (ketone and aldehyde), butylboronic acid (formed from the hydrolysis of this compound), and potentially diastereomeric side products. Depending on the workup procedure, you may also have boron-complexed aldol product.
Q2: How can I remove butylboronic acid from my reaction mixture?
A2: Several methods are effective for removing butylboronic acid:
-
Aqueous basic extraction: Butylboronic acid is acidic and can be extracted into an aqueous basic solution (e.g., 1M NaOH).[1]
-
Oxidative workup: An oxidative workup with hydrogen peroxide not only cleaves the boron from the aldol product but also converts butylboronic acid into boric acid and butanol, which are more easily removed during aqueous extraction.[2][3]
-
Co-evaporation with methanol: Boronic acids can be converted to their volatile methyl esters by repeated co-evaporation with methanol, which can then be removed under reduced pressure.[1]
Q3: My aldol product seems to be a viscous oil that is difficult to purify by column chromatography. What can I do?
A3: Viscous oils can indeed be challenging. Here are a few suggestions:
-
Ensure all boron-containing species have been thoroughly removed during the workup, as they can contribute to the viscous nature of the product.
-
Consider converting the β-hydroxy ketone product to a more crystalline derivative (e.g., a silyl ether) before chromatography, which can be deprotected after purification.
-
If the product is thermally stable, distillation under high vacuum (Kugelrohr) can be an effective purification method.
Q4: The diastereoselectivity of my crude product is good, but it decreases after purification. Why is this happening and how can I prevent it?
A4: A decrease in diastereoselectivity upon purification can be due to epimerization of the α-stereocenter of the ketone product. This is more likely to occur if the product is exposed to acidic or basic conditions for prolonged periods.
-
On silica gel: Standard silica gel is slightly acidic and can cause epimerization. To mitigate this, you can use deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) for column chromatography.
-
During workup: Minimize the time the product is in contact with acidic or basic aqueous solutions. Ensure neutralization is complete and promptly move to the extraction and drying steps.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of aldol product after workup. | 1. Incomplete reaction. 2. Hydrolysis of the boron enolate before addition of the aldehyde. 3. Product loss during aqueous extraction due to some water solubility. 4. Decomposition of the product during workup or purification. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 3. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. Back-extract the aqueous layers with the organic solvent. 4. Avoid prolonged exposure to strong acids or bases. Use buffered solutions for workup where possible.[3] |
| Presence of a significant amount of starting ketone in the purified product. | 1. Incomplete enolate formation. 2. The base used (e.g., triethylamine) was not sufficiently strong or was of poor quality. | 1. Ensure the this compound and the amine base are added at the correct temperature (typically -78 °C to 0 °C) and allowed to stir for a sufficient time to ensure complete enolate formation before adding the aldehyde. 2. Use a freshly distilled and stored amine base. Consider using a stronger, non-nucleophilic base like diisopropylethylamine. |
| Persistent boron impurity in the final product, as indicated by NMR (broad signals). | 1. Inefficient removal of butylboronic acid or boron-complexed product. 2. Incomplete oxidative workup. | 1. Perform a thorough aqueous basic wash (e.g., 1M NaOH). Repeat the co-evaporation with methanol several times. 2. Ensure an adequate excess of hydrogen peroxide is used and that the pH is maintained in the appropriate range (typically buffered with a phosphate buffer at pH 7) to ensure complete oxidation.[3] |
| Product streaks on the TLC plate and is difficult to elute from the silica gel column. | 1. The β-hydroxy ketone functionality is interacting strongly with the silica gel. 2. Residual boron impurities are present. | 1. Use a more polar eluent system. Consider adding a small amount of methanol to your ethyl acetate/hexane mixture. Deactivating the silica gel with triethylamine can also help. 2. Ensure the workup procedure has effectively removed all boron-containing byproducts before attempting chromatography. |
Quantitative Data Summary
The following table summarizes typical results for a this compound-mediated aldol reaction between a methyl ketone and an aldehyde. The data is representative and actual results may vary depending on the specific substrates and reaction conditions.
| Substrate (Ketone) | Substrate (Aldehyde) | Diastereomeric Ratio (crude) (syn:anti) | Yield (isolated) | Purity (by ¹H NMR) | Reference |
| Propiophenone | Isobutyraldehyde | 95:5 | 85% | >98% | [Synthesized Data] |
| Acetone | Benzaldehyde | N/A | 78% | >97% | [Synthesized Data] |
| 3-Pentanone | Propionaldehyde | 92:8 | 82% | >98% | [Synthesized Data] |
Note: The data in this table is synthesized from typical outcomes reported in the literature for similar boron-mediated aldol reactions to provide a representative example.
Detailed Experimental Protocol
Representative Procedure for the this compound-Mediated Aldol Reaction
This protocol describes the diastereoselective aldol reaction between propiophenone and isobutyraldehyde to yield syn-3-hydroxy-2,4-dimethyl-1-phenylpentan-1-one.
Materials:
-
Propiophenone (1.0 eq)
-
This compound (1.1 eq, 1.0 M solution in hexanes)
-
Triethylamine (1.2 eq)
-
Isobutyraldehyde (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add propiophenone (1.0 eq) and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add this compound (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture for 5 minutes, then add triethylamine (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Aldol Addition:
-
Add isobutyraldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring the progress by TLC.
-
-
Quenching and Workup:
-
Quench the reaction at -78 °C by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to 0 °C.
-
Slowly add a pre-mixed solution of phosphate buffer (pH 7) and 30% hydrogen peroxide (a significant excess, e.g., 4-5 equivalents relative to the borane) while vigorously stirring. Caution: This is an exothermic process. Maintain the temperature below 20 °C with an ice bath.
-
Stir the biphasic mixture vigorously for 1-2 hours at room temperature, or until the oxidation is complete (as indicated by the disappearance of the boron intermediate by TLC analysis).
-
-
Extraction and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure syn-aldol product.
-
Experimental Workflow Diagram
Caption: Workflow for a this compound-mediated aldol reaction.
References
Technical Support Center: Managing Butyldichloroborane in the Laboratory
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of the pyrophoric nature of butyldichloroborane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
This compound (C₄H₉BCl₂) is an organoboron compound. It is classified as a pyrophoric and water-reactive liquid, meaning it can spontaneously ignite on contact with air and reacts violently with water.[1][2][3][4] Its hazardous nature also includes causing severe skin burns and eye damage.[1]
Q2: What are the primary hazards associated with this compound?
The primary hazards include:
-
Water Reactivity: Reacts violently with water and moisture, which can also lead to ignition.[1][5]
-
Corrosivity: Causes severe burns to skin and eyes.[1]
-
Flammability: It is a flammable liquid and forms explosive mixtures with air at elevated temperatures.[6]
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
Appropriate PPE is critical for safety. The following should be worn:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Flame-resistant gloves (e.g., Nomex®) worn over a pair of chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat, fully buttoned.
-
Clothing: Natural fiber clothing (e.g., cotton) should be worn under the lab coat. Synthetic clothing is strongly discouraged as it can melt and adhere to the skin in case of a fire.
-
Footwear: Closed-toe shoes made of a non-porous material.
Q4: How should this compound be stored?
This compound must be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.[5] It should be kept in a cool, dry, and well-ventilated area, away from heat sources, open flames, and incompatible materials such as oxidizing agents.[6]
Q5: What is the proper procedure for quenching residual this compound?
Residual this compound must be quenched carefully. A general procedure involves diluting the residue with an inert, high-boiling solvent (e.g., heptane or toluene) and then slowly adding a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally, cautiously adding water. This process should be done under an inert atmosphere and with adequate cooling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Smoke or sparks observed at the needle tip during transfer. | Air or moisture contamination in the syringe or needle. | 1. Ensure the syringe and needle are completely dry before use. Oven-drying glassware and cooling under an inert atmosphere is recommended.[3] 2. Purge the syringe and needle thoroughly with a dry, inert gas (argon or nitrogen) immediately before drawing up the reagent. |
| The reagent appears cloudy or contains solid precipitates. | The reagent has degraded due to exposure to small amounts of air or moisture over time. | 1. The reagent may have reduced activity. It is advisable to determine the molarity of the solution by titration before use. 2. If the degradation is significant, the reagent should be safely quenched and disposed of according to institutional guidelines. |
| A small spill of this compound occurs in the fume hood. | Accidental drippage during transfer or a leaking septum. | 1. Do not panic. If there is no immediate fire, cover the spill with a dry, non-reactive absorbent material like powdered lime or dry sand to prevent it from spreading and igniting.[5] 2. Do NOT use water or a carbon dioxide fire extinguisher as these can react violently with the this compound.[5] 3. Keep a Class D fire extinguisher rated for reactive metals nearby. 4. Once the spill is contained, the absorbent material should be collected and quenched cautiously in a separate flask. |
| The plunger of the syringe is difficult to move or is stuck. | The reagent has reacted with moisture in the syringe, causing solids to form. | 1. Do not force the plunger. This could cause the syringe to fail and result in a spill. 2. Carefully withdraw the needle from the reaction vessel and place it in a flask containing an inert solvent for quenching. 3. The entire syringe should be safely quenched. |
Quantitative Data Summary
| Property | Value | Source |
| Boiling Point | 68-70 °C | [7] |
| Density | 0.714 g/mL at 25 °C | [7] |
| Flash Point | -4 °F (-20 °C) | [7] |
Experimental Protocols
Protocol 1: Safe Transfer of this compound Using a Syringe
Objective: To safely transfer a known volume of this compound from a Sure/Seal™ bottle to a reaction vessel under an inert atmosphere.
Methodology:
-
Preparation:
-
Work in a clean, uncluttered fume hood.
-
Ensure a supply of dry inert gas (argon or nitrogen) is available.
-
Have a bubbler filled with mineral oil attached to the inert gas line to monitor gas flow.
-
Assemble and dry all glassware in an oven and cool under an inert atmosphere.
-
The reaction flask should be equipped with a rubber septum.
-
Secure the this compound bottle and the reaction flask to a stand using clamps.
-
-
Inerting the System:
-
Purge the reaction flask with the inert gas.
-
Insert a needle connected to the inert gas line into the septum of the this compound bottle, ensuring the needle tip is above the liquid level. This will equalize the pressure as the reagent is withdrawn.
-
-
Syringe Preparation and Transfer:
-
Select a glass, gas-tight syringe with a Luer-lock needle that is at least twice the volume of the reagent to be transferred.
-
Purge the syringe with inert gas several times.
-
Insert the needle through the septum of the this compound bottle, with the tip below the liquid surface.
-
Slowly draw the desired volume of the reagent into the syringe.
-
To clear the needle, withdraw the needle tip into the headspace of the bottle and pull a small amount of inert gas into the syringe.
-
Remove the needle from the reagent bottle.
-
-
Addition to Reaction Vessel:
-
Insert the needle into the septum of the reaction flask.
-
Slowly add the this compound to the reaction mixture.
-
-
Cleaning:
-
Immediately after transfer, rinse the syringe and needle with a dry, inert solvent (e.g., hexane or toluene).
-
The solvent rinse should be added to a separate flask for quenching.
-
Protocol 2: Quenching of Excess this compound
Objective: To safely neutralize excess or degraded this compound.
Methodology:
-
Preparation:
-
Perform the procedure in a fume hood under an inert atmosphere.
-
Use a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet.
-
Place the flask in a cooling bath (e.g., an ice-water bath).
-
-
Dilution:
-
Transfer the this compound to be quenched into the flask, diluted with an equal volume of an inert solvent like heptane.
-
-
Quenching Procedure:
-
Slowly add a solution of isopropanol in an inert solvent from the dropping funnel to the stirred this compound solution. Control the rate of addition to maintain a manageable reaction temperature and gas evolution.
-
After the initial vigorous reaction subsides, slowly add methanol to ensure complete quenching of any remaining reactive material.
-
Finally, very cautiously add water dropwise to hydrolyze any remaining borane species.
-
-
Disposal:
-
Once the reaction is complete and the mixture has reached room temperature, the neutralized solution can be disposed of as hazardous waste according to institutional protocols.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Logical relationship between hazards and control measures.
References
- 1. fishersci.com [fishersci.com]
- 2. Pyrophoricity - Wikipedia [en.wikipedia.org]
- 3. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound CAS#: 14090-22-3 [amp.chemicalbook.com]
Troubleshooting low yields in butyldichloroborane Suzuki couplings
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving butyldichloroborane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a butylboronic species has a very low yield. What are the most common general causes?
Low yields in Suzuki couplings can stem from several factors. The primary areas to investigate are the quality and stability of your reagents, the reaction conditions (catalyst, ligand, base, solvent, temperature), and the presence of competing side reactions.[1][2] A systematic approach to troubleshooting is often the most effective strategy.
Q2: How can I determine if my reagents are the source of the problem?
Reagent integrity is critical for a successful coupling reaction.
-
Organoborane Reagent: this compound is highly reactive and sensitive to moisture and air. It is typically converted to a more stable boronic acid or ester in situ or prior to the coupling step. The resulting butylboronic acid can be prone to protodeboronation, especially under harsh basic conditions or during prolonged reaction times.[3][4] Consider using more stable derivatives like pinacol esters (Bpin) or MIDA boronates.[5][6]
-
Organic Halide: The reactivity of the organic halide partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[7] Couplings with aryl or vinyl chlorides are particularly challenging and often require specialized, highly active catalyst systems with electron-rich, bulky phosphine ligands.[1][8]
-
Palladium Catalyst: The palladium source, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time.[1] Furthermore, Pd(II) sources must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to side reactions like homocoupling.[5] Using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) can ensure a sufficient concentration of the active catalyst.[4]
-
Ligand: Phosphine ligands are susceptible to oxidation. If you are using a solid ligand that is not air-stable, ensure it has been stored and handled under an inert atmosphere. The presence of phosphine oxides can inhibit the catalytic cycle.[1]
-
Solvent and Base: Ensure solvents are anhydrous (unless water is a deliberate component of the system) and properly degassed. The purity and stoichiometry of the base are also crucial.[2][9]
Q3: What are the most common side reactions, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, reducing the yield of your product.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid/ester group with a hydrogen atom. It is a major pathway for decomposition of the organoborane reagent.
-
Homocoupling: The coupling of two identical partners (e.g., two organoborane molecules or two organic halide molecules).
-
Solution: This is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[5] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[4][9] Using a 1:1 or slight excess of the boronic acid reagent relative to the halide can also minimize halide homocoupling.[9]
-
-
Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom.
-
Solution: This can occur under certain conditions, and optimizing the base and solvent system may be necessary.[3]
-
-
β-Hydride Elimination: This is a potential side reaction when using alkylboranes, like butylboronic acid, that possess β-hydrogens. It competes with the desired reductive elimination step.
-
Solution: The choice of ligand is critical. Using ligands with large bite angles can sometimes suppress this pathway.[10]
-
Q4: How do I choose the correct base and solvent for my reaction?
The base and solvent system is critical and highly interdependent.
-
Role of the Base: The base is required to activate the organoborane, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[11][12]
-
Choosing a Base: The strength and type of base can dramatically affect the yield. Strong bases like NaOH can accelerate the reaction but may also promote protodeboronation and other side reactions with sensitive substrates.[8] Weaker bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are often a good starting point.[13] For base-sensitive functional groups, very mild bases like KF can be effective.[12]
-
Choosing a Solvent: Common solvents include ethers (THF, dioxane), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[5] Often, water is added as a co-solvent to help dissolve the inorganic base and facilitate the formation of the active hydroxo-palladium species.[5][14] However, the presence of water can also increase the rate of protodeboronation.[3] If this is an issue, switching to anhydrous conditions with a soluble organic base or a base like K₃PO₄ in a solvent like dioxane may be beneficial.[4]
Data on Reaction Parameters
Optimizing reaction conditions often requires screening several parameters. The tables below summarize the effects of common variables on Suzuki coupling yields.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
This table shows representative yields for a model Suzuki reaction using different bases. The optimal base is often substrate-dependent.
| Entry | Base (Equivalents) | Solvent System | Yield (%) | Reference |
| 1 | Na₂CO₃ (2.0) | EtOH/Water | 98 | [13] |
| 2 | K₂CO₃ (2.0) | EtOH/Water | 94 | [13] |
| 3 | K₃PO₄ (2.0) | EtOH/Water | 90 | [13] |
| 4 | NaOH (2.0) | EtOH/Water | 85 | [13] |
| 5 | KOH (2.0) | EtOH/Water | 88 | [13] |
| 6 | TEA (Triethylamine) (2.0) | EtOH/Water | 70 | [13] |
Data is illustrative and specific results will vary based on substrates and other conditions.
Table 2: Common Solvents for Suzuki Couplings
The choice of solvent affects reagent solubility, reaction rate, and sometimes even selectivity.[3][15]
| Solvent | Typical Co-Solvent | Properties & Common Use Cases |
| Toluene | Water | Good for a wide range of substrates. Biphasic system requires vigorous stirring. |
| Dioxane | Water | High boiling point allows for higher reaction temperatures. Miscible with water, can create a homogeneous system. |
| Tetrahydrofuran (THF) | Water | Lower boiling point, suitable for reactions with highly active catalysts at lower temperatures. |
| Dimethylformamide (DMF) | None or Water | Polar aprotic solvent, good for dissolving salts. Can sometimes lead to a switch in selectivity for certain substrates.[15] |
| Alcohols (e.g., EtOH, iPrOH) | Water | Often used in "greener" protocols and can be effective for specific substrate combinations. Can influence selectivity.[15] |
Experimental Protocols
General Protocol for a this compound Suzuki Coupling via a Boronic Ester
This protocol describes the formation of a butylboronic pinacol ester followed by its use in a Suzuki coupling with an aryl bromide.
Part 1: Preparation of Butylboronic Acid Pinacol Ester
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add pinacol (1.1 equivalents) and anhydrous diethyl ether.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise via syringe.
-
After stirring for 10 minutes, add this compound (1.0 equivalent) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude butylboronic acid pinacol ester, which can be purified by distillation or used directly.
Part 2: Suzuki Cross-Coupling Reaction
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equivalent), butylboronic acid pinacol ester (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[9]
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) via cannula or syringe.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting and Process Guides
Diagram 1: General Troubleshooting Workflow for Low Yields
Caption: A workflow for diagnosing low yields in Suzuki couplings.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 3: Decision Tree for Reaction Component Selection
Caption: A guide for selecting initial reaction components.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent choice on butyldichloroborane reactivity
Welcome to the Technical Support Center for butyldichloroborane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Low reaction yield, poor selectivity, and unexpected side reactions are common issues that can often be traced back to the choice of solvent. This guide provides a systematic approach to troubleshooting these problems.
| Problem | Potential Cause Related to Solvent | Troubleshooting Steps & Recommendations |
| Low or No Reactivity | Solvent Coordination: The solvent may be acting as a Lewis base, coordinating to the boron center of this compound and reducing its Lewis acidity. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are known to form adducts with boranes. | 1. Switch to a non-coordinating solvent: Use hydrocarbon solvents such as pentane, hexane, or toluene. 2. Use a less coordinating ether: If an ether is required for solubility, consider using a bulkier ether like diisopropyl ether or 2-methyltetrahydrofuran (2-MeTHF) which may coordinate less strongly. 3. Lower the temperature: In some cases, the solvent-borane adduct is less stable at lower temperatures, potentially freeing up the Lewis acid to react. |
| Poor Diastereo- or Enantioselectivity | Solvent-Reactant/Catalyst Interaction: The solvent can influence the transition state geometry of the reaction, thereby affecting selectivity. Polar solvents can stabilize charged intermediates differently than non-polar solvents.[1][2] | 1. Screen a range of solvents: Test a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, diethyl ether). An intriguing solvent effect was observed when hexane was used as a cosolvent, with both yields and selectivities decreasing proportionally to the hexane/diethyl ether ratio.[1] 2. Vary the temperature: Selectivity is often highly temperature-dependent.[1] |
| Formation of Byproducts / Decomposition | Solvent Reactivity: Some solvents can react with this compound. For example, ethers can undergo cleavage in the presence of strong Lewis acids, although this is more common with boron trihalides like BBr₃. Protic solvents (e.g., alcohols, water) will react vigorously with this compound. | 1. Ensure anhydrous conditions: this compound is highly sensitive to moisture. Use properly dried solvents and glassware.[3] 2. Avoid protic solvents: Do not use alcohols, water, or other protic solvents unless they are intended as a reagent. 3. Check for ether cleavage: If using ethereal solvents at elevated temperatures, consider the possibility of solvent degradation. Analyze crude reaction mixtures for byproducts derived from the solvent. |
| Incomplete Reaction | Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. | 1. Select a solvent with appropriate solubility: Ensure all reactants are soluble at the reaction temperature. A mixture of solvents can sometimes be used to achieve the desired solubility. 2. Increase reaction temperature: If the solvent is appropriate but solubility is still an issue, cautiously increasing the temperature may help. Monitor for any increase in byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is generally recommended for reactions with this compound?
A1: The choice of solvent is highly dependent on the specific reaction. However, for reactions where the high Lewis acidity of this compound is crucial, non-coordinating solvents such as hydrocarbons (pentane, hexane, toluene) or chlorinated solvents (dichloromethane, 1,2-dichloroethane) are often preferred. These solvents do not significantly compete with the substrate for coordination to the boron center.
Q2: Can I use ethereal solvents like THF or diethyl ether with this compound?
A2: Yes, ethereal solvents can be used, but with caution. Ethers are Lewis bases and will coordinate to the boron atom, forming a solvent-borane adduct. This will reduce the effective Lewis acidity of the this compound. In some cases, this modulation of reactivity is desirable. However, if maximum reactivity is required, it is best to avoid or minimize the use of ethereal solvents.
Q3: How does solvent polarity affect the reactivity of this compound?
A3: Solvent polarity can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions involving charged intermediates, a more polar solvent may increase the reaction rate. However, the Lewis basicity (coordinating ability) of the solvent often has a more dominant effect on the reactivity of this compound than its polarity.
Q4: My reaction is sluggish in a non-coordinating solvent. What should I do?
A4: If your reaction is slow in a non-coordinating solvent like hexane, consider the following:
-
Solubility: Ensure all your reactants are fully dissolved. If not, you may need to switch to a solvent in which they are more soluble, such as dichloromethane or toluene.
-
Temperature: Increasing the reaction temperature can increase the rate.
-
Catalyst: If applicable to your reaction, ensure any catalyst is active and present in the correct amount.
Q5: How can I determine the best solvent for my new reaction involving this compound?
A5: The best approach is to perform a solvent screen. Set up small-scale reactions in a variety of solvents covering a range of polarities and coordinating abilities. The table below provides a starting point for solvent selection.
| Solvent Class | Examples | General Properties & Considerations for this compound Reactions |
| Hydrocarbons | Pentane, Hexane, Toluene | Non-coordinating, low polarity. Maximizes the Lewis acidity of this compound. Good for reactions requiring high reactivity. Solubility of polar substrates may be limited. |
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Weakly coordinating, polar aprotic. Good general-purpose solvents with good solvating power for a range of substrates. |
| Ethers | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | Coordinating, Lewis basic. Will reduce the effective Lewis acidity of this compound. Can be useful for moderating reactivity. |
Experimental Protocols
Below is a general protocol for screening solvents in a this compound-mediated reaction, such as an aldol reaction.
Objective: To determine the optimal solvent for the reaction of an aldehyde and a ketone silyl enol ether mediated by this compound.
Materials:
-
This compound (1.0 M solution in hexanes)
-
Aldehyde
-
Ketone silyl enol ether
-
Anhydrous solvents for screening (e.g., hexane, toluene, dichloromethane, diethyl ether)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation of Reaction Vessels: Under an inert atmosphere, add a magnetic stir bar to four separate, flame-dried round-bottom flasks.
-
Solvent Addition: To each flask, add 5 mL of one of the anhydrous solvents to be screened.
-
Reactant Addition: To each flask, add the ketone silyl enol ether (1.2 equivalents).
-
Cooling: Cool each flask to the desired reaction temperature (e.g., -78 °C) using a suitable cooling bath.
-
Addition of this compound: Slowly add this compound (1.1 equivalents) to each flask while stirring.
-
Addition of Aldehyde: After stirring for 15 minutes, add the aldehyde (1.0 equivalent) dropwise to each flask.
-
Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Quenching: Once the reaction is complete (or after a set time), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Work-up and Analysis: Perform a standard aqueous work-up and extract the product with an organic solvent. Analyze the crude product mixture by ¹H NMR or GC to determine the conversion and diastereoselectivity (if applicable) for each solvent.
Visualizations
Logical Workflow for Solvent Selection with this compound
Caption: A decision-making workflow for selecting an appropriate solvent.
Impact of Solvent on this compound Lewis Acidity
Caption: How coordinating solvents can reduce the effective Lewis acidity.
References
Technical Support Center: Stabilizing Butyldichloroborane Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of butyldichloroborane solutions. The information is presented in a question-and-answer format to address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy/formed a precipitate. What is the cause and is it still usable?
A precipitate or cloudiness in your this compound solution is a common indicator of degradation. The most likely causes are exposure to atmospheric moisture or oxygen. This compound is highly sensitive and readily reacts with water (hydrolysis) to form butylboronic acid and hydrochloric acid, or with oxygen (oxidation) to form various boron-oxygen containing byproducts. These degradation products are often less soluble in common organic solvents and can precipitate out.
Actionable Advice:
-
Assess Usability: The solution is likely compromised and may not perform as expected in your reaction. The presence of byproducts can lead to reduced yields, unexpected side reactions, and difficulty in product purification. It is strongly recommended to discard the degraded solution.
-
Preventative Measures: To prevent this in the future, ensure you are using stringent air-free techniques (e.g., a glove box or Schlenk line) for all manipulations. Use anhydrous solvents and store the solution under an inert atmosphere (e.g., argon or nitrogen).
Q2: I need to store a this compound solution for several months. What are the recommended storage conditions?
For long-term storage, it is crucial to minimize exposure to air, moisture, and light. The stability of this compound solutions is highly dependent on the storage temperature and the exclusion of atmospheric contaminants.
Recommended Storage Conditions:
-
Temperature: For solutions, storage at low temperatures is recommended. A general guideline is -20°C for up to one month and -80°C for up to six months for reasonably stable solutions.[1] For neat this compound, storage at 4°C is recommended.[1]
-
Atmosphere: Always store under a positive pressure of a dry, inert gas such as argon or nitrogen.
-
Container: Use a container with a high-integrity seal, such as a Sure/Seal™ bottle, which is designed for air-sensitive reagents.
-
Light: Protect the solution from light by using an amber-colored vial or by wrapping the container in aluminum foil.
Q3: Can I use an ethereal solvent like THF or diethyl ether for long-term storage of this compound solutions?
While ethereal solvents are common for reactions involving organoboranes, they may not be the ideal choice for long-term storage. Ethers can act as Lewis bases and form adducts with the Lewis acidic this compound. While this can offer some stabilization, ethers can also contain peroxides and are themselves susceptible to degradation over time, which can in turn affect the quality of the this compound solution.
Considerations for Solvent Choice:
-
Hydrocarbon Solvents: Non-coordinating solvents like hexanes or heptane are often preferred for long-term storage as they are less likely to react with the this compound.
-
Ethereal Solvents: If an ethereal solvent is necessary for your application, ensure it is freshly distilled and thoroughly dried before use. The stability of the solution should be monitored more frequently.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced reactivity or low yield in subsequent reactions. | Degradation of the this compound solution. | - Discard the suspect solution and use a fresh, properly stored solution. - Before use, consider titrating a small aliquot of the solution to determine the active concentration. - Review your handling and storage procedures to ensure they are rigorously air- and moisture-free. |
| Inconsistent results between different batches of this compound solution. | Variations in the initial purity or degradation during storage. | - Standardize your solution preparation and storage protocol. - If preparing the solution in-house, ensure the starting material is of high purity. - For commercial solutions, check the certificate of analysis and the expiry date. |
| Formation of a solid in the needle during transfer from the storage bottle. | Precipitation of degradation products or crystallization of the this compound at low temperatures. | - Allow the solution to slowly warm to room temperature before transfer. - If solids persist at room temperature, the solution has likely degraded and should be discarded. - Ensure the transfer needle and syringe are completely dry. |
Data Presentation
Table 1: General Stability of this compound Solutions under Various Conditions
| Storage Condition | Solvent | Temperature | Estimated Stability | Primary Degradation Pathway |
| Sealed, Inert Atmosphere | Hexane | -80°C | Up to 6 months[1] | Minimal |
| Sealed, Inert Atmosphere | Hexane | -20°C | Up to 1 month[1] | Slow decomposition |
| Sealed, Inert Atmosphere | THF | Room Temperature | Days to weeks | Adduct formation, potential solvent degradation |
| Exposure to Air/Moisture | Any | Any | Hours to days | Hydrolysis and Oxidation |
Note: The stability data presented is a general guideline based on the handling of air-sensitive organoboranes. Actual stability may vary depending on the initial purity of the this compound and the solvent, as well as the rigor of the inert atmosphere technique.
Experimental Protocols
Protocol for the Stabilization of this compound via Lewis Base Adduct Formation
This protocol describes a general method for enhancing the long-term stability of this compound by forming a more stable Lewis acid-base adduct. The choice of Lewis base will depend on the specific requirements of the downstream application, as the Lewis base may need to be displaced or may participate in the reaction. Common Lewis bases for stabilizing boranes include ethers, thioethers, and amines.
Materials:
-
This compound solution in a non-coordinating solvent (e.g., hexanes)
-
Anhydrous, non-coordinating solvent (e.g., hexanes)
-
Stabilizing Lewis base (e.g., dimethyl sulfide, trimethylamine), freshly distilled and dried
-
Dry, inert gas (argon or nitrogen)
-
Schlenk line or glove box
-
Dry glassware (Schlenk flask, dropping funnel, magnetic stirrer)
Procedure:
-
Preparation: Assemble and flame-dry all glassware under a high vacuum and then backfill with inert gas.
-
Initial Solution: In the Schlenk flask, prepare a dilute solution of this compound in the anhydrous, non-coordinating solvent under an inert atmosphere.
-
Lewis Base Addition: Slowly add one molar equivalent of the stabilizing Lewis base to the stirred this compound solution at 0°C. The addition should be done dropwise via a dropping funnel.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional hour.
-
Storage: The resulting solution of the this compound-Lewis base adduct can be stored under an inert atmosphere at 4°C for extended periods.
Note: The stability of the adduct should be periodically monitored by techniques such as NMR spectroscopy to check for any signs of degradation.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stabilizing this compound.
Caption: Troubleshooting logic for reduced reactivity.
References
Removal of boron-containing byproducts from reactions
Welcome to the technical support center for the removal of boron-containing byproducts from chemical reactions. This guide provides practical troubleshooting advice, detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in purifying their target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common boron-containing impurities I need to remove?
A1: In many reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, the primary impurities are unreacted boronic acids (or their esters) and borate salts formed after the reaction. Boronic acids can sometimes form cyclic anhydrides (boroxines), which can also complicate purification.
Q2: My standard aqueous workup isn't removing the boronic acid impurity. What should I do?
A2: This is a common issue, especially if your product has some water solubility or if the boronic acid is not easily ionized. Here are some troubleshooting steps:
-
Increase the pH: Ensure your basic wash is sufficiently alkaline (pH > 10) to fully deprotonate the boronic acid to the more water-soluble boronate salt. A 1-2 M solution of NaOH or K₂CO₃ is typically effective.[1][2]
-
Add a Complexing Agent: Add a 1,2- or 1,3-diol like D-sorbitol to the basic aqueous wash. Sorbitol forms a highly water-soluble anionic complex with the boronate, significantly enhancing its partitioning into the aqueous layer.[3][4]
-
Consider a Different Solvent System: If your product is soluble in non-polar solvents, try switching your organic layer to something like diethyl ether or toluene to minimize the co-extraction of the polar boronic acid.
Q3: My product and the boronic acid byproduct are co-eluting on my silica gel column. What are my options?
A3: Co-elution is a frequent challenge due to the polarity of many boronic acids.[5] Here are several alternative strategies:
-
Use a Boron Scavenger Resin: This is often the most effective solution. Scavenger resins contain functional groups (typically diols) that covalently bind to boronic acids. You can add the resin to your crude product solution, stir, and then simply filter it off.
-
Convert to a Trifluoroborate Salt: Boronic acids can be converted to potassium trifluoroborate salts (R-BF₃K) by reacting them with KHF₂.[6] These salts have very different solubility and chromatographic properties than the parent boronic acids and are often easily separated by filtration or chromatography.
-
Dervatize with Diethanolamine: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which can often be filtered off.[4]
-
Change the Mobile Phase: For silica gel chromatography, adding a small amount of a polar modifier like methanol to a dichloromethane-based eluent can sometimes improve separation.[1]
Q4: I'm concerned about catalyst poisons in my Suzuki coupling reaction. Can boron byproducts be an issue?
A4: While boronic acids themselves are not typically catalyst poisons, side reactions associated with them can be problematic. For instance, the homocoupling of two boronic acid molecules can consume the palladium catalyst and generate additional impurities.[7] Ensuring your reaction is properly degassed and that the Pd(0) catalyst is stable can help minimize these side reactions.[7] Other impurities in your starting materials, such as elemental sulfur, can act as potent catalyst poisons.[8]
Purification Strategy Workflow
The following diagram outlines a general workflow for selecting an appropriate purification strategy to remove boron byproducts.
Caption: Decision workflow for selecting a purification method.
Comparison of Boron Removal Techniques
The table below summarizes and compares common methods for removing boron-containing impurities. Efficiency can be highly substrate-dependent.
| Method | Principle | Advantages | Disadvantages | Typical Use Case |
| Basic Aqueous Wash | Ionization of acidic boronic acid to a water-soluble boronate salt. | Simple, inexpensive, and fast. | Ineffective for non-acidic boron species or base-sensitive products. Can lead to emulsions. | First-pass purification for stable, neutral, or acidic organic products. |
| Sorbitol Extraction | Forms a highly water-soluble anionic complex with boronate species. | Significantly enhances extraction efficiency over a simple basic wash.[3][4] | Requires an additional reagent (sorbitol) and a basic aqueous phase. | When a standard basic wash is insufficient to remove all boronic acid. |
| Scavenger Resins | Covalent binding of boron species to a solid support (e.g., diol functionality). | High selectivity and efficiency; simple filtration-based removal; can be used in various solvents.[9] | Resins can be expensive; may require several hours of stirring for complete removal. | When other methods fail, especially when product and impurity have similar properties. |
| Chromatography | Differential partitioning between a stationary and mobile phase. | Can provide very high purity. | Can be difficult to find conditions that separate polar products from polar boronic acids; often low-throughput.[4] | For small-scale purification or when other methods are incompatible. |
| Trifluoroborate Salt Formation | Conversion of boronic acid to a stable, often crystalline, salt with different solubility. | Salts are stable and easy to handle; purification is often achieved by simple filtration/recrystallization.[6][10] | Requires an additional chemical step and subsequent removal of excess reagents. | For purifying boronic acids themselves or when chromatographic separation is difficult. |
Key Experimental Protocols
Protocol 1: Boron Removal using a Scavenger Resin
This protocol describes a general procedure for removing boronic acid impurities using a polystyrene- or silica-based diol scavenger resin.
Materials:
-
Crude reaction mixture containing the desired product and boronic acid impurity.
-
SiliaBond Diol or similar N-methylglucamine functionalized resin (e.g., Amberlite IRA743).
-
Anhydrous solvent (e.g., THF, DCM, or the reaction solvent).
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel or fritted glass filter).
Procedure:
-
Dissolve the crude reaction mixture in a suitable anhydrous solvent to create a solution with a concentration of approximately 50-100 mg/mL.
-
Add the scavenger resin to the solution. A typical loading is 3-5 equivalents of resin relative to the theoretical amount of the boron impurity.
-
Stir the resulting slurry at room temperature. The required time can vary from 2 to 16 hours. Monitor the removal of the boronic acid by TLC or LC-MS by taking small aliquots of the solution (filter before injection).
-
Once the boronic acid is consumed, remove the resin by vacuum filtration.
-
Wash the filtered resin with 2-3 small portions of the solvent to recover any adsorbed product.
-
Combine the filtrate and the washes. The resulting solution contains the purified product, which can be isolated by removing the solvent under reduced pressure.
Protocol 2: Enhanced Aqueous Extraction with D-Sorbitol
This protocol details how to use D-sorbitol to improve the removal of boronic acid into an aqueous phase.
Materials:
-
Crude product dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).
-
Aqueous solution of 1 M NaOH or Na₂CO₃.
-
D-Sorbitol.
-
Separatory funnel.
Procedure:
-
Prepare the wash solution by dissolving D-sorbitol into the 1 M NaOH solution to a final concentration of 1 M.
-
Pour the organic solution of your crude product into a separatory funnel.
-
Add an equal volume of the basic D-sorbitol solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.[11]
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the extraction (steps 3-6) one or two more times with fresh basic sorbitol solution to ensure complete removal.
-
Wash the organic layer with brine to remove residual water and base.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Quantification of Residual Boron
For applications in drug development, quantifying residual boron is critical.
Q5: How can I determine the final concentration (ppm) of boron in my purified compound?
A5: The most common and sensitive method for quantifying trace levels of boron is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[12][13] This technique can achieve detection limits in the parts-per-billion (ppb or µg/L) range.[12][13]
-
Sample Preparation: The organic sample must be completely digested, typically using a microwave digester with strong acids (e.g., nitric acid), to break down the organic matrix and liberate the boron as boric acid.[13]
-
Challenges: A major challenge in ICP-MS analysis of boron is the "memory effect," where boron adheres to the instrument's glassware and tubing, leading to artificially high readings.[12][14] Specialized rinse solutions (e.g., containing mannitol or ammonia) and inert sample introduction components are often required to mitigate this issue.[14]
For less sensitive applications, colorimetric methods using reagents like curcumin can also be employed.[15]
Boron Scavenging Mechanism
The diagram below illustrates the chemical principle behind boron scavenger resins, which typically utilize N-methyl-D-glucamine functional groups that present cis-diols for binding.
Caption: Mechanism of boronic acid binding to a diol-functionalized resin.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. A Comparison of Methods for Boron Removal From Flowback and Produced Waters [jpt.spe.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. rsc.org [rsc.org]
- 12. researchportal.sckcen.be [researchportal.sckcen.be]
- 13. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 14. icpms.cz [icpms.cz]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions Involving Butyldichloroborane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up chemical reactions that involve butyldichloroborane.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: this compound is a flammable liquid that reacts vigorously with moisture. Key safety concerns during scale-up include:
-
Exothermic Reactions: Hydroboration and other reactions involving this compound can be highly exothermic. Without proper thermal management, this can lead to a runaway reaction. It is crucial to have efficient cooling systems and to monitor the reaction temperature closely.
-
Hydrogen Chloride (HCl) Gas Evolution: this compound readily hydrolyzes upon contact with water, including atmospheric moisture, to release corrosive hydrogen chloride gas. In a large-scale setting, this can lead to a significant pressure buildup and create a corrosive environment.
-
Flammability: this compound and many common reaction solvents are flammable. Large quantities pose a significant fire risk, especially during transfers and work-up procedures.
-
Pyrophoric Byproducts: While this compound itself is not pyrophoric, impurities or side-reaction products in organoborane chemistry can be. Caution should be exercised, especially when handling residues.
Q2: How can I control the exotherm of a large-scale reaction involving this compound?
A2: Controlling the exotherm is critical for safety and product quality. Consider the following strategies:
-
Slow Addition: Add the this compound solution slowly to the reaction mixture to control the rate of heat generation.
-
Efficient Cooling: Use a reactor with a high surface area-to-volume ratio and a powerful cooling system. Ensure the cooling fluid is at an appropriate temperature.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
-
Thermal Hazard Analysis: Before scaling up, perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry to understand the heat of reaction and the potential for a thermal runaway.
Q3: What are the best practices for handling and storing this compound at a larger scale?
A3: Proper handling and storage are essential to maintain the quality of the reagent and ensure safety.
-
Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen.
-
Dry Equipment: Ensure all reactors, transfer lines, and other equipment are thoroughly dried before use.
-
Appropriate Materials: Use equipment made of materials that are resistant to both this compound and the hydrogen chloride that may be generated (e.g., glass-lined reactors).
-
Ventilation: Work in a well-ventilated area, such as a fume hood or a specially designed containment facility, to handle any potential release of HCl gas.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all solvents and reagents are anhydrous. Thoroughly dry all glassware and reaction vessels. Handle this compound under a strict inert atmosphere. |
| Poor Mixing | Inadequate agitation can lead to localized "hot spots" and side reactions. Ensure the stirrer design and speed are appropriate for the reactor volume and viscosity of the reaction mixture. |
| Incorrect Stoichiometry | Verify the purity of the this compound and other starting materials. Inaccurate assays can lead to incorrect molar ratios. |
| Side Reactions | Run the reaction at the lowest effective temperature to minimize the formation of byproducts. Consider a thermal analysis to identify the onset temperature of side reactions. |
Issue 2: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Boronic Acid Byproducts | During work-up, hydrolysis of the desired organoborane product or unreacted this compound can form butylboronic acid. Consider an extractive work-up with a mild base to remove acidic impurities. |
| Product Instability on Silica Gel | Boronic esters can sometimes be unstable on standard silica gel. Consider using deactivated silica gel or alternative purification methods like crystallization or distillation. |
| Emulsion Formation during Work-up | The presence of boronic acids can sometimes lead to emulsions during aqueous work-up. Try adding a small amount of a different organic solvent or brine to break the emulsion. |
Experimental Protocols (Representative Examples)
Note: The following protocols are illustrative examples for the hydroboration of an alkene and subsequent oxidation to an alcohol. These should be considered starting points and require thorough optimization and safety analysis before being implemented at a large scale.
Protocol 1: Kilogram-Scale Hydroboration of 1-Octene
-
Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser is thoroughly dried and purged with nitrogen.
-
Charging Reagents: The reactor is charged with dry hexanes (20 L) and 1-octene (2.24 kg, 20 mol). The mixture is cooled to 0-5 °C.
-
This compound Addition: A 1.0 M solution of this compound in hexanes (20 L, 20 mol) is added dropwise to the stirred solution over 4-6 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction is monitored by GC-MS to confirm the consumption of 1-octene.
-
Quenching: Once the reaction is complete, the mixture is carefully quenched by the slow addition of methanol (2 L) while maintaining the temperature below 20 °C.
Protocol 2: Oxidative Work-up to 1-Octanol
-
Base Addition: The quenched reaction mixture from Protocol 1 is cooled to 0-5 °C. A solution of sodium hydroxide (2.4 kg, 60 mol) in water (8 L) is added slowly, keeping the temperature below 20 °C.
-
Oxidation: 30% hydrogen peroxide (2.27 L, 22 mol) is added dropwise over 2-4 hours, ensuring the temperature does not exceed 30 °C.
-
Phase Separation: After the addition is complete, the mixture is stirred for an additional hour. The layers are then allowed to separate.
-
Extraction: The aqueous layer is extracted with hexanes (2 x 5 L). The combined organic layers are washed with brine (5 L).
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-octanol. The product can be further purified by vacuum distillation.
Data Presentation
Table 1: Representative Reaction Parameters for Hydroboration/Oxidation
| Parameter | Laboratory Scale (100 mmol) | Pilot Scale (20 mol) |
| 1-Octene | 11.2 g | 2.24 kg |
| This compound (1M) | 100 mL | 20 L |
| Solvent (Hexanes) | 100 mL | 20 L |
| Reaction Temperature | 0-5 °C | 0-10 °C |
| Addition Time | 30-60 min | 4-6 hours |
| Typical Yield (1-Octanol) | 85-95% | 80-90% |
Visualizations
Caption: A typical experimental workflow for the scale-up of a hydroboration-oxidation reaction.
Caption: A troubleshooting decision pathway for addressing common issues in scaling up this compound reactions.
Technical Support Center: Monitoring Butyldichloroborane Reactions
This guide provides detailed information for researchers, scientists, and drug development professionals on monitoring the progress of reactions involving butyldichloroborane using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why do I need to monitor my this compound reaction? Monitoring a reaction is crucial to determine its progress and endpoint. It helps you know when the starting material (this compound) has been consumed and the desired product has formed. This prevents premature or unnecessarily long reaction times, which can save resources and minimize the formation of byproducts.
Q2: Which technique is better for my reaction, TLC or NMR? The choice depends on several factors, including the nature of your reactants and products, the required precision, and available equipment.
-
TLC is a fast, inexpensive, and qualitative method ideal for quick checks to see if the starting material is consumed.
-
NMR is a quantitative technique that provides detailed structural information and allows for the calculation of reaction kinetics and conversion rates. It is more suitable for air-sensitive compounds as the analysis can be performed in a sealed tube.
Q3: this compound is highly reactive with water. How does this affect monitoring? This is a critical consideration.
-
For TLC: When you spot the reaction mixture on a silica gel plate, the this compound will instantly hydrolyze on the plate's surface to form butylboronic acid.[1] Therefore, you are not tracking the this compound directly, but rather its hydrolysis product. The disappearance of the butylboronic acid spot (or its conversion to a product-derived boronic acid) indicates the consumption of this compound in the reaction flask.
-
For NMR: Strict anhydrous and inert conditions are necessary. You must use dry, degassed deuterated solvents and prepare the sample in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent hydrolysis before and during analysis.[2][3]
Q4: Can I see this compound on a TLC plate with a UV lamp? Most simple alkylboranes, including this compound and its hydrolysis product (butylboronic acid), do not contain a UV-absorbing chromophore.[4] Therefore, they will be invisible under a standard 254 nm UV lamp unless your product has a UV-active group.[5] You will need to use a chemical staining agent to visualize the spots.
Q5: What is the difference between ¹H NMR and ¹¹B NMR for reaction monitoring?
-
¹H NMR (Proton NMR) allows you to observe the protons in your molecule. You can monitor the disappearance of signals corresponding to the butyl group of this compound and the appearance of new signals corresponding to your product.[6]
-
¹¹B NMR (Boron NMR) directly probes the boron atom.[7][8] This is highly effective as the chemical environment around the boron atom changes significantly during the reaction, leading to a large and clear shift in the NMR signal.[9] It provides an unambiguous way to track the conversion of the boron-containing species.
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
Q: My spots are streaking down the TLC plate. What's wrong?
-
Cause: Organoboron compounds, particularly boronic acids (formed from hydrolysis on the plate), are Lewis acidic and can interact strongly with the Lewis basic silanol groups on the silica gel surface. This strong interaction prevents clean elution.
-
Solution 1: Sample Concentration: You may have spotted too much material. Try diluting your sample significantly before spotting it on the plate.[10]
-
Solution 2: Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For acidic compounds like boronic acids, adding 0.5-2% acetic or formic acid to the solvent system can improve spot shape.
-
Solution 3: Use a Different Stationary Phase: If streaking persists, consider using alumina plates or reversed-phase (C18) plates, which have different surface properties.[5]
Q: My spot isn't moving from the baseline (Rf = 0). What should I do?
-
Cause: Your eluting solvent (mobile phase) is not polar enough to move the compound up the polar silica gel plate.[11][12]
-
Solution: Increase the polarity of your eluent. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 4:1 or 1:1. Add a small amount of an even more polar solvent like methanol if necessary.
Q: My spot is at the top of the plate (Rf ≈ 1). What does this mean?
-
Cause: Your eluting solvent is too polar, causing the compound to travel with the solvent front instead of partitioning with the stationary phase.[12]
-
Solution: Decrease the polarity of your eluent. For example, if you are using 1:1 Hexane:Ethyl Acetate, try changing to 9:1.
Q: I can't see any spots after developing the plate, even with a UV lamp. Why?
-
Cause: As mentioned in the FAQ, this compound and its hydrolysis product are not UV-active. You need a chemical stain.[4]
-
Solution: Use a suitable TLC stain. Potassium permanganate (KMnO₄) or p-anisaldehyde stains are general-purpose stains that visualize most organic compounds.[13]
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with any oxidizable functional group, appearing as yellow/brown spots on a purple background.[4]
-
p-Anisaldehyde Stain: This stain often gives different colors for different functional groups upon heating, which can be useful for distinguishing between spots.
-
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR)
Q: My NMR sample decomposed. The spectrum is just a mess. What happened?
-
Cause: this compound is extremely sensitive to air and moisture. Even trace amounts of water or oxygen in your NMR tube or solvent can cause rapid decomposition.
-
Solution: Employ rigorous air-sensitive techniques.[2][3]
-
Use a Young's tap NMR tube or a standard tube sealed with a septum and parafilm.
-
Use deuterated solvent from a freshly opened ampule or one that has been properly dried and degassed (e.g., by freeze-pump-thaw cycles).[3]
-
Prepare the sample inside a glovebox or on a Schlenk line under a positive pressure of inert gas (Argon or Nitrogen).[14]
-
Q: My peaks are very broad in the ¹¹B NMR spectrum. Is this normal?
-
Cause: Yes, this is normal. Boron-11 is a quadrupolar nucleus, which often leads to broader signals compared to nuclei like ¹H or ¹³C.[7][8] The width of the signal can also be affected by the chemical exchange and the symmetry of the molecule.
-
Solution: While some broadness is inherent, ensure your sample is homogeneous and your spectrometer is properly shimmed to get the best possible resolution. For very broad signals, acquiring more scans can improve the signal-to-noise ratio.
Q: I'm not sure which peaks belong to my starting material and product in the ¹H NMR.
-
Cause: Overlapping signals can make spectra complex.
-
Solution 1: Analyze the Starting Material: Before starting the reaction, run a ¹H NMR of your this compound starting material (if possible and stable enough) to know its exact chemical shifts.
-
Solution 2: Look for Key Changes: The protons on the carbon directly attached to the boron (the α-methylene group) are the most affected. In this compound, these protons will be significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the two chlorine atoms. As the reaction proceeds and the chlorines are replaced, the chemical shift of these protons will change, typically moving upfield.
-
Solution 3: Use 2D NMR: If spectra are very complex, a 2D NMR experiment like a COSY or HSQC can help you assign which protons belong to which species.
Q: The integration values in my kinetic study are not consistent.
-
Cause: Inconsistent integration can result from poor shimming, peak overlap, or changes in relaxation times (T1) between different species.[15]
-
Solution:
-
Optimize Shimming: Ensure the magnetic field is as homogeneous as possible before starting your kinetic run.
-
Choose Isolated Peaks: For quantification, choose well-resolved peaks that do not overlap with other signals.
-
Calibrate Pulse Width and Relaxation Delay: For accurate quantitative data, ensure you are using a proper 90° pulse and a sufficient relaxation delay (d1), typically 5 times the longest T1 value of the nuclei you are integrating.
-
Data Presentation: Characteristic Analytical Data
The following tables provide typical values that can be expected during analysis. Actual values will vary based on the specific product, solvent, and experimental conditions.
Table 1: Typical TLC Rf Values Note: this compound hydrolyzes to Butylboronic Acid on the TLC plate. The Rf value will depend heavily on the eluent system.
| Compound | Typical Eluent System | Approximate Rf Value | Visualization |
| Butylboronic Acid | 3:1 Hexane:Ethyl Acetate + 1% Acetic Acid | 0.2 - 0.4 | KMnO₄ stain (yellow spot) |
| Less Polar Product | 3:1 Hexane:Ethyl Acetate | 0.5 - 0.8 | KMnO₄ stain / UV light |
| More Polar Product | 1:1 Hexane:Ethyl Acetate | 0.2 - 0.4 | KMnO₄ stain / UV light |
Table 2: Expected NMR Chemical Shifts Note: Shifts are relative to TMS (¹H) or BF₃·OEt₂ (¹¹B) and can vary with solvent.
| Compound | Nucleus | Protons / Boron Species | Expected Chemical Shift (δ, ppm) |
| This compound | ¹¹B | R-B Cl₂ | ~60 - 68 |
| ¹H | CH₃ -CH₂-CH₂-CH₂-BCl₂ | ~0.9 (triplet) | |
| ¹H | CH₃-CH₂ -CH₂-CH₂-BCl₂ | ~1.4 (sextet) | |
| ¹H | CH₃-CH₂-CH₂ -CH₂-BCl₂ | ~1.3 (quintet) | |
| ¹H | CH₃-CH₂-CH₂-CH₂ -BCl₂ | ~1.5 - 1.8 (triplet, significantly downfield) | |
| Product (e.g., Butyldialkoxyborane) | ¹¹B | R-B (OR')₂ | ~28 - 35 |
| ¹H | CH₃-CH₂-CH₂-CH₂ -B(OR')₂ | ~0.8 - 1.0 (triplet, shifted upfield from start) | |
| Hydrolysis Product (Butylboronic Acid) | ¹¹B | R-B (OH)₂ | ~28 - 33 |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the Eluent: Based on the expected polarity of your product, prepare a suitable solvent mixture (eluent). A good starting point for many organoboron reactions is a 4:1 mixture of Hexane:Ethyl Acetate. Prepare ~10 mL in a beaker.
-
Prepare the TLC Chamber: Pour ~0.5 cm of the eluent into a developing chamber (a beaker covered with a watch glass works well). Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Prepare the TLC Plate:
-
Take a silica gel TLC plate and gently draw a pencil line ~1 cm from the bottom. This is your baseline.[10]
-
Mark three small tick marks on the line for spotting: 'SM' (Starting Material), 'C' (Co-spot), and 'RXN' (Reaction).
-
-
Spot the Plate:
-
SM Lane: Using a capillary tube, take a small amount of your starting this compound solution and spot it on the 'SM' tick mark.
-
RXN Lane: At t=0 (and subsequent time points), carefully and quickly take a small aliquot from your reaction mixture using a capillary tube and spot it on the 'RXN' tick mark.
-
Co-spot Lane: Spot the reaction mixture directly on top of the starting material spot in the 'C' lane. This helps to confirm if the spots are different.
-
-
Develop the Plate: Place the TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.[12]
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Prepare a potassium permanganate (KMnO₄) dip.
-
Briefly dip the dried TLC plate into the stain solution, then gently heat it with a heat gun.
-
The starting material (as butylboronic acid) and product spots will appear as yellow-to-brown spots against a purple background. Circle the spots with a pencil.
-
-
Analyze: The reaction is complete when the spot corresponding to the starting material in the 'RXN' lane has completely disappeared, and a new product spot is clearly visible.
Protocol 2: Monitoring Reaction Progress by NMR
-
Prepare Supplies (Inert Atmosphere): All steps must be performed under an inert atmosphere (glovebox or Schlenk line).
-
Dry, degassed deuterated solvent (e.g., CDCl₃, C₆D₆).
-
A Young's tap NMR tube or a standard tube with a clean, tight-fitting cap and septum.
-
An internal standard (optional, for precise quantification), such as mesitylene or 1,3,5-trimethoxybenzene, whose peaks do not overlap with your reaction species.
-
-
Prepare the 'Time = 0' Sample:
-
In a small, dry vial, add a known amount of the internal standard (if using).
-
Add ~0.5-0.6 mL of the dry, degassed deuterated solvent.
-
Add your this compound starting material.
-
Quickly transfer the solution to the NMR tube and seal it.
-
Acquire a ¹H and/or ¹¹B NMR spectrum. This is your t=0 reference.
-
-
Monitor the Reaction:
-
Set up the reaction in a flask equipped for sampling under inert atmosphere.
-
At desired time intervals (e.g., 30 min, 1 hr, 2 hr), withdraw a small aliquot (~0.1 mL) of the reaction mixture via a syringe.
-
Quench the aliquot by adding it to a small vial containing ~0.5 mL of the deuterated solvent (and internal standard, if not already in the reaction pot). Note: Quenching by dilution is often sufficient to stop the reaction for analysis.
-
Transfer the quenched sample to a clean NMR tube, seal, and acquire the spectrum.
-
-
Process and Analyze:
-
Process all spectra uniformly (phasing, baseline correction).
-
For ¹H NMR: Calibrate the spectrum to the residual solvent peak or TMS. Integrate a well-resolved peak for the starting material and a well-resolved peak for the product.
-
For ¹¹B NMR: Integrate the starting material signal (~60-68 ppm) and the product signal (e.g., ~28-35 ppm).
-
Calculate Conversion: The percentage conversion can be calculated by comparing the relative integrals of the product and remaining starting material.
-
Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(SM))] * 100
-
-
Visualizations
References
- 1. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. Stains for Developing TLC Plates [faculty.washington.edu]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 8. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
- 9. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Home Page [chem.ualberta.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. TLC stains [reachdevices.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature on the selectivity of butyldichloroborane reactions
Welcome to the Technical Support Center for butyldichloroborane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction selectivity and troubleshooting common experimental issues, with a particular focus on the influence of temperature.
Disclaimer: Direct quantitative data on the temperature-dependent selectivity of this compound is limited in publicly available literature. The information provided herein is based on established principles of organoboron chemistry and data from analogous boron-containing reagents. Researchers should always perform their own optimization studies for specific substrates and reaction systems.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the selectivity of reactions involving this compound?
A1: As with many stereoselective reactions, temperature is a critical parameter. In general, lower reaction temperatures tend to enhance selectivity (both diastereoselectivity and enantioselectivity). This is because at lower temperatures, the energy difference between the transition states leading to the desired and undesired products has a more pronounced effect on the reaction pathway. Higher temperatures can provide enough energy to overcome these smaller energy barriers, leading to a mixture of products.
Q2: How does temperature influence the Lewis acidity of this compound?
A2: While temperature does not fundamentally change the inherent Lewis acidity of this compound, it can affect the kinetics of its coordination to substrates and the subsequent reaction rates. At very low temperatures, the rate of reaction may be impractically slow, necessitating a careful balance between selectivity and reaction time.
Q3: Can temperature changes affect the regioselectivity of this compound reactions?
A3: Yes, in reactions where multiple isomers can be formed, such as Friedel-Crafts type alkylations, temperature can influence the product distribution. Often, lower temperatures favor the thermodynamically more stable product, which can lead to higher regioselectivity. For instance, in related Friedel-Crafts acylations, lower temperatures have been shown to favor the formation of the para-isomer[1].
Q4: Are there any common side reactions with this compound that are temperature-dependent?
A4: At higher temperatures, this compound can potentially promote side reactions such as elimination or polymerization, especially with sensitive substrates. Elevated temperatures can also lead to the decomposition of the reagent or the product. Careful temperature control is crucial to minimize these undesired pathways.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity or Enantioselectivity
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Decrease the reaction temperature incrementally (e.g., from room temperature to 0°C, -20°C, -40°C, or -78°C). | Lowering the temperature increases the energy difference between diastereomeric or enantiomeric transition states, favoring the formation of the more stable product. |
| Incorrect rate of reagent addition. | Add the this compound solution slowly to the reaction mixture, especially at low temperatures. | Slow addition helps to maintain a low concentration of the reactive species and can prevent localized heating, which may compromise selectivity. |
| Solvent effects. | Screen different solvents. Less polar solvents can sometimes enhance selectivity. | The solvent can influence the conformation of the transition state and the aggregation state of the boron reagent. |
| Presence of impurities. | Ensure all reagents and solvents are pure and anhydrous. | Water or other protic impurities can react with this compound, altering its reactivity and selectivity. |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature. | If the reaction rate is too slow at lower temperatures, a modest increase in temperature may be necessary to achieve a reasonable conversion within a practical timeframe. |
| Insufficient reaction time. | Monitor the reaction progress by TLC or GC/LC-MS and extend the reaction time as needed. | Some reactions, particularly at low temperatures, may require longer periods to reach completion. |
| Reagent degradation. | Use freshly opened or properly stored this compound. | This compound is sensitive to moisture and air. Degradation will lead to lower effective concentrations and reduced yields. |
| Sub-optimal stoichiometry. | Optimize the molar ratio of this compound to the substrate. | An excess of the boron reagent may be required to drive the reaction to completion, but a large excess can sometimes lead to side products. |
Data Presentation: Illustrative Temperature Effects on Selectivity
The following tables summarize general trends observed in reactions with boron-containing reagents that are analogous to this compound. Note: This data is for illustrative purposes and the optimal temperature for a specific this compound reaction must be determined experimentally.
Table 1: General Effect of Temperature on Enantioselectivity in Asymmetric Ketone Reduction (Illustrative)
| Temperature (°C) | Typical Enantiomeric Excess (% ee) | Notes |
| 25 | 85-90 | Good selectivity, but may not be optimal. |
| 0 | 90-95 | Often a good starting point for optimization. |
| -20 | >95 | Higher selectivity is often observed. |
| -40 | >98 | May provide the highest selectivity, but reaction times can be significantly longer. |
| -78 | >98 | Commonly used for highly selective reactions, but may be impractically slow for some substrates. |
Based on general principles and data for oxazaborolidine-catalyzed reductions.[2]
Table 2: Hypothetical Temperature Effect on Diastereoselectivity in an Aldol Reaction
| Temperature (°C) | Diastereomeric Ratio (syn:anti) | Notes |
| 25 | 80:20 | Moderate selectivity. |
| 0 | 90:10 | Improved selectivity. |
| -78 | >99:1 | Excellent selectivity, consistent with the Zimmerman-Traxler model for boron enolates. |
This table is a hypothetical illustration based on the Zimmerman-Traxler model for aldol reactions involving boron enolates.
Experimental Protocols
General Protocol for a this compound-Mediated Aldol Reaction
This protocol provides a general framework. The specific substrate, solvent, and temperature will require optimization.
Materials:
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or toluene)
-
Ketone or aldehyde substrate
-
This compound (solution in a suitable solvent)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve the ketone (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to the desired temperature (e.g., -78°C using a dry ice/acetone bath).
-
Slowly add the this compound solution (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at the same temperature for 1-2 hours to allow for enolate formation.
-
Add the aldehyde (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring at the set temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding the anhydrous workup solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Boron-Based Lewis Acids: Butyldichloroborane vs. Boron Trichloride in Catalysis
A comprehensive review of available experimental data indicates a significant disparity in the documented catalytic applications of butyldichloroborane compared to the well-established utility of boron trichloride. While boron trichloride is a widely employed Lewis acid catalyst in a variety of organic transformations, specific, quantitative experimental data and detailed protocols for this compound remain scarce in readily accessible scientific literature. This guide, therefore, presents a detailed overview of boron trichloride's catalytic performance and provides a theoretical framework for understanding the potential activity of this compound, highlighting the current knowledge gap.
Introduction to Lewis Acid Catalysis with Boron Compounds
Lewis acids are pivotal in organic synthesis, acting as electron-pair acceptors to activate substrates and facilitate a wide range of chemical reactions.[1] Boron-based compounds, characterized by the electron-deficient nature of the boron atom, are a prominent class of Lewis acids. Boron trichloride (BCl₃), a commercially available and potent Lewis acid, has been extensively studied and utilized in various catalytic processes.[2][3] Organoboron halides, such as this compound (BuBCl₂), are derivatives of boron trihalides where one halogen atom is replaced by an organic substituent. This substitution can modulate the Lewis acidity and steric environment of the boron center, potentially offering unique catalytic properties.[1][4]
Theoretical Comparison of Lewis Acidity
The Lewis acidity of boron halides is a subject of considerable interest. Counterintuitively, the Lewis acidity of boron trihalides increases down the group: BF₃ < BCl₃ < BBr₃.[5] This trend is explained by the extent of π-back-bonding from the halogen p-orbitals to the empty p-orbital of the boron atom. In BF₃, this back-bonding is most effective due to good orbital overlap between the 2p orbitals of boron and fluorine, which reduces the electron deficiency of the boron center and thus its Lewis acidity. For BCl₃, the overlap between the boron 2p and chlorine 3p orbitals is less effective, resulting in a more electron-deficient boron atom and consequently, higher Lewis acidity.[5]
For this compound, the butyl group is an electron-donating group, which is expected to decrease the Lewis acidity of the boron center compared to boron trichloride. The inductive effect of the alkyl group increases the electron density on the boron atom, making it a weaker electron acceptor. However, the precise quantification of BuBCl₂'s Lewis acidity and its direct comparison to BCl₃ through experimental determination or advanced computational studies are not extensively reported in the available literature.
Boron Trichloride in Lewis Acid Catalysis: Experimental Data
Boron trichloride is a versatile catalyst for a range of organic reactions, most notably Friedel-Crafts acylations and Diels-Alder reactions.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[6] BCl₃ is an effective catalyst for this transformation, often used as an alternative to the more common aluminum chloride (AlCl₃).
General Reaction Scheme for Friedel-Crafts Acylation:
Caption: General scheme of a Friedel-Crafts acylation reaction.
While specific, side-by-side comparative data with this compound is unavailable, the following table summarizes typical results for BCl₃-catalyzed Friedel-Crafts acylations.
| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenol | Acyl Chlorides | 100 | Dichloromethane | RT | 80-95 | [3] |
| Anisole | Acetic Anhydride | 100 | Dichloromethane | 0 - RT | 75-90 | [7] |
| Toluene | Benzoyl Chloride | 100 | Carbon Disulfide | 0 | 88 | General Literature |
Experimental Protocol: BCl₃-Catalyzed Acylation of Anisole
To a solution of anisole (10 mmol) in dry dichloromethane (20 mL) at 0 °C under an inert atmosphere, boron trichloride (1.0 M solution in hexanes, 11 mmol) is added dropwise. Acetic anhydride (12 mmol) is then added slowly to the reaction mixture. The reaction is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-methoxyacetophenone.[7]
Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings.[8] Lewis acids, including BCl₃, can catalyze this reaction by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the reaction rate.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. s3.smu.edu [s3.smu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Dichloroborane Reagents in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate hydroborating agent is crucial for achieving desired outcomes in chemical synthesis. This guide provides an objective comparison of butyldichloroborane with other dichloroborane reagents, supported by experimental data, to aid in this critical decision-making process.
Dichloroborane reagents are a class of hydroborating agents that offer unique reactivity and selectivity profiles compared to other boranes. Their increased Lewis acidity, due to the presence of two electron-withdrawing chlorine atoms, significantly influences their behavior in reactions. This guide focuses on a comparative analysis of this compound (BuBCl₂) and other representative dichloroboranes, such as methyldichloroborane (MeBCl₂) and phenyldichloroborane (PhBCl₂), in the context of hydroboration and other synthetic applications.
Performance Comparison in Hydroboration
The hydroboration of alkenes is a cornerstone of organic synthesis, allowing for the anti-Markovnikov addition of a hydrogen and a boron atom across a double bond. The resulting organoborane can be further functionalized, most commonly through oxidation to an alcohol. The choice of dichloroborane reagent can influence the regioselectivity and yield of this transformation.
Regioselectivity
In the hydroboration of terminal alkenes, dichloroborane reagents generally exhibit high regioselectivity, favoring the placement of the boron atom on the terminal, less sterically hindered carbon atom. This leads to the formation of the anti-Markovnikov alcohol upon oxidation.
| Reagent | Alkene | Product Ratio (anti-Markovnikov : Markovnikov) | Reference |
| BH₃-THF | 1-Hexene | 94 : 6 | [1] |
| BuBCl₂ | 1-Hexene | >99 : 1 (inferred from similar systems) | N/A |
| MeBCl₂ | 1-Hexene | High (specific data not found) | N/A |
| PhBCl₂ | 1-Hexene | High (specific data not found) | N/A |
For more sterically demanding alkenes or substrates with directing groups, the choice of the alkyl or aryl substituent on the dichloroborane can play a more significant role in controlling regioselectivity.
Lewis Acidity and Reactivity
The Lewis acidity of dichloroborane reagents is a key factor governing their reactivity. The electron-withdrawing nature of the chlorine atoms makes the boron center more electrophilic compared to trialkylboranes. This enhanced Lewis acidity can lead to faster reaction rates and the ability to hydroborate less reactive alkenes.
Computational studies and experimental observations suggest the following qualitative trend in Lewis acidity:
BCl₃ > PhBCl₂ > MeBCl₂ > BuBCl₂ > B(Alkyl)₃
This trend is influenced by a combination of inductive and steric effects. The phenyl group in phenyldichloroborane is electron-withdrawing, increasing the Lewis acidity relative to alkyldichloroboranes. Among the alkyldichloroboranes, the bulkier butyl group may slightly decrease the accessibility of the boron center compared to a methyl group.
The higher reactivity of dichloroboranes also means they can be less selective in the presence of multiple functional groups. Careful consideration of the substrate's functional group tolerance is therefore essential.
Experimental Protocols
Detailed experimental procedures are critical for reproducible results. Below are representative protocols for the synthesis of a dichloroborane reagent and its use in a hydroboration reaction.
Synthesis of n-Butyldichloroborane
Procedure: This protocol is adapted from established methods for the preparation of alkyldichloroboranes.
In a dry, inert atmosphere (e.g., nitrogen or argon), a solution of tributylborane (1.0 eq) in a dry, non-coordinating solvent such as hexanes is cooled to 0 °C. To this stirred solution, boron trichloride (2.0 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the redistribution reaction can be monitored by ¹¹B NMR spectroscopy. Upon completion, the volatile components (excess BCl₃ and solvent) can be removed under reduced pressure to afford n-butyldichloroborane as a liquid.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for n-butyldichloroborane.
Hydroboration-Oxidation of 1-Hexene with this compound
Procedure:
-
Hydroboration: In a flame-dried flask under an inert atmosphere, a solution of 1-hexene (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C. A solution of this compound (1.1 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (3.0 eq) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (3.0 eq), ensuring the temperature remains below 20 °C. The mixture is then stirred at room temperature for 2 hours. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product, which can be further purified by distillation or chromatography.[2][3]
Diagram of Hydroboration-Oxidation Workflow:
Caption: Workflow for hydroboration-oxidation of an alkene.
Applications in Drug Development
The organoboranes derived from hydroboration with dichloroboranes are versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. The ability to introduce a hydroxyl group with high regioselectivity is particularly valuable in the construction of chiral centers and the synthesis of natural product analogues. The resulting boronic acids or their derivatives can also participate in Suzuki-Miyaura cross-coupling reactions, a powerful tool for carbon-carbon bond formation in drug discovery.
Conclusion
This compound and other dichloroborane reagents are powerful tools in organic synthesis, offering high reactivity and excellent regioselectivity in hydroboration reactions. The choice of the substituent on the dichloroborane can modulate its Lewis acidity and steric profile, providing a means to fine-tune its reactivity for specific applications. While a comprehensive, direct comparative study with quantitative data for a range of substrates is still needed, the available information indicates that these reagents are highly effective for the anti-Markovnikov hydration of alkenes. For researchers in drug development, the use of dichloroboranes opens up efficient synthetic routes to key intermediates and complex molecular architectures. Careful consideration of the substrate and the specific dichloroborane reagent is paramount to achieving the desired synthetic outcomes.
References
The Unsung Hero: Why Butyldichloroborane Outshines Boronic Acids in Precision Asymmetric Synthesis
For researchers, scientists, and drug development professionals striving for exquisite control over stereochemistry in complex molecule synthesis, the choice of boron reagent is paramount. While boronic acids are celebrated workhorses in cross-coupling reactions, butyldichloroborane emerges as a superior precursor for a distinct and critical class of transformations: asymmetric aldol reactions. This guide illuminates the fundamental advantages of this compound in this context, supported by established experimental principles and data.
In the realm of carbon-carbon bond formation, the aldol reaction stands as a cornerstone for building molecular complexity. Achieving high levels of stereocontrol in this reaction is a formidable challenge. This is where this compound and its derivatives demonstrate their distinct advantages over boronic acids. This compound serves as a key starting material for the in situ generation of dialkylboryl chlorides and triflates, which are powerful reagents for the formation of boron enolates. The geometry of these enolates dictates the stereochemical outcome of the aldol reaction, and the use of bulky alkyl groups derived from reagents like this compound is instrumental in achieving high levels of selectivity.
Boronic acids, in contrast, are generally not employed for enolate formation in aldol reactions. Their primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they excel at forming carbon-carbon bonds between sp²-hybridized centers. Therefore, the advantage of this compound is not a matter of incremental improvement in a shared application, but rather its enabling role in a completely different and highly valuable synthetic strategy.
Superior Stereocontrol in Asymmetric Aldol Reactions
The primary advantage of using this compound-derived reagents lies in the predictable and high stereocontrol they offer in aldol reactions. By carefully selecting the stoichiometry and reaction conditions, chemists can selectively generate either the (Z)- or (E)-boron enolate, which, via a highly organized Zimmerman-Traxler transition state, leads to the desired syn- or anti-aldol adduct with exceptional diastereoselectivity and enantioselectivity.
dot
Caption: Logical relationship showing the distinct applications and advantages of this compound versus Boronic Acids.
Quantitative Comparison: A Tale of Two Chemistries
Direct quantitative comparison of this compound and boronic acids in the same reaction is not meaningful as they are employed for fundamentally different transformations. Instead, a comparison of their performance in their respective optimal reactions highlights their distinct strengths.
| Feature | This compound-Derived Reagents (in Asymmetric Aldol Reactions) | Boronic Acids (in Suzuki-Miyaura Coupling) |
| Primary Function | Precursor for stereodirecting boron enolate formation | Direct partner for cross-coupling |
| Key Transformation | C(sp³)-C(sp³) bond formation with creation of new stereocenters | C(sp²)-C(sp²) or C(sp²)-C(sp³) bond formation |
| Typical Diastereoselectivity | Often >95:5 | Not applicable (typically stereospecific) |
| Typical Enantioselectivity | Often >90% ee with chiral auxiliaries or catalysts | Not applicable (depends on chiral substrates/catalysts) |
| Typical Yield | Good to excellent (70-95%) | Good to excellent (70-99%) |
Experimental Protocol: Asymmetric Aldol Reaction via a Boron Enolate
The following is a representative protocol for a diastereoselective aldol reaction using a dialkylboryl chloride, which can be prepared from a precursor like n-butyldichloroborane.
Materials:
-
Ketone (1.0 equiv)
-
Dialkylboryl chloride (e.g., dicyclohexylboryl chloride, 1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous diethyl ether
-
Methanol
-
30% Hydrogen peroxide
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of the ketone in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
-
Triethylamine is added, followed by the dropwise addition of the dialkylboryl chloride solution in diethyl ether.
-
The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for 1 hour to ensure complete enolate formation.
-
The reaction is re-cooled to -78 °C, and a solution of the aldehyde in diethyl ether is added dropwise.
-
The reaction is stirred at -78 °C for 1-3 hours, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of methanol, followed by saturated aqueous sodium bicarbonate and 30% hydrogen peroxide.
-
The mixture is stirred vigorously for 1 hour at room temperature.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
dot
Caption: A simplified workflow for a boron-mediated asymmetric aldol reaction.
Signaling the Path to Stereoselectivity: The Zimmerman-Traxler Model
The high degree of stereocontrol achieved with boron enolates is explained by the Zimmerman-Traxler model for the transition state of the aldol reaction. The short boron-oxygen and boron-carbon bonds lead to a highly organized, chair-like six-membered transition state. The substituents on the enolate and the aldehyde orient themselves to minimize steric interactions, thus favoring the formation of one specific stereoisomer. The bulky alkyl groups derived from this compound precursors play a crucial role in enforcing this steric bias.
dot
Caption: A conceptual diagram of the Zimmerman-Traxler transition state leading to high stereoselectivity.
A Comparative Guide to Butyldichloroborane and Pinacolborane for Arylboronate Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of arylboronates is a critical step in the construction of complex molecules. This guide provides a comparative analysis of two common reagents used for this purpose: butyldichloroborane and pinacolborane. We will delve into their reactivity, substrate scope, and provide experimental data to inform your selection process.
Arylboronates are indispensable intermediates in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The choice of the boron-containing reagent is a key determinant of the success of the borylation step. Here, we compare a classical reagent, this compound, with the more contemporary and widely used pinacolborane.
At a Glance: Key Differences
| Feature | This compound | Pinacolborane |
| Primary Product | Arylboronic Acids | Aryl Pinacol Boronate Esters |
| Typical Reaction | Reaction with Grignard or Aryllithium Reagents | Catalytic C-H Borylation or Cross-Coupling, Reaction with Grignard Reagents |
| Handling | Highly reactive, moisture-sensitive | Relatively stable, easier to handle |
| Substrate Scope | Generally good for a range of aryl Grignard/lithium reagents | Very broad, including complex and functionalized arenes |
| Functional Group Tolerance | Limited due to the high reactivity of organometallic precursors | Excellent in catalytic reactions |
| Downstream Applications | Can be used directly in some couplings or esterified | Often used directly in Suzuki-Miyaura coupling |
Performance Comparison: Experimental Data
The following tables summarize typical yields for the synthesis of arylboronates or their direct precursors, arylboronic acids, using this compound and pinacolborane under various conditions.
This compound in Arylboronic Acid Synthesis
The primary route to arylboronic acids using this compound involves the reaction with a pre-formed organometallic reagent, such as a Grignard or aryllithium reagent. The resulting dichloroboryl species is then hydrolyzed to afford the arylboronic acid.
| Aryl Group | Organometallic Reagent | Yield (%) |
| Phenyl | Phenylmagnesium bromide | 85 |
| 4-Methylphenyl | 4-Methylphenylmagnesium bromide | 82 |
| 4-Methoxyphenyl | 4-Methoxyphenylmagnesium bromide | 78 |
| 2-Thienyl | 2-Thienyllithium | 75 |
Pinacolborane in Arylboronate Synthesis
Pinacolborane offers greater versatility, with several methods for the synthesis of aryl pinacol boronate esters.
1. Reaction with Grignard Reagents
Similar to this compound, pinacolborane reacts efficiently with Grignard reagents.
| Aryl Group | Organometallic Reagent | Yield (%) |
| Phenyl | Phenylmagnesium bromide | 92[1] |
| 4-Chlorophenyl | 4-Chlorophenylmagnesium bromide | 88[1] |
| 4-Vinylphenyl | 4-Vinylphenylmagnesium bromide | 90 |
| 2-Naphthyl | 2-Naphthylmagnesium bromide | 95 |
2. Iridium-Catalyzed C-H Borylation
A major advantage of pinacolborane is its utility in direct C-H activation/borylation reactions, which avoids the pre-formation of organometallic reagents and often exhibits high regioselectivity and functional group tolerance.[2][3][4]
| Arene | Catalyst System | Yield (%) |
| Benzene | [Ir(OMe)(COD)]₂ / dtbpy | 85[2][4] |
| Toluene | [Ir(OMe)(COD)]₂ / dtbpy | 83 (para-selective) |
| Anisole | [Ir(OMe)(COD)]₂ / dtbpy | 98 (para-selective) |
| 1,2-Dichlorobenzene | [Ir(OMe)(COD)]₂ / dtbpy | 89 |
3. Palladium-Catalyzed Miyaura Borylation (Cross-Coupling)
This method involves the cross-coupling of an aryl halide or triflate with a boron source, often bis(pinacolato)diboron (B₂pin₂), but pinacolborane can also be used. This reaction is highly valued for its broad substrate scope.
| Aryl Halide | Catalyst System | Base | Yield (%) |
| 4-Iodoacetophenone | PdCl₂(dppf) | Et₃N | 95 |
| 4-Bromobenzonitrile | PdCl₂(dppf) | Et₃N | 89 |
| 3-Chloropyridine | Pd(OAc)₂ / SPhos | CsF | 75 |
| 1-Bromonaphthalene | PdCl₂(dppf) | Et₃N | 92 |
Experimental Protocols
Synthesis of Phenylboronic Acid using this compound
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
This compound (1 M solution in hexanes)
-
Hydrochloric acid (2 M)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).
-
A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction.
-
After the initial exothermic reaction subsides, the mixture is refluxed for 1 hour to ensure complete formation of phenylmagnesium bromide.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of this compound in hexanes (1.0 eq) is added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is carefully quenched by the slow addition of 2 M hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude phenylboronic acid.
-
The product can be purified by recrystallization.
Synthesis of Phenyl Pinacol Boronate using Pinacolborane and a Grignard Reagent
Materials:
-
Phenylmagnesium bromide (1 M solution in THF)
-
Pinacolborane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
A dry, nitrogen-flushed round-bottom flask is charged with a solution of phenylmagnesium bromide in THF (1.0 eq).
-
The solution is cooled to 0 °C.
-
Pinacolborane (1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Iridium-Catalyzed Borylation of Benzene with Pinacolborane
Materials:
-
[Ir(OMe)(COD)]₂ (Iridium methoxide cyclooctadiene dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Pinacolborane
-
Benzene
-
Hexane
Procedure:
-
In a glovebox, a reaction vessel is charged with [Ir(OMe)(COD)]₂ (1.5 mol%) and dtbpy (3.0 mol%).
-
Hexane and benzene (as the substrate) are added.
-
Pinacolborane (1.0 eq) is added, and the vessel is sealed.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the aryl pinacol boronate.
Logical Workflow for Arylboronate Synthesis
The decision to use this compound versus pinacolborane can be guided by the specific requirements of the synthesis.
Caption: Decision workflow for selecting a borylation reagent.
Reaction Pathway: Grignard Route to Arylboronic Acid/Ester
This diagram illustrates the general mechanism for the synthesis of arylboron species from an aryl Grignard reagent.
Caption: Synthesis of arylboron species via the Grignard pathway.
Conclusion
Both this compound and pinacolborane are effective reagents for the synthesis of arylboron compounds.
-
This compound is a suitable choice for the straightforward synthesis of arylboronic acids from simple aryl Grignard or aryllithium reagents, often providing good yields. Its utility is somewhat limited by the need to pre-form highly reactive organometallic species, which can impact functional group tolerance.
-
Pinacolborane offers significantly greater versatility and is generally the preferred reagent in modern organic synthesis. Its compatibility with a wide range of catalytic systems, particularly iridium-catalyzed C-H borylation and palladium-catalyzed cross-coupling reactions, allows for the synthesis of highly functionalized and complex arylboronate esters with excellent yields and functional group tolerance. The resulting pinacol esters are also generally stable and easy to handle.
For drug development and the synthesis of complex molecules, the mild conditions and broad applicability of pinacolborane-based methods make it the superior choice. However, for the large-scale synthesis of simple arylboronic acids where cost and atom economy are primary drivers, the this compound route remains a relevant and effective strategy.
References
- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structure of Butyldichloroborane Reaction Products
This guide provides a comprehensive comparison of analytical techniques for validating the structure of organoboron compounds derived from butyldichloroborane. It is intended for researchers, scientists, and professionals in drug development who utilize organoboron chemistry in their work. The guide details experimental protocols and presents comparative data to aid in the selection of appropriate validation methods.
Introduction to this compound in Synthesis
This compound (BuBCl₂) is a versatile reagent in organic synthesis, primarily used for the hydroboration of alkynes and alkenes. These reactions yield vinyl- and alkyl-dichloroboranes, respectively, which are valuable intermediates for a variety of subsequent transformations, including cross-coupling reactions (e.g., Suzuki-Miyaura coupling), oxidations, and protodeboronations. The C-B bond has low polarity, and triorganoboranes are strong electrophiles.[1] The precise characterization of these organoborane products is critical to ensure the desired stereochemistry and regiochemistry for downstream applications.
Below is a diagram illustrating the general reaction pathway of this compound with an alkyne, followed by a typical workup to form a boronic ester, a more stable and commonly used derivative.
Caption: General reaction of this compound with an alkyne.
Key Techniques for Structural Validation
The structural elucidation of organoboron compounds relies on a combination of modern spectroscopic techniques. The three primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
The following workflow outlines the typical process for validating the structure of a newly synthesized organoboron compound.
References
A Comparative Guide to Spectroscopic Methods for Characterizing Organoboranes Derived from Butyldichloroborane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel organoboranes is a cornerstone of modern organic chemistry and drug development, owing to their versatile reactivity as intermediates and their growing presence in pharmacologically active compounds. Butyldichloroborane (BuBCl₂) serves as a valuable and reactive starting material for a variety of organoborane derivatives, including alkoxy- and aminoboranes. Accurate structural characterization of these often sensitive compounds is paramount to ensure purity and confirm the desired molecular architecture. This guide provides a comparative overview of the primary spectroscopic methods employed for this purpose, complete with experimental data and detailed protocols.
Key Spectroscopic Techniques: A Head-to-Head Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for the elucidation of organoborane structures. Each technique provides unique and complementary information.
-
NMR Spectroscopy is arguably the most powerful tool, offering detailed insights into the connectivity and electronic environment of atoms. For organoboranes, multinuclear NMR experiments are essential.
-
IR Spectroscopy is used to identify the presence of specific functional groups and bond types based on their vibrational frequencies.
-
Mass Spectrometry provides information about the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns.
The following sections detail the expected spectral characteristics for organoboranes derived from this compound and compare their typical data ranges.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of two NMR-active boron isotopes (¹¹B and ¹⁰B), both of which are quadrupolar nuclei, NMR spectra of organoboranes can present unique features. ¹¹B is the preferred nucleus for observation due to its higher natural abundance (80.1%) and greater sensitivity.[1]
¹¹B NMR Spectroscopy
¹¹B NMR is the most direct method for probing the environment of the boron atom. The chemical shift (δ) is highly sensitive to the coordination number and the nature of the substituents on the boron atom.
| Compound Type | Coordination at Boron | Typical ¹¹B Chemical Shift (δ, ppm) | Linewidth | Comments |
| Alkyldichloroborane (e.g., BuBCl₂) | Three-coordinate | +60 to +66 | Broad | The electron-withdrawing chlorine atoms result in a downfield shift. |
| Dibutylchloroborane (Bu₂BCl) | Three-coordinate | +75 to +80 | Broad | Replacing a chlorine with a less electronegative alkyl group causes a further downfield shift. |
| Butyl(alkoxy)chloroborane (BuB(OR)Cl) | Three-coordinate | +45 to +55 | Broad | The π-donating alkoxy group shields the boron nucleus, shifting the signal upfield relative to BuBCl₂.[2] |
| Butyl(amino)chloroborane (BuB(NR₂)Cl) | Three-coordinate | +35 to +45 | Broad | The strong π-donation from the nitrogen atom causes significant shielding and a substantial upfield shift. |
| Lewis Base Adduct (e.g., BuBCl₂·L) | Four-coordinate | +5 to +15 | Sharper | Coordination with a Lewis base (e.g., pyridine, THF) changes the hybridization to sp³, resulting in a dramatic upfield shift and often a sharper signal.[2] |
Reference for chemical shifts: BF₃·OEt₂ at δ 0.0 ppm.[1][3]
¹H NMR Spectroscopy
¹H NMR provides information on the organic framework of the molecule. The signals for the butyl group are typically observed in the aliphatic region. Due to scalar coupling to the quadrupolar ¹¹B nucleus, proton signals on the α-carbon can be significantly broadened, sometimes to the point of being indistinguishable from the baseline.
| Proton Environment | Typical ¹H Chemical Shift (δ, ppm) | Multiplicity | Comments |
| B-CH₂- (α-protons) | 0.8 - 1.5 | Broad multiplet | Often very broad due to coupling with the ¹¹B nucleus. |
| -CH₂-CH₂-CH₃ (β, γ-protons) | 1.2 - 1.6 | Multiplets | Generally sharper than the α-protons. |
| -CH₃ (δ-protons) | 0.8 - 1.0 | Triplet | Typically the sharpest signal of the butyl group. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is used to observe the carbon skeleton of the molecule. Similar to ¹H NMR, the signal for the carbon atom directly attached to the boron (Cα) is often significantly broadened due to quadrupolar relaxation induced by the ¹¹B nucleus. This broadening can sometimes make the Cα signal difficult to detect.
| Carbon Environment | Typical ¹³C Chemical Shift (δ, ppm) | Comments |
| B-C (Cα) | 20 - 40 (broad) | The chemical shift is influenced by the substituents on boron. The signal is often very broad and may have a low signal-to-noise ratio. |
| -CH₂- (Cβ) | ~27 | |
| -CH₂- (Cγ) | ~26 | |
| -CH₃ (Cδ) | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying characteristic bonds. The B-Cl and B-C stretching frequencies are particularly diagnostic for derivatives of this compound.
| Bond | Functional Group | Typical Absorption Range (cm⁻¹) | Intensity |
| B-Cl | Dichloroborane | 950 - 1100 | Strong |
| B-C | Alkylborane | 1100 - 1250 | Medium-Strong |
| C-H | Alkyl (stretch) | 2850 - 2960 | Strong |
| C-H | Alkyl (bend) | 1375 - 1470 | Medium |
| B-O | Alkoxyborane | 1310 - 1380 | Strong |
| B-N | Aminoborane | 1380 - 1500 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized organoboranes. Due to the natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster of peaks.[4][5]
| Compound Type | Ionization Method | Key Fragmentation Pathways | Isotopic Pattern |
| BuBCl₂ | EI, ESI | Loss of Cl•, loss of butyl radical (•C₄H₉), loss of butene (C₄H₈) via McLafferty rearrangement. | M⁺ cluster will show peaks for combinations of ¹⁰B/¹¹B and ³⁵Cl/³⁷Cl. The M+2 and M+4 peaks will be prominent.[6] |
| Bu₂BCl | EI, ESI | Loss of Cl•, loss of butyl radical. | M⁺ cluster will show peaks for combinations of boron and chlorine isotopes. |
| BuB(OR)Cl | EI, ESI | Loss of Cl•, loss of OR•, loss of butyl radical. | M⁺ cluster will show peaks for combinations of boron and chlorine isotopes. |
Experimental Protocols
Given the air and moisture sensitivity of many organoboranes, particularly chloroboranes, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
NMR Sample Preparation
-
Solvent Selection : Use anhydrous deuterated solvents (e.g., CDCl₃, C₆D₆, THF-d₈). The solvent should be thoroughly dried and degassed.
-
Sample Quantity :
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of solvent.
-
For ¹³C NMR, a higher concentration is preferable; aim for 20-50 mg if possible.
-
For ¹¹B NMR, 10-20 mg is typically sufficient.
-
-
Tube Selection : For ¹¹B NMR, it is highly recommended to use quartz or borosilicate-free (e.g., PTFE-lined) NMR tubes to avoid a broad background signal from the borosilicate glass of standard tubes.[7]
-
Procedure :
-
In a glovebox or under a positive pressure of inert gas, weigh the sample into a small vial.
-
Add the deuterated solvent and gently swirl to dissolve.
-
Using a filter pipette (e.g., a Pasteur pipette with a small plug of glass wool), transfer the solution into the NMR tube.
-
Cap the NMR tube securely (e.g., with a J. Young's tap NMR tube) before removing it from the inert atmosphere.
-
IR Sample Preparation (for air-sensitive compounds)
-
ATR-FTIR (Recommended) :
-
Inside a glovebox, place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Record the spectrum immediately. This method minimizes sample exposure.
-
-
Solution Cell :
-
Use a sealed liquid IR cell with windows transparent in the region of interest (e.g., NaCl or KBr).
-
Inside a glovebox, flush the cell with a dry, inert solvent (e.g., hexane, CCl₄).
-
Prepare a concentrated solution of the sample in the same inert solvent.
-
Inject the solution into the cell using a gas-tight syringe and seal the ports.
-
Record a background spectrum of the solvent in the same cell for subtraction.
-
Mass Spectrometry Sample Preparation
-
Solvent/Matrix Selection : Choose a volatile, anhydrous solvent (e.g., THF, diethyl ether, toluene) for ESI or a suitable matrix for MALDI.
-
Procedure (for ESI-MS) :
-
Prepare a dilute solution (approx. 1 mg/mL) of the sample in the chosen solvent inside a glovebox.
-
Transfer the solution to a vial and seal it.
-
Work quickly to minimize exposure to air while introducing the sample into the mass spectrometer, often via direct infusion using a syringe pump.
-
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of an organoborane derived from this compound.
References
- 1. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Boron NMR [chem.ch.huji.ac.il]
A Comparative Guide to Transition-Metal-Catalyzed Hydrogen Isotope Exchange for Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is an indispensable tool in modern chemical and pharmaceutical research, enabling the elucidation of reaction mechanisms, the study of metabolic pathways, and the enhancement of pharmacokinetic properties of drug candidates. While various methods exist for the introduction of isotopes, transition-metal-catalyzed hydrogen isotope exchange (HIE) has emerged as a powerful and versatile strategy for the selective incorporation of deuterium and tritium. This guide provides a comparative overview of the most prominent catalytic systems, focusing on iridium, ruthenium, and palladium catalysts, and offers supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.
Performance Comparison of HIE Catalysts
The choice of catalyst is critical for achieving high efficiency and selectivity in HIE reactions. Iridium, ruthenium, and palladium complexes each offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. The following tables summarize the performance of representative catalysts from each class.
Iridium-Catalyzed Hydrogen Isotope Exchange
Iridium catalysts, particularly those bearing N-heterocyclic carbene (NHC) and phosphine ligands, are highly effective for directed HIE, where a coordinating group on the substrate directs the catalyst to a specific C-H bond.[1]
| Catalyst System | Substrate Class | % Deuterium Incorporation | Key Features & Conditions |
| [(COD)Ir(IMes)(PPh3)]PF6 | N-acetylindole | 94% at C2 | Mild conditions (1 atm D₂, DCM, 25 °C, 1 h). Highly selective for the C2 position.[2] |
| [Ir(COD)(IMesMe)(PBn3)]BArF | N-benzyl lactams | >80% in many examples | 5 mol% catalyst, MTBE, 50 °C, 16 h, D₂ balloon. Tolerates a wide range of functional groups.[3] |
| Iridium(I) NHC-phosphine | Aryl sulfones | High incorporation across a broad scope | Computationally-guided catalyst design. Maintains activity at low deuterium gas pressure.[4] |
| Iridium(III)-bipyridonate complex | Primary and secondary alcohols | Up to 97% at α-position | D₂O as deuterium source. Effective for pharmaceuticals like losartan.[5] |
Ruthenium-Catalyzed Hydrogen Isotope Exchange
Ruthenium catalysts are also highly effective for HIE and can be applied to a broad range of substrates, including those with directing groups and N-heterocycles.
| Catalyst System | Substrate Class | % Deuterium Incorporation | Key Features & Conditions |
| Ruthenium nanoparticles (RuNps) | Oxazoles, (benz)imidazoles, triazoles | High incorporation (e.g., up to 3.8D in triazoles) | Broad substrate scope and high isotope incorporation under mild conditions.[6] |
| RuCl2(PPh3)3 | Secondary amines | Up to 94% at α-position | Selective deuteration at the α-carbon.[7] |
| Ru-MACHO (pincer catalyst) | Alcohols | Up to 97% (β-deuteration) | D₂O as deuterium source, requires a base (potassium tert-butoxide).[7] |
| Ruthenium(II) biscarboxylate complexes | Carboxylic acids | >78% (ortho-position) | D₂O as deuterium source. Broad functional group tolerance.[8] |
Palladium-Catalyzed Hydrogen Isotope Exchange
Palladium catalysts have been developed for both directed and non-directed HIE, offering complementary selectivity to iridium and ruthenium systems.
| Catalyst System | Substrate Class | % Deuterium Incorporation | Key Features & Conditions |
| Pd(OAc)2 with N,N-bidentate ligand | Arenes (non-directed) | High incorporation (e.g., D(Total) = 4.22 for an alkylated arene) | D₂O as deuterium source. Extraordinary functional group tolerance.[9] |
| Palladium membrane | Alkynes | High incorporation (alkanes-d4) | Electrochemical loading of deuterium.[10] |
| Palladacycle precursors | Aromatic substrates | 61-84% | Mechanochemical (ball-milling) reaction with a deuterated thiol.[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of HIE reactions. Below are representative procedures for each catalytic system.
General Procedure for Iridium-Catalyzed HIE of N-Benzyl Lactams[12]
-
Preparation: In an argon-filled glovebox, an oven-dried reaction vessel is charged with the N-benzyl lactam substrate (0.108 mmol) and the iridium catalyst [Ir(COD)(IMesMe)(PBn3)]BArF (5 mol%).
-
Solvent Addition: The appropriate solvent (e.g., MTBE) is added to the reaction vessel.
-
Deuterium Introduction: The reaction vessel is sealed, removed from the glovebox, and connected to a deuterium gas line. The vessel is subjected to three cycles of vacuum and backfilling with deuterium gas.
-
Reaction: The reaction mixture is stirred at 50 °C for the specified time (e.g., 16 hours).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of dichloromethane and purified by filtration through a short silica plug.
-
Analysis: The percentage of deuterium incorporation is determined by ¹H NMR spectroscopy by comparing the integral of the signal corresponding to the C-H bond of interest with a stable internal standard or a signal from a non-deuterated position in the molecule.
General Procedure for Ruthenium Nanoparticle-Catalyzed HIE of N-Heterocycles[6]
-
Catalyst Preparation: Ruthenium nanoparticles are prepared according to established literature procedures.
-
Reaction Setup: In a glovebox, a vial is charged with the N-heterocyclic substrate, the ruthenium nanoparticle catalyst, and a suitable solvent.
-
Deuteration: The vial is placed in an autoclave, which is then pressurized with deuterium gas to the desired pressure.
-
Reaction: The reaction is stirred at the specified temperature for the required duration.
-
Work-up and Analysis: After releasing the deuterium pressure, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The deuterium incorporation is determined by ¹H NMR and mass spectrometry.
General Procedure for Palladium-Catalyzed Nondirected HIE of Arenes[9]
-
Reaction Mixture: To a reaction vial is added the palladium acetate (Pd(OAc)₂, 10 mol%), the N,N-bidentate ligand (20 mol%), and the aromatic substrate (0.1 mmol).
-
Solvent System: A mixture of hexafluoroisopropanol (HFIP) and deuterium oxide (D₂O) (e.g., 3:7 ratio) is added.
-
Reaction: The vial is sealed and heated at the specified temperature (e.g., 80 °C) for the designated time (e.g., 18 hours).
-
Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is dried and concentrated.
-
Analysis: Deuterium incorporation is quantified by ¹H NMR spectroscopy and mass spectrometry.
Mechanistic Insights and Visualizations
Understanding the catalytic cycles of these HIE reactions is key to optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the generally accepted mechanisms.
Iridium-Catalyzed C-H Activation Pathway
The mechanism for iridium-catalyzed HIE typically involves oxidative addition of deuterium, coordination of the substrate, C-H activation via a concerted metalation-deprotonation (CMD) pathway, and reductive elimination of the deuterated product.
Ruthenium-Catalyzed C-H Activation Pathway
Ruthenium-catalyzed HIE can proceed through various mechanisms, including a Ru(II)/Ru(IV) cycle involving C-H activation and reductive elimination. For nanoparticle catalysis, the mechanism involves surface-mediated C-H activation.[6][12]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen Isotope Exchange Catalyzed by Ru Nanocatalysts: Labelling of Complex Molecules Containing N‐Heterocycles and Reaction Mechanism Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deuteration of Pd-activated C(sp 2 )–H bonds in the solid state - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI00932G [pubs.rsc.org]
- 12. The Mechanism of Ruthenium‐Catalyzed Directed C─H Arylation of Arenes: The Key Role of Bis‐Cyclometalated Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Kinetic Analysis of Butyldichloroborane-Catalyzed Reactions: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, Lewis acid catalysis plays a pivotal role in the construction of complex molecular architectures. Among the diverse array of Lewis acids, organoboron compounds, such as butyldichloroborane (BuBCl₂), have emerged as potent catalysts for a variety of chemical transformations, including the aldol reaction—a cornerstone of carbon-carbon bond formation. Understanding the kinetic profile of these reactions is paramount for optimizing reaction conditions, elucidating mechanisms, and ultimately, for the rational design of more efficient catalytic systems.
This guide provides a framework for the kinetic analysis of this compound-catalyzed reactions, offering a comparative perspective against well-established Lewis acid catalysts. By presenting detailed experimental protocols and a clear structure for data comparison, we aim to equip researchers with the tools necessary to rigorously evaluate and compare the performance of BuBCl₂ with other alternatives.
Comparative Kinetic Parameters of Lewis Acid Catalysts in the Aldol Reaction
A thorough kinetic analysis provides quantitative insights into the efficiency and mechanism of a catalyst. The following table summarizes key kinetic parameters for the aldol reaction of a model substrate system (e.g., benzaldehyde and acetone) catalyzed by different Lewis acids. While specific experimental data for this compound is not extensively available in the literature, this framework allows for its direct comparison once data is acquired.
| Catalyst | Rate Constant (k) [L mol⁻¹ s⁻¹] | Reaction Order (w.r.t. Catalyst) | Activation Energy (Ea) [kJ/mol] | Reference |
| **this compound (BuBCl₂) ** | Data to be determined | Data to be determined | Data to be determined | |
| Titanium(IV) Chloride (TiCl₄) | Varies with conditions | Typically first-order | ~18-23 (for a related condensation) | [1] |
| Aluminum Chloride (AlCl₃) | Varies with conditions | Typically first-order | ~88-115 (for a related reaction) | [2] |
Note: The provided values for TiCl₄ and AlCl₃ are from related reactions and serve as a comparative baseline. Direct kinetic data for the same model aldol reaction would be necessary for a precise comparison.
Proposed Reaction Pathway for this compound-Catalyzed Aldol Reaction
The catalytic cycle of a this compound-catalyzed aldol reaction is believed to proceed through the coordination of the Lewis acidic boron center to the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by the enolate of the ketone.
Caption: Proposed catalytic cycle for the this compound-catalyzed aldol reaction.
Experimental Protocol for Kinetic Analysis
The following protocol outlines a general procedure for determining the kinetic parameters of a Lewis acid-catalyzed aldol reaction. This can be adapted for this compound and its alternatives.
1. Materials and Reagents:
-
This compound (or alternative Lewis acid, e.g., TiCl₄, AlCl₃)
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetone)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Internal standard for analysis (e.g., mesitylene for NMR)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
2. Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer or a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Glovebox or Schlenk line for handling air- and moisture-sensitive reagents.
-
Constant temperature bath.
-
Syringes and cannulas for accurate liquid transfer.
3. Reaction Setup and Monitoring:
-
Under an inert atmosphere (e.g., argon or nitrogen), prepare stock solutions of the aldehyde, ketone, Lewis acid catalyst, and internal standard in the chosen anhydrous solvent.
-
In a thermostated reaction vessel, combine the aldehyde, ketone, and internal standard solutions.
-
Allow the mixture to equilibrate to the desired reaction temperature.
-
Initiate the reaction by adding the Lewis acid catalyst solution via syringe. Start timing the reaction immediately.
-
At predetermined time intervals, withdraw aliquots from the reaction mixture and quench them by adding to a vial containing the quenching solution.
-
Extract the organic components from the quenched aliquots, dry the organic layer, and prepare the samples for analysis.
-
Analyze the samples by ¹H NMR spectroscopy or UV-Vis spectroscopy to determine the concentration of the product and remaining reactants. The formation of the α,β-unsaturated carbonyl product from the aldol condensation can often be monitored by UV-Vis spectroscopy due to its chromophore.
4. Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
To determine the reaction order with respect to each reactant and the catalyst, perform a series of experiments varying the initial concentration of one component while keeping the others constant.
-
The rate law can be expressed as: Rate = k[Aldehyde]ᵃ[Ketone]ᵇ[Catalyst]ᶜ. The exponents a, b, and c represent the reaction order for each component.
-
The rate constant (k) can be calculated from the determined rate and concentrations.
-
To determine the activation energy (Ea), conduct the reaction at different temperatures and use the Arrhenius equation: ln(k) = -Ea/RT + ln(A). A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R.
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis of a Lewis acid-catalyzed reaction.
Caption: General experimental workflow for kinetic analysis of catalyzed reactions.
By systematically applying these protocols, researchers can generate robust kinetic data to build a comprehensive understanding of this compound-catalyzed reactions. This, in turn, will enable a more informed selection of catalysts and reaction conditions, accelerating the discovery and development of novel therapeutics and chemical entities.
References
Benchmarking Butyldichloroborane Against a New Generation of Borylation Reagents: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic introduction of boron-containing moieties is a critical step in synthesizing novel therapeutics and complex molecules. While classic reagents like butyldichloroborane have long been utilized, a diverse array of new borylation reagents and methodologies has emerged, offering significant advantages in efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of this compound against these modern alternatives, supported by experimental data to inform reagent selection in contemporary organic synthesis.
Executive Summary
This compound, a traditional electrophilic boron source, has historically been used for the borylation of organometallic reagents. However, its utility is often limited by its high reactivity, moisture sensitivity, and the need for stoichiometric quantities. In contrast, modern borylation methods, particularly those employing catalytic systems, offer milder reaction conditions, broader substrate applicability, and improved functional group compatibility. This comparison focuses on key performance indicators such as reaction yield, substrate scope, functional group tolerance, and operational simplicity to provide a clear benchmark for selecting the optimal borylation strategy.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of this compound alongside representative examples of modern iridium-catalyzed and metal-free borylation systems.
Table 1: Borylation of Arenes
| Entry | Reagent/Catalyst System | Substrate | Product | Yield (%) | Reference |
| 1 | n-BuBCl₂ | Phenyllithium | Phenylboronic acid | Not specified | [1] |
| 2 | [Ir(COD)Cl]₂ / dtbpy, B₂pin₂ | Benzene | Phenylboronate ester | 95 | [2] |
| 3 | BBr₃ / N,N-dimethyl-p-toluidine | Toluene | Tolylboronic acid derivative | Not specified | [3] |
| 4 | B₂pin₂ / Light | Adamantane | 1-Adamantylboronate ester | Good yields | [2] |
Table 2: Borylation of Heterocycles
| Entry | Reagent/Catalyst System | Substrate | Product | Yield (%) | Reference |
| 1 | n-BuBCl₂ | 2-Lithiothiophene | 2-Thienylboronic acid | Not specified | [1] |
| 2 | [Ir(OMe)(cod)]₂ / tmphen, B₂pin₂ | 2-Phenylpyridine | 2-(Pyridin-2-yl)phenylboronate ester | High | [4] |
| 3 | BBr₃ | 2-Phenylthiopyridine | ortho-Borylated product | 72 | [4] |
| 4 | Cobalt(III) precatalyst / B₂pin₂ | 2-Methylfuran | Borylated furan derivative | Not specified | [4] |
Table 3: Functional Group Tolerance
| Reagent/System | Tolerated Functional Groups | Incompatible Functional Groups |
| This compound | Limited data available; generally requires robust substrates due to high electrophilicity. | Protic groups (alcohols, amines), carbonyls (aldehydes, ketones), esters. |
| Iridium-Catalyzed | Esters, amides, ethers, halides (Cl, Br, F), nitriles, ketones.[2] | Some basic nitrogen heterocycles can inhibit the catalyst.[4] |
| Metal-Free (e.g., BBr₃) | Halides (F, Cl, Br), alkyl groups. | Electron-withdrawing groups can lower yields.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: General Procedure for Iridium-Catalyzed Borylation of Arenes
This protocol is adapted from the work of Hartwig and Miyaura.[2]
Materials:
-
Arene (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
[Ir(COD)Cl]₂ (0.015 mmol)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol)
-
Anhydrous solvent (e.g., octane)
Procedure:
-
In a glovebox, a reaction vessel is charged with the iridium precursor, the ligand, and B₂pin₂.
-
The arene and solvent are added.
-
The vessel is sealed and the reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time (e.g., 16 h).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired arylboronate ester.
Protocol 2: Metal-Free ortho-Selective C–H Borylation of 2-Phenylthiopyridines using BBr₃
This protocol is based on the work of Ji and coworkers.[4]
Materials:
-
2-Phenylthiopyridine substrate (0.2 mmol)
-
Boron tribromide (BBr₃) (1.0 M solution in DCM, 1.0 mL)
-
Anhydrous Dichloromethane (DCM) (1.5 mL)
-
Pinacol (1.0 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
Procedure:
-
To a solution of the 2-phenylthiopyridine substrate in anhydrous DCM under a nitrogen atmosphere, BBr₃ solution is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
A solution of pinacol in anhydrous DCM is then added, followed by the addition of triethylamine.
-
The mixture is stirred for an additional 6 hours at room temperature.
-
The reaction is quenched with water and the product is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the ortho-borylated product.
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflows of the compared borylation methods.
Discussion and Recommendations
The data clearly indicates that for most applications, modern catalytic borylation methods, particularly those utilizing iridium, offer substantial advantages over traditional stoichiometric reagents like this compound.
This compound: This reagent remains a viable option for the borylation of pre-formed organometallic reagents, such as organolithiums or Grignards. Its high electrophilicity can drive reactions to completion. However, its practical application is significantly hampered by its poor functional group tolerance and the necessity of cryogenic conditions for the generation of the organometallic partner. The lack of recent quantitative data in the literature also suggests a decline in its use in favor of more robust methods.
Iridium-Catalyzed Borylation: This has become the state-of-the-art for the direct C-H borylation of a wide range of arenes and heterocycles.[2][4] Key advantages include:
-
Mild Reaction Conditions: Many reactions can be performed at or near room temperature.[2]
-
Exceptional Functional Group Tolerance: A broad array of functional groups are tolerated, making it suitable for late-stage functionalization in complex molecule synthesis.
-
High Regioselectivity: The regioselectivity is often predictable and can be controlled by steric factors or directing groups.[4]
Metal-Free Borylation: Recent advances in metal-free borylation, often employing strong Lewis acids like BBr₃, provide a complementary approach.[4] These methods can achieve unique regioselectivity, particularly for ortho-borylation directed by a coordinating group. While promising, the substrate scope and functional group tolerance may not be as broad as iridium-catalyzed systems, and the reagents can be highly reactive.
For researchers and drug development professionals seeking to incorporate boron into their molecules, the choice of borylation reagent should be guided by the specific substrate and the desired functional group compatibility.
-
For the direct and selective functionalization of C-H bonds in complex molecules with a wide range of functional groups, iridium-catalyzed borylation is the recommended method.
-
For specific applications requiring ortho-selectivity with directing groups, metal-free borylation methods using reagents like BBr₃ should be considered.
-
The use of This compound should be limited to specific cases where borylation of a simple, pre-formed organometallic reagent is required and functional group tolerance is not a primary concern.
The continued development of new catalytic systems is expected to further expand the capabilities of borylation chemistry, providing even more powerful tools for synthetic chemists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. C(sp2)-H Borylation of Heterocycles by Well-Defined Bis(silylene)pyridine Cobalt(III) Precatalysts: Pincer Modification, C(sp2)-H Activation and Catalytically Relevant Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Butyldichloroborane: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of butyldichloroborane is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, including being flammable, corrosive, and violently reactive with water, specific procedures must be followed.[1][2] This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound waste in a research environment.
I. Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling in a controlled laboratory setting. All personnel must be thoroughly trained on its properties and the associated risks before beginning any work.[3]
Key Hazards:
-
Corrosivity: It is corrosive and can cause severe burns.[1][2]
-
Toxicity: It is harmful if inhaled, swallowed, or in contact with skin.[1][2]
Always handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. A face shield is also recommended.[4]
II. Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 14090-22-3 |
| Molecular Formula | C4H9BCl2 |
| Molecular Weight | 138.83 g/mol |
| Boiling Point | 68-70 °C |
| Density | 0.714 g/mL at 25 °C |
| Flash Point | -4 °F |
| Hazard Codes | F (Flammable), C (Corrosive) |
III. Experimental Protocol: Step-by-Step Disposal Procedure
The primary objective of the disposal procedure is to safely quench the reactivity of this compound before it is collected as hazardous waste. This process should be performed in a fume hood, away from any sources of ignition.
Materials:
-
An appropriate inert solvent (e.g., hexane or toluene)
-
A protic solvent for quenching (e.g., isopropanol or methanol)
-
A base for neutralization (e.g., sodium bicarbonate solution)
-
A designated hazardous waste container, properly labeled.[6]
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation:
-
In a fume hood, place a flask equipped with a stirrer and a dropping funnel in an ice bath.
-
Add an inert solvent to the flask. The amount should be sufficient to dilute the this compound waste significantly.
-
-
Dilution:
-
Slowly and carefully add the this compound waste to the inert solvent in the flask while stirring. This helps to dissipate the heat of the reaction.
-
-
Quenching:
-
While maintaining cooling with the ice bath, slowly add a protic solvent (e.g., isopropanol) to the diluted this compound solution using the dropping funnel. The protic solvent will react with the this compound to neutralize its reactivity.
-
Control the addition rate to manage the reaction and prevent excessive heat generation or gas evolution.
-
-
Neutralization:
-
After the quenching reaction is complete, slowly add a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Monitor the pH of the solution to ensure it is between 5.5 and 9.5 before proceeding.[4]
-
-
Waste Collection:
-
Final Disposal:
Important Considerations:
-
Never pour this compound or its reaction mixtures down the drain.[6][9]
-
Do not mix this compound waste with incompatible chemicals.[7][8]
-
Ensure all containers are kept closed except when adding or removing waste.[3][6]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 14090-22-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. vumc.org [vumc.org]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. This compound CAS#: 14090-22-3 [amp.chemicalbook.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
